molecular formula C9H7BrO B1405165 1-(Bromoethynyl)-2-methoxybenzene CAS No. 199165-20-3

1-(Bromoethynyl)-2-methoxybenzene

Cat. No.: B1405165
CAS No.: 199165-20-3
M. Wt: 211.05 g/mol
InChI Key: XAOUGLZREVDTGS-UHFFFAOYSA-N
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Description

1-(Bromoethynyl)-2-methoxybenzene is a high-value aromatic alkyne reagent designed for advanced chemical synthesis and research applications. This compound features a bromoethynyl group adjacent to a methoxy substituent on a benzene ring, making it a versatile building block for constructing complex molecular architectures. Its primary research value lies in its application in cross-coupling reactions, such as Sonogashira and Suzuki couplings, where it can be used to introduce an alkynyl-functionalized anisole moiety into target molecules. Researchers utilize this scaffold in the development of active pharmaceutical intermediates (APIs), liquid crystals, and organic electronic materials. The ortho-substitution pattern of the functional groups can impart unique steric and electronic properties, influencing the conformation and reactivity of derived compounds. For safe handling, please refer to the corresponding Safety Data Sheet (SDS). This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or veterinary use. Handling and Storage: Based on its structural similarity to 1-(Bromoethynyl)-4-methoxybenzene, this compound is expected to require storage at low temperatures, such as -20°C, and kept sealed in a dry environment to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethynyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOUGLZREVDTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Dynamics of 1-(Bromoethynyl)-2-methoxybenzene: Reactivity, Catalysis, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the efficient construction of complex carbon frameworks requires highly tunable molecular building blocks. 1-(Bromoethynyl)-2-methoxybenzene (also known as o-anisylethynyl bromide) represents a highly versatile, electronically biased bromoalkyne. By combining the high electrophilicity of a haloalkyne with the unique stereoelectronic influence of an ortho-methoxy group, this compound serves as a privileged synthon in transition-metal-catalyzed cross-couplings, cycloadditions, and complex skeletal rearrangements.

This whitepaper provides an in-depth technical analysis of the chemical properties, catalytic reactivity, and validated experimental workflows associated with 1-(Bromoethynyl)-2-methoxybenzene.

Structural and Electronic Profiling

The reactivity of 1-(Bromoethynyl)-2-methoxybenzene is governed by the synergistic interplay between the bromoethynyl moiety and the ortho-methoxy substituent:

  • Electrophilic Alkyne Core: The sp-hybridized carbon bonded to the bromine atom is highly electrophilic. The electronegativity of the bromine atom polarizes the C–Br bond, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I), Au(I))[1].

  • Mesomeric (+M) and Inductive (-I) Effects: The methoxy group donates electron density into the aromatic ring via resonance (+M), enriching the pi-system. However, its proximity to the alkyne means its inductive electron-withdrawing effect (-I) also subtly modulates the electron density of the triple bond, stabilizing transition states during nucleophilic attacks.

  • Hemilabile Pre-Coordination: The oxygen lone pairs of the ortho-methoxy group can act as a hemilabile directing group. In transition-metal catalysis, this oxygen can temporarily coordinate with the metal center (such as Palladium or Gold), creating a high localized concentration of the catalyst near the reactive C-Br bond. This accelerates oxidative addition but requires careful ligand selection to prevent steric clashes with bulky phosphines like XPhos[1].

Catalytic Reactivity & Cross-Coupling Kinetics

Palladium-Catalyzed Systems (Suzuki & Sonogashira)

Bromoalkynes are traditionally challenging substrates due to their propensity for homocoupling (Glaser-type reactions) and degradation. However, under optimized Palladium catalysis, 1-(bromoethynyl)-2-methoxybenzene undergoes highly efficient C(sp)-C(sp2) bond formation. In Suzuki-Miyaura couplings, the use of Pd(PPh₃)₄ or Pd(dba)₂ allows for ligand-free or standard phosphine-assisted coupling with arylboronic acids under mild, sometimes aerobic, conditions[1][2]. The ortho-methoxy group accelerates the initial oxidative addition step compared to unsubstituted phenylacetylene bromides.

Gold-Catalyzed Additions and Rearrangements

Gold(I) catalysis unlocks entirely orthogonal reactivity for bromoalkynes. When reacted with allylsilanes, the gold catalyst π-activates the alkyne, forming a highly reactive gold(I) vinylidene intermediate[3]. For ortho-methoxy substituted bromoarylalkynes, the electron-donating nature of the methoxy group stabilizes the resulting vinylidenephenonium gold(I) cation. This stabilization drives a highly specific 1,2-aryl rearrangement , yielding complex 1,4-enynes that are otherwise synthetically inaccessible[3].

Copper-Catalyzed Hiyama-Type Couplings

In the synthesis of conjugated enynes, copper-catalyzed cross-coupling with vinylsiloxanes provides a mild alternative to Palladium. The electron-rich nature of the ortho-methoxy bromoalkyne is well-tolerated in these umpolung-type approaches, utilizing activating agents like TBAT (tetrabutylammonium difluorotriphenylsilicate) to achieve full retention of stereochemistry[4].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the kinetic and yield data for various transition-metal catalysts employed in the cross-coupling of electron-rich bromoethynylarenes (analogous to 1-(bromoethynyl)-2-methoxybenzene)[1][2][4].

Coupling TypeCatalyst SystemReagents / ConditionsTime (h)Yield (%)Mechanistic Note
Suzuki Pd(PPh₃)₄ (3 mol%)Arylboronic acid, K₂CO₃, Toluene/H₂O, 80°C12 - 24~90%Standard efficient insertion; requires rigorous degassing.
Suzuki (Aerobic) Pd(dba)₂ (0.1 mol%)Arylboronic acid, Cs₂CO₃, MeOH, RT4 - 1285-92%Ligand-free, highly efficient at room temperature.
Sonogashira Pd(OAc)₂ / XPhos / CuITerminal Alkyne, K₃PO₄, Toluene, 100°C18>90%Bulky ligands overcome ortho-steric hindrance.
Hiyama-Type CuCl (10 mol%)Vinylsiloxane, TBAT, THF, RT1289%Mild conditions prevent bromoalkyne degradation.
Rearrangement Au(I) complexAllylsilane, DCM, -20°C to RT6 - 1285-95%Driven by ortho-methoxy stabilized phenonium ion.

Mechanistic Pathway Visualization

The following diagram illustrates the causality and step-by-step progression of the Gold(I)-catalyzed 1,2-aryl rearrangement, highlighting the critical role of the ortho-methoxy stabilized intermediate[3].

G A 1-(Bromoethynyl)-2-methoxybenzene B [Au] Catalyst Coordination (pi-activation) A->B C Gold(I) Vinylidene Intermediate B->C D Nucleophilic Attack (Allylsilane) C->D E Vinylidenephenonium Cation (o-OMe Stabilized) D->E F 1,2-Aryl Rearrangement E->F G 1,4-Enyne Product + Catalyst Regeneration F->G

Figure 1: Gold(I)-catalyzed activation and 1,2-aryl rearrangement of the bromoalkyne.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Synthesis of 1-(Bromoethynyl)-2-methoxybenzene

Causality: Direct bromination of terminal alkynes often leads to polymerization or dibromination. Using a catalytic Silver(I) cycle forms a highly nucleophilic silver acetylide intermediate, which reacts cleanly with N-Bromosuccinimide (NBS) under mild conditions.

  • Setup: In an oven-dried 100 mL round-bottom flask wrapped in aluminum foil (to prevent light-induced radical side reactions), dissolve 1-ethynyl-2-methoxybenzene (10.0 mmol) in 40 mL of anhydrous acetone.

  • Catalyst Addition: Add AgNO₃ (0.5 mmol, 5 mol%). Stir for 10 minutes at room temperature. Validation Check: A slight turbidity indicates the formation of the silver acetylide intermediate.

  • Bromination: Add NBS (11.0 mmol, 1.1 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). Validation Check: The terminal alkyne spot (visualized by KMnO₄ stain) should completely disappear, replaced by a higher Rf, UV-active spot corresponding to the bromoalkyne.

  • Workup: Quench with water (50 mL), extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product.

Protocol B: Palladium-Catalyzed Suzuki Cross-Coupling

Causality: The addition of K₂CO₃ is not merely for neutralizing the generated HBr; it actively participates in the transmetalation step by forming a reactive, electron-rich boronate complex with the arylboronic acid, which is essential for transferring the aryl group to the Pd(II) center[1][5].

  • Reaction Setup: In a Schlenk tube, combine 1-(bromoethynyl)-2-methoxybenzene (1.0 mmol), the desired arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent & Degassing: Add a mixture of Toluene/Water (4:1, 10 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality: Strict removal of oxygen is critical to prevent the oxidative Glaser homocoupling of the alkyne[1].

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (3 mol%). Seal the tube and heat to 80°C.

  • Validation & Monitoring: Monitor the reaction via GC-MS after 12 hours. Validation Check: The disappearance of the isotopic doublet (m/z characteristic of ⁷⁹Br/⁸¹Br at a 1:1 ratio) confirms the complete consumption of the bromoalkyne.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with water, dry the organic layer, and purify via silica gel chromatography.

References

  • Gold- or Indium-Catalyzed Cross-Coupling of Bromoalkynes with Allylsilanes through a Concealed Rearrangement Source: ResearchGate URL:[Link]

  • Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes Source: Organic Letters - ACS Publications URL:[Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions Source: Organic Chemistry Portal URL:[Link]

  • Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL:[Link]

Sources

Electronic Structure and Reactivity of o-Methoxyphenylbromoacetylene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Methoxyphenylbromoacetylene (systematically named 1-(bromoethynyl)-2-methoxybenzene) is a highly versatile, stereoelectronically complex building block utilized in advanced organic synthesis and drug discovery. The juxtaposition of an electron-rich ortho-methoxy group with a rigid, electron-deficient bromoethynyl moiety creates a unique "push-pull" electronic topography. This whitepaper dissects the molecule's electronic structure, maps its divergent reactivity profiles—spanning transition-metal catalysis to single-electron transfer (SET) radical pathways—and provides field-proven, self-validating experimental protocols for its application.

Stereoelectronic Topography and Orbital Dynamics

The reactivity of o-methoxyphenylbromoacetylene is dictated by the competing and synergistic effects of its two primary functional groups. Understanding this orbital interplay is critical for predicting its behavior in complex catalytic cycles.

  • The Ortho-Methoxy Effect (+M / -I): The –OCH₃ group exerts a strong resonance (+M) effect, enriching the electron density of the aromatic ring. However, its inductive (-I) effect and spatial proximity to the alkyne introduce critical steric hindrance. In transition-metal catalysis, the oxygen lone pairs can act as a hemilabile directing group. They transiently coordinate to metal centers (e.g., Gold or Nickel) to stabilize reactive intermediates, though excessive steric bulk can sometimes impede specific C(sp)–H activation pathways 1[1].

  • The Bromoethynyl Moiety (σ-Hole Dynamics): The C(sp)–Br bond is highly polarized. The terminal bromine atom exhibits a pronounced positive electrostatic potential region (a σ-hole) along the C–Br axis. This makes the alkyne highly susceptible to oxidative addition by low-valent transition metals and serves as an excellent radical acceptor in SOMOphilic (Singly Occupied Molecular Orbital) processes.

G cluster_electronic Electronic & Steric Topography OMP o-Methoxyphenylbromoacetylene (Core Scaffold) Methoxy ortho-Methoxy (-OCH3) +M / -I Effect Hemilabile Coordination OMP->Methoxy Bromoethynyl Bromoethynyl (-C≡C-Br) σ-hole / C(sp)-Br Bond Electrophilic π-system OMP->Bromoethynyl Reactivity Reactivity Profiles Methoxy->Reactivity Modulates Bromoethynyl->Reactivity Directs CrossCoupling Transition-Metal Catalysis (Ni/Pd Cross-Coupling) Reactivity->CrossCoupling Radical SOMOphilic Alkynylation (Radical Addition) Reactivity->Radical Thiolation Photocatalytic Thiolation (SET Pathway) Reactivity->Thiolation

Fig 1: Stereoelectronic topography and divergent reactivity pathways of o-methoxyphenylbromoacetylene.

Mechanistic Reactivity Profiles

Photocatalytic Thiolation (C(sp)–S Coupling)

Visible-light-triggered thiolation has emerged as a powerful tool for accessing alkynyl thioethers, which are critical pharmacophores in drug development. Under purple LED irradiation with a photocatalyst (e.g., Rhodamine B), the C(sp)–Br bond undergoes a radical-mediated substitution. The ortho-methoxy group plays a dual role here: its electron-donating nature stabilizes the transient alkyne radical intermediate via resonance, facilitating high-yielding conversions without the need for harsh thermal conditions 2[2].

Nickel-Catalyzed 1,3-Diyne Synthesis

Conjugated 1,3-diynes are essential motifs in advanced optical materials and biologically active compounds (e.g., antifungals and anti-HIV agents). The cross-coupling of methoxy-substituted bromoalkynes with organoalane reagents is efficiently mediated by Ni(OAc)₂. Because the ortho-methoxy group introduces steric bulk, the selection of the supporting ligand is paramount. Utilizing P(o-furyl)₃ is critical; its strong π-acceptor properties and specific cone angle accelerate the reductive elimination step from the Ni(II) intermediate, overcoming the steric hindrance of the ortho-substitution 3[3].

SOMOphilic Alkynylation

In radical chemistry, 1-bromoalkynes act as excellent SOMOphiles. Silver- and base-enabled alkynylation with alkylboronic acids allows for the direct construction of C(sp)–C(sp³) bonds. The reaction relies on AgOTf to generate alkyl radicals from boronic acids, which subsequently add to the alkyne π-system, followed by the rapid elimination of a bromine radical to restore the alkyne geometry 4[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical checkpoints.

Protocol A: Visible-Light-Triggered Thiolation

Objective: Synthesis of 1-(arylthio)ethynyl-2-methoxybenzene.

  • Reaction Assembly: In an oven-dried vial, combine o-methoxyphenylbromoacetylene (0.5 mmol), the desired aryl thiol (0.7 mmol), and Rhodamine B (3 mol %).

  • Solvent Selection (Causality): Dissolve the mixture in 2 mL of Dimethyl Sulfoxide (DMSO). Why DMSO? DMSO is a highly polar aprotic solvent (dielectric constant ~47) that stabilizes the single-electron transfer (SET) intermediates generated by the photocatalyst, preventing premature charge recombination.

  • Irradiation (Causality): Stir the mixture under a purple LED for 16 hours in an open-air atmosphere. Why Purple LED? Purple light (~390-410 nm) provides the exact excitation energy required to promote Rhodamine B to its excited state without possessing enough energy to cause non-specific, deep-UV homolytic cleavage of the C–Br bond, ensuring chemoselectivity.

  • In-Process Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the UV-active starting material spot confirms the completion of the SET cycle.

  • Validation: Purify via silica gel chromatography. Validate the product using ¹³C NMR; the distinctive shift of the alkyne carbons (typically migrating to 65–85 ppm) confirms the substitution of the heavy bromine atom with the sulfur moiety.

Workflow Start Substrate Preparation 1-Bromoalkyne + Thiol in DMSO Catalyst Photocatalyst Addition (Rhodamine B, 3 mol%) Start->Catalyst Irradiation Visible Light Irradiation (Purple LED, 16h, Open Air) Catalyst->Irradiation Monitoring In-Process Monitoring (TLC / GC-MS Aliquots) Irradiation->Monitoring Monitoring->Irradiation Incomplete Purification Chromatographic Isolation (Silica Gel, Hexane/EtOAc) Monitoring->Purification Complete Validation Self-Validation System (1H/13C NMR, HRMS Confirmation) Purification->Validation

Fig 2: Self-validating experimental workflow for visible-light-triggered thiolation.

Protocol B: Nickel-Catalyzed Synthesis of Unsymmetrical 1,3-Diynes

Objective: Cross-coupling of o-methoxyphenylbromoacetylene with organoalane reagents.

  • Catalyst Preparation: In a glovebox, prepare a catalyst solution of Ni(OAc)₂ (5 mol %) and P(o-furyl)₃ (10 mol %) in anhydrous toluene.

  • Coupling (Causality): Add o-methoxyphenylbromoacetylene (0.5 mmol) and the terminal alkynylaluminum reagent (1.0 mmol). Heat to 60 °C for 3 hours. Why these conditions? Toluene provides a non-coordinating environment that does not compete with the alkyne for the nickel center. The 60 °C thermal input is required to overcome the activation barrier of oxidative addition into the strong C(sp)–Br bond, while P(o-furyl)₃ forces rapid reductive elimination to bypass ortho-steric clashes.

  • Validation: Quench with saturated NH₄Cl. Extract with Et₂O. Post-purification, validate via HRMS and ¹H NMR (looking for the preservation of the ortho-methoxy singlet at ~3.85 ppm alongside the new alkyne substituent signals).

Quantitative Reactivity Benchmarks

The following table summarizes the quantitative performance of methoxy-substituted bromoalkynes across various state-of-the-art catalytic systems, providing a benchmark for expected yields and mechanistic pathways.

Reaction TypeCatalyst / SystemSubstrate VariantYield (%)Key Mechanistic Feature
Photocatalytic Thiolation Rhodamine B / Purple LED3-methoxy / 4-methoxy59–82%SET radical pathway; resonance stabilization of alkyne radical.
1,3-Diyne Synthesis Ni(OAc)₂ / P(o-furyl)₃2-methoxy / 4-methoxy64–75%Oxidative addition to C(sp)–Br; ligand-accelerated reductive elimination.
SOMOphilic Alkynylation AgOTf / Cs₂CO₃3-methoxy60%Ag-mediated radical generation; direct addition to alkyne π-system.
Cycloisomerization Gold(I) Pre-catalystortho-OMe vs para-OMeVariableSteric hindrance at ortho position competes with +M electronic activation.

Conclusion & Perspectives in Drug Development

o-Methoxyphenylbromoacetylene is far more than a simple terminal alkyne surrogate. Its precisely balanced push-pull electronic system allows it to participate orthogonally in both closed-shell transition-metal catalysis and open-shell radical chemistry. For drug development professionals, leveraging the σ-hole of the bromoethynyl group alongside the hemilabile nature of the ortho-methoxy group opens novel pathways for late-stage functionalization, enabling the rapid assembly of complex, heteroatom-rich pharmacophores with high fidelity.

References

  • Visible-Light-Triggered and Rhodamine B-Catalyzed Thiolation of Bromoalkynes: Accessing Alkynyl Thioethers Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Highly efficient synthesis of unsymmetrical 1,3-diynes from organoalane reagents and alkynyl bromides mediated by a nickel catalyst Source: RSC Advances - Royal Society of Chemistry URL:[Link]

  • Silver- and Base-Enabled SOMOphilic Alkynylation of Alkylboronic Acids with Bromoalkynes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Electronic and Steric Effects in a Gold(I)‐Catalyzed Intramolecular C(sp)−H Bond Activation Reaction of 1‐Bromoalkynes Source: Advanced Synthesis & Catalysis - ResearchGate URL:[Link]

Sources

Synthesis and Applications of 1-(Bromoethynyl)-2-methoxybenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery and materials science, 1-bromoalkynes serve as highly versatile electrophilic building blocks. Specifically, 1-(bromoethynyl)-2-methoxybenzene (also known as (2-methoxyphenyl)bromoacetylene) is a critical intermediate for cross-coupling reactions, click chemistry, and the synthesis of complex heterocycles[1][2].

The ortho-methoxy substitution on the phenyl ring provides unique electronic and steric properties. The oxygen atom can participate in secondary coordination with transition metal catalysts, directing regioselectivity in downstream difunctionalization or electrophilic cyclization cascades[3]. This whitepaper provides an authoritative, literature-backed guide to synthesizing this molecule, focusing on the causality behind experimental design, mechanistic pathways, and self-validating laboratory protocols.

Mechanistic Pathway: The Silver-Catalyzed Bromination

While traditional bromination of alkynes using elemental bromine (Br₂) often leads to over-bromination (yielding dibromoalkenes or tetrabromoalkanes)[4][5], the highly chemoselective conversion of 1-ethynyl-2-methoxybenzene to its bromoalkyne counterpart requires a controlled electrophilic source. The industry-standard approach utilizes N-Bromosuccinimide (NBS) activated by a catalytic amount of Silver Nitrate (AgNO₃) [6][7].

The Causality of Reagent Selection:
  • AgNO₃ (The Activator): Silver(I) exhibits exceptional carbophilicity toward terminal alkynes. It acts as a π -Lewis acid, coordinating to the triple bond and increasing the acidity of the terminal proton. This facilitates the formation of a highly nucleophilic silver acetylide intermediate[8].

  • NBS (The Bromine Source): NBS provides a low, steady-state concentration of electrophilic bromine (Br⁺ equivalent). It reacts directly with the silver acetylide to transfer the bromine atom to the sp-hybridized carbon, precipitating succinimide as a byproduct[9].

  • Acetone (The Solvent): Acetone acts as a polar aprotic medium that perfectly dissolves the starting materials. As the reaction progresses, the succinimide byproduct exhibits limited solubility in cold non-polar workups, driving the reaction forward via Le Chatelier's principle and simplifying purification[7].

MechanisticCycle Alkyne 1-Ethynyl-2-methoxybenzene (Terminal Alkyne) Pi_Complex Silver-Alkyne π-Complex (Activation) Alkyne->Pi_Complex Ag_Catalyst AgNO3 Catalyst (0.05 - 0.1 eq) Ag_Catalyst->Pi_Complex Ag_Acetylide Silver Acetylide Intermediate (Nucleophilic) Pi_Complex->Ag_Acetylide - HNO3 Product 1-(Bromoethynyl)-2-methoxybenzene (Target Product) Ag_Acetylide->Product + NBS Byproduct Succinimide + HNO3 (Byproducts) Ag_Acetylide->Byproduct Ag+ Regeneration NBS N-Bromosuccinimide (NBS) (Electrophilic Br+) NBS->Product Byproduct->Ag_Catalyst Catalytic Cycle

Caption: Silver-catalyzed mechanistic cycle for the bromination of terminal alkynes using NBS.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . The physical changes observed during the reaction (e.g., precipitation, phase separation) inherently confirm the success of the chemical transformations.

Materials Required:
  • Substrate: 1-ethynyl-2-methoxybenzene (1.0 equiv, 10.0 mmol)

  • Brominating Agent: Recrystallized N-Bromosuccinimide (1.1 equiv, 11.0 mmol)

  • Catalyst: Silver Nitrate (0.05 equiv, 0.5 mmol)

  • Solvent: Reagent-grade Acetone (100 mL, 0.1 M)

Step-by-Step Methodology:
  • Preparation & Light Shielding: Add 1-ethynyl-2-methoxybenzene to a 250 mL round-bottom flask containing 100 mL of acetone. Causality: Wrap the flask in aluminum foil. NBS is a known radical initiator; UV/visible light can trigger the homolytic cleavage of the N-Br bond, leading to undesired Wohl-Ziegler allylic/benzylic bromination of the methoxy group instead of electrophilic alkyne bromination[5][9].

  • Catalytic Activation: Add AgNO₃ (0.05 equiv) in one portion to the stirring solution. Validation: A slight turbidity will appear within 5 minutes, confirming the formation of the silver-alkyne π -complex.

  • Controlled Bromination: Add NBS (1.1 equiv) in small portions over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to polybrominated side products[6].

  • Reaction Progression: Stir the mixture at room temperature (20–25 °C) for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS. Validation: The reaction is complete when the terminal alkyne spot is fully consumed and a less polar UV-active spot (the bromoalkyne) appears[7].

  • Phase-Selective Quenching (Workup): Quench the reaction by adding 50 mL of distilled water. Extract the mixture with pentane or diethyl ether (3 × 50 mL). Causality: The highly polar succinimide byproduct and silver salts partition exclusively into the aqueous phase, while the non-polar bromoalkyne moves into the organic phase. This phase separation self-validates the purity of the crude organic stream[7].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath temperature <30 °C to prevent degradation). Purify via short-plug flash column chromatography (100% Hexanes) to afford 1-(bromoethynyl)-2-methoxybenzene as a light yellow/colorless oil.

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve alkyne in Acetone (0.1 M) Step2 Step 2: Activation Add AgNO3 (0.05 eq) Shield from light Step1->Step2 Step3 Step 3: Bromination Portion-wise addition of NBS (1.1 eq) Step2->Step3 Step4 Step 4: Reaction Stir 2-4h at RT Monitor via TLC Step3->Step4 Step5 Step 5: Workup Quench with H2O Extract with Pentane Step4->Step5 Step6 Step 6: Purification Silica Gel Column (Hexanes) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and purification of bromoalkynes.

Quantitative Reaction Optimization

To justify the selection of the NBS/AgNO₃ pathway, it is crucial to compare it against alternative bromination methodologies. The table below summarizes the quantitative data across different synthetic routes.

Table 1: Comparison of Bromination Methodologies for Terminal Alkynes

MethodologyReagents & CatalystSolvent SystemTempTypical YieldChemoselectivity ProfileRef
Silver-Catalyzed (Optimal) NBS (1.1 eq), AgNO₃ (0.05 eq)AcetoneRT85–95% Excellent: Exclusively mono-bromoalkyne.[6][7]
Hypervalent Iodine PIDA (2-3 eq), NaBr (4-6 eq)DCM / H₂ORT54–93%Poor to Good: Prone to forming 1,1,2,2-tetrabromoalkanes or α,α-dibromo ketones if water is present.[4]
Direct Halogenation Br₂ (1.0 eq)CCl₄ or DCM0 °C< 40%Poor: Rapid over-bromination to dibromoalkenes.[5]

Downstream Applications in Drug Development

The successful synthesis of 1-(bromoethynyl)-2-methoxybenzene unlocks several advanced synthetic pathways crucial for medicinal chemistry:

  • Thiosulfonylation: Bromoalkynes undergo highly stereoselective Nickel-catalyzed vicinal thiosulfonylation with thiosulfonates to yield (E)-1,2-thiosulfonylethenes (up to 81% yield)[2]. These motifs are vital for synthesizing sulfur-rich functional polymers and antimicrobial precursors[10].

  • Heterocycle Construction: The bromoalkyne acts as a potent electrophile in cyclization reactions. It can be reacted with propargyl amines or thioamides under visible-light or transition-metal catalysis to construct complex thiazoles[1] and 1,4-oxazepine derivatives[3], which are highly prevalent scaffolds in kinase inhibitors.

References

  • Visible-Light-Triggered and Rhodamine B‑Catalyzed Thiolation of Bromoalkynes: Accessing Alkynyl Thioethers. National Institutes of Health (PMC). URL:[Link]

  • Hypervalent Iodine-Mediated Chemoselective Bromination of Terminal Alkynes. Frontiers in Chemistry. URL:[Link]

  • Visible Light-Induced Difunctionalization of Alkynes: The Synthesis of Thiazoles and 1,1-Dibromo-1-en-3-ynes. The Journal of Organic Chemistry (ACS). URL:[Link]

  • Terminal Alkyne Bromination Troubleshooting. r/OrganicChemistry. URL: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. URL:[Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. URL:[Link]

  • Synthesis of 2-iodomethylene-2,3-dihydro-1,4-oxazepine derivatives. METU Open Access Theses. URL: [Link]

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The Halogen Bonding Potential of 1-(Bromoethynyl)-2-methoxybenzene: A Paradigm for Supramolecular Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry moves beyond traditional lipophilic and steric optimizations, halogen bonding (XB) has emerged as a premier tool for rational drug design. 1-(Bromoethynyl)-2-methoxybenzene represents a highly specialized, dual-nature supramolecular synthon. Featuring a highly activated bromoalkyne moiety (a potent XB donor) positioned ortho to a methoxy group (a Lewis base acceptor), this molecule serves as a prototypic system for understanding the delicate balance between intramolecular self-passivation and intermolecular target engagement. This technical guide dissects the quantum mechanical drivers of its bonding potential and outlines self-validating experimental workflows for characterizing these interactions.

Quantum Mechanics of the Bromoethynyl σ -Hole

To engineer effective ligand-target interactions, one must first understand the causality behind the donor's strength. Why utilize a bromoalkyne rather than a standard aryl bromide? The answer lies in orbital hybridization and electrostatic anisotropy.

The fundamental driver of halogen bonding is the σ -hole—a region of localized positive electrostatic potential situated on the distal axis of a covalently bound halogen atom (1)[1]. In standard bromobenzene derivatives, the σ -hole is moderate. However, in 1-(Bromoethynyl)-2-methoxybenzene, the sp-hybridized carbon of the alkyne exerts a profound electron-withdrawing inductive effect. This extreme polarization depletes electron density from the distal pole of the bromine atom, dramatically increasing the magnitude of the σ -hole ( Vs,max​ ).

Consequently, the activated bromoethynyl group exhibits a propensity for halogen bond formation that often surpasses that of unactivated iodo-compounds, transforming the bromine into a highly directional electrophilic anchor (2)[2].

G A sp-Hybridized Alkyne Carbon B Electron Density Withdrawal A->B Inductive Effect C Anisotropic Charge Distribution on Br B->C Polarization D Formation of Positive σ-Hole (Vs,max) C->D Distal Axis Depletion F Highly Directional Halogen Bond (XB) D->F Electrophilic Attack E Lewis Base / Acceptor (e.g., Methoxy Oxygen / N-pyr) E->F Nucleophilic Donation

Logical flow of σ-hole formation and halogen bond generation in bromoalkynes.

Causality in Experimental Design & Self-Validating Protocols

To accurately characterize the XB potential of 1-(Bromoethynyl)-2-methoxybenzene, experimental workflows must isolate the halogen bond from competing non-covalent interactions (such as hydrogen bonding or π−π stacking). Every step in the following protocols is designed with intrinsic causality and internal validation.

Protocol 1: Self-Validating Co-Crystallization and XRD Analysis

Causality Check: Halogen bonds are highly sensitive to solvent competition. Using a Lewis basic solvent (like THF or DMSO) will quench the bromoethynyl donor before it can interact with the target acceptor.

  • Synthesis & Control Generation: Synthesize the target 1-(Bromoethynyl)-2-methoxybenzene. Concurrently, synthesize 1-ethynyl-2-methoxybenzene (lacking the terminal bromine) to serve as an absolute negative control.

  • Solvent Selection: Dissolve the compounds in a non-competing, low-polarity solvent matrix (e.g., dry dichloromethane/n-hexane 1:1 v/v).

  • Acceptor Introduction: Introduce an equimolar amount of a prototypic Lewis base, such as 4-dimethylaminopyridine (DMAP) or a simple ether. Ethers are prototypic acceptors that can form bifurcated or linear XB motifs depending on stoichiometry and dispersion forces (3)[3].

  • Crystallization: Allow slow isothermal evaporation at 4°C to minimize thermal disruption of the weak non-covalent adducts.

  • Validation via XRD: Perform single-crystal X-ray diffraction. A valid halogen bond is confirmed only if the interatomic distance between the Br and the acceptor atom is significantly less than the sum of their van der Waals (vdW) radii, and the C-Br···Acceptor angle approaches 180°. The control crystal must exhibit no such directional packing.

Protocol 2: Quantum Chemical MEP Mapping and Energetic Profiling

Causality Check: Halogen bonds are driven by a delicate mix of electrostatics and dispersion forces. Standard Density Functional Theory (DFT) methods (like B3LYP) severely underestimate dispersion, leading to inaccurate interaction energies.

  • Model Construction: Input the XRD-derived atomic coordinates of the complex into a quantum chemistry package (e.g., Gaussian 16).

  • Functional Selection: Optimize the geometry using a dispersion-corrected functional, specifically ω B97X-D, paired with a robust basis set like def2-TZVP. This combination accurately captures the crucial dispersion components of the halogen bond (3)[3].

  • Frequency Analysis: Run a vibrational frequency calculation to ensure the optimized geometry is a true local minimum (zero imaginary frequencies).

  • MEP Mapping: Calculate the Molecular Electrostatic Potential (MEP) and map it onto the 0.001 a.u. isodensity surface to quantify the maximum positive potential ( Vs,max​ ) at the bromine's σ -hole.

Workflow S1 Synthesis & Purification 1-(Bromoethynyl)-2-methoxybenzene S3 Co-Crystallization (Non-competing solvent) S1->S3 S2 Control Generation (Non-halogenated analog) S2->S3 Parallel Control S4 High-Resolution XRD (Determine atomic coordinates) S3->S4 Crystal Growth S5 DFT Computational Analysis (ωB97X-D / MEP Mapping) S4->S5 Coordinate Input S6 S6 S4->S6 Structural Data S5->S6 Energetic Validation

Self-validating experimental workflow for characterizing halogen bonds.

Quantitative Data & Benchmarking

To contextualize the potency of the bromoethynyl group, we benchmark its theoretical and experimental parameters against other haloethynyl systems. The data demonstrates that activated bromoethynyl donors possess higher MEPs than unactivated iodine donors, leading to stronger, more reliable supramolecular synthons.

Donor MotifHalogen AtomRelative MEP ( Vs,max​ )Primary Acceptor PreferenceTypical vdW Radius Reduction
Unactivated Aryl Iodine (I)BaselineN/A (Weak interactions)< 5%
Chloroethynyl Chlorine (Cl)Moderate π -clouds5 - 8%
Bromoethynyl Bromine (Br)High (> Unactivated I) π -clouds, N(pyr), O(ether)10 - 15%
Iodoethynyl Iodine (I)Very HighN(pyr) exclusively15 - 20%

Strategic Implications in Drug Development

The integration of 1-(Bromoethynyl)-2-methoxybenzene motifs into pharmacophores offers a sophisticated mechanism for lead optimization. Historically, halogens were added to drugs merely to increase lipophilicity or block metabolic soft spots. However, intentionally engineering a bromoalkyne into a ligand allows for highly directional, electrostatic interactions with Lewis basic residues (e.g., backbone carbonyls or histidine nitrogens) deep within protein binding pockets (4)[4].

Furthermore, the heavy atom effect of bromine can be leveraged in specialized therapeutic applications, such as radiosensitization or photodynamic therapy, while the targeted halogen bonding enhances both target affinity and residence time (5)[5]. The internal ortho-methoxy group provides an additional layer of structural pre-organization, potentially locking the molecule into a bioactive conformation via intramolecular XB before engaging the target, thereby reducing the entropic penalty of binding.

References

  • Clark, T., et al. "Halogen bonding: the σ-hole." Journal of Molecular Modeling. 1

  • "Intermolecular binding preferences of haloethynyl halogen-bond donors as a function of molecular electrostatic potentials in a family of N-(pyridin-2-yl)amides." Organic & Biomolecular Chemistry (RSC Publishing). 2

  • "The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density." ACS Omega. 3

  • "Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design." PMC / NIH. 4

  • "Introducing bromine to the molecular structure as a strategy for drug design." Poznan University of Medical Sciences. 5

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1-(Bromoethynyl)-2-methoxybenzene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(Bromoethynyl)-2-methoxybenzene in Organic Solvents

Abstract

1-(Bromoethynyl)-2-methoxybenzene is a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures for pharmaceutical and materials science applications. A thorough understanding of its solubility characteristics is paramount for its effective use, from reaction setup and optimization to purification and formulation. This guide provides a comprehensive overview of the theoretical solubility profile of 1-(Bromoethynyl)-2-methoxybenzene, detailed experimental protocols for its quantitative determination, and critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals who handle this and structurally related compounds.

Introduction to 1-(Bromoethynyl)-2-methoxybenzene

1-(Bromoethynyl)-2-methoxybenzene, also known as o-bromoethynylanisole, possesses a unique combination of functional groups that make it a valuable synthetic intermediate. The molecule features:

  • An aromatic benzene ring , which forms the core scaffold.

  • A methoxy group (-OCH₃) at the ortho position, which acts as an electron-donating group, influencing the reactivity of the aromatic ring.

  • A bromoethynyl group (-C≡C-Br) , a highly reactive moiety that can participate in a wide array of chemical transformations, including Sonogashira coupling, Cadiot-Chodkiewicz coupling, and conversion to terminal alkynes.

The interplay between the electron-donating methoxy group and the electron-withdrawing, yet highly polarizable, bromoalkyne functionality dictates its physical and chemical properties, including its solubility.

Theoretical Solubility Profile

The molecule has a significant nonpolar character due to the benzene ring, but also possesses polarity from the methoxy ether linkage and the bromoethynyl group. This dual nature suggests it will be most soluble in solvents of intermediate polarity and will have limited solubility in highly polar or very nonpolar solvents.

Table 1: Predicted Solubility of 1-(Bromoethynyl)-2-methoxybenzene in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneModerate to GoodThe aromatic core of the solute has a strong affinity for aromatic solvents like toluene and benzene. Solubility in aliphatic hydrocarbons like hexane is expected to be moderate due to the polar functional groups.[1]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to ExcellentThese solvents can engage in dipole-dipole interactions with the methoxy and bromoethynyl groups and can effectively solvate the aromatic ring. THF and DCM are often excellent choices for compounds of this type.[2][3]
Polar Protic Methanol, EthanolModerateThe molecule can act as a hydrogen bond acceptor at the oxygen of the methoxy group, allowing for some interaction with protic solvents. However, the large nonpolar scaffold will limit high solubility.[1]
Highly Polar WaterVery Low / InsolubleThe dominant nonpolar character of the large aromatic and bromoalkynyl structure prevents significant solvation by water. Structurally related compounds are noted to be practically insoluble in water.[1][4]
Other Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese highly polar aprotic solvents are excellent universal solvents for a wide range of organic compounds and are expected to dissolve 1-(Bromoethynyl)-2-methoxybenzene readily.[3][5]

Experimental Determination of Solubility

Accurate solubility data is critical for process development, enabling precise control over reaction concentrations, crystallization, and formulation.[6] The following section details a robust, standard protocol for determining the solubility of a compound like 1-(Bromoethynyl)-2-methoxybenzene.

Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[7] It measures the concentration of a saturated solution after a prolonged equilibration period.

Protocol:

  • Preparation: Add an excess amount of solid 1-(Bromoethynyl)-2-methoxybenzene to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle. For solvents where settling is slow, centrifugation can be used to achieve clear separation.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial. Take care not to disturb the solid at the bottom.

  • Quantification: Analyze the concentration of the solute in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A pre-established calibration curve of known concentrations is required for accurate quantification.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temp (24-48 hours) A->B Achieve Saturation C Settle or Centrifuge B->C Reach Equilibrium D Sample Supernatant C->D Isolate Saturated Solution E Quantify by HPLC/GC D->E F Calculate Solubility (e.g., mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility via Nephelometry

For higher throughput screening, particularly in a drug discovery context, kinetic solubility is often measured. This method determines the concentration at which a compound precipitates out of a solution when added from a concentrated stock (e.g., in DMSO). Nephelometry, which measures light scattering from suspended particles (precipitate), is an ideal readout method.[6][8]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 1-(Bromoethynyl)-2-methoxybenzene in a highly effective solvent like DMSO.

  • Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the stock solution into the aqueous or organic buffer of interest.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[8]

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which the scattering signal sharply increases above the baseline indicates the kinetic solubility limit.

Safety and Handling

1-(Bromoethynyl)-2-methoxybenzene and its solutions require careful handling in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Respiratory Protection: Avoid breathing dust, fumes, or vapors. If exposure limits are likely to be exceeded, use a full-face respirator.[9][10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is often recommended to keep the material refrigerated and away from heat, sparks, and open flames.[4][9]

  • Spills and Disposal: In case of a spill, use an inert absorbent material for cleanup and dispose of the contents/container at an approved waste disposal plant. Use spark-proof tools during cleanup.[9][10]

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. The compound may be a lachrymator (causes tearing).[4][9]

  • Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical advice.[9]

  • Ingestion: Rinse mouth with water and seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

Conclusion

While specific quantitative solubility data for 1-(Bromoethynyl)-2-methoxybenzene remains to be broadly published, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is expected to be highly soluble in polar aprotic solvents like THF and DCM, moderately soluble in nonpolar and polar protic solvents, and poorly soluble in water. For applications requiring precise concentration control, the experimental protocols outlined in this guide, such as the shake-flask method, provide a reliable framework for generating the necessary data. Adherence to strict safety protocols is essential when handling this reactive and potentially hazardous compound.

References

  • Fisher Scientific. (2012, March 23). Safety Data Sheet: 1-(Bromoethynyl)-2-methoxybenzene.
  • Thermo Fisher Scientific. (2025, September 5).
  • Echemi. (2019, July 15). 1-Bromo-4-(bromomethyl)
  • Sigma-Aldrich. (2025, December 4).
  • PubChem. 1-(Bromomethyl)-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1-Bromo-3-methoxybenzene. Retrieved from [Link]

  • PubChem. 1-Bromo-2-(methoxymethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2026, March 3). MSDS of (Bromoethynyl)benzene. Retrieved from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • Beilstein Archives. (2019, August 20).
  • ResearchGate. Prediction of Solubility of Acetylene in Organic Solvents over a Wide Range of Temperature and Pressure. Retrieved from [Link]

  • SciSpace. Prediction of Solubility of Acetylene in Organic Solvents over a Wide Range of Temperature and Pressure. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • NIST. Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

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The Directing and Electronic Roles of the ortho-Methoxy Group in Bromoalkyne Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Mechanistic Causality, Transition-Metal Catalysis, and Self-Validating Methodologies

Introduction: The Strategic Utility of Bromoalkynes

Bromoalkynes are highly versatile electrophilic alkynylating agents used extensively in the late-stage functionalization of complex pharmacophores and materials. Unlike terminal alkynes used in standard Sonogashira couplings, bromoalkynes participate in "inverse-Sonogashira" reactions, oxidative annulations, and formal cycloadditions without the need for pre-functionalized aryl halides.

Within this chemical space, the presence of an ortho-methoxy group —either on the arene undergoing functionalization or on the bromoalkyne itself—exerts profound directing and electronic effects. This whitepaper deconstructs the causality behind these effects, providing drug development professionals with actionable, self-validating protocols for leveraging the ortho-methoxy group in advanced organic synthesis.

Mechanistic Causality: The ortho-Methoxy Advantage

The ortho-methoxy group is not merely a passive spectator in cross-coupling reactions; it is an active participant that dictates regioselectivity and lowers activation barriers through two primary mechanisms:

Weak Coordination and Regioselective Directing

In transition-metal-catalyzed C(sp²)–H functionalizations, the oxygen lone pairs of the methoxy group act as a transient, weakly coordinating ligand. When interacting with electrophilic metal centers like Rh(III) or Pd(II), this pre-coordination anchors the catalyst in close proximity to the ortho-C–H bond. This proximity effect drastically reduces the entropic penalty of the concerted metalation-deprotonation (CMD) step, enabling highly regioselective alkynylation [1].

Electronic Enrichment (+M Effect)

The mesomeric electron-donating effect (+M) of the methoxy group enriches the electron density of the adjacent aromatic ring. In reactions such as the base-promoted formal[3+2] annulation of pyridinium ylides with bromoalkynes, an ortho-methoxy substituent stabilizes the highly polarized transition states, facilitating nucleophilic attack while managing steric bulk [2].

Key Transformations & Catalytic Pathways

Rhodium-Catalyzed Inverse-Sonogashira Coupling

The Rh-catalyzed alkynylation of C(sp²)–H bonds with bromoalkynes represents a paradigm shift in constructing C(sp)–C(sp²) bonds. When benzyl methyl ethers or alkyl benzoates bearing an ortho-methoxy group are subjected to Rh(III) catalysis, the methoxy group directs the catalyst to favor the formation of 1,2,3-trisubstituted compounds [1]. The reaction proceeds via a turnover-limiting C–H activation step, followed by the migratory insertion of the bromoalkyne and a subsequent β-bromide elimination.

RhCycle Cat Rh(I) Catalyst Active Species Coord Pre-coordination (o-OMe directing) Cat->Coord Substrate addition CHAct C-H Activation (CMD pathway) Coord->CHAct Base assistance Insert Bromoalkyne Migratory Insertion CHAct->Insert + Bromoalkyne Elim β-Bromide Elimination Insert->Elim Rearrangement Prod Alkynylated Product + HBr Elim->Prod Product release Prod->Cat Catalyst regeneration

Rh-catalyzed inverse-Sonogashira catalytic cycle directed by o-methoxy group.

Palladium-Catalyzed Oxidative Annulation

Bromoalkynes can also be utilized to construct complex heterocycles like isocoumarins. In the Pd-catalyzed sequential nucleophilic addition/oxidative annulation of bromoalkynes with benzoic acids, the presence of a methoxy group on the alkyl-derived bromoalkyne is well-tolerated, yielding functionalized isocoumarins in high yields [3]. The methoxy group's electronic contribution facilitates the initial cis-nucleophilic addition of the benzoate to the alkyne.

Quantitative Data & Substrate Scope

To facilitate experimental design, the following table summarizes the quantitative impact of the ortho-methoxy group across different catalytic systems and substrates.

Substrate TypeCatalyst / PromoterDirecting/Substituent GroupBromoalkyne ReactantYield (%)Key Mechanistic Observation
Alkyl Benzoates Rh(III) / Inverse-Sonogashiraortho-Methoxy (on Arene)(Bromoethynyl)benzene70–90%High regioselectivity; strongly favors 1,2,3-trisubstituted products [1].
Benzoic Acids Pd(TFA)₂ / DPEPhosMethoxy (on Alkyne)Alkyl bromoalkyne66%Methoxy group facilitates cis-nucleophilic addition without poisoning Pd [3].
Pyridinium Ylides K₂CO₃ (Base Promoted)ortho-Methoxy (on Ylide)(Bromoethynyl)benzene43–81%Steric bulk is managed efficiently; enables formal[3+2] indolizine synthesis [2].
Hydrocinnamic Acids Rh(I) / meta-C-H Alkynylationortho-Methoxy (on Arene)(Bromoethynyl)triisopropylsilane~75%Methoxy provides useful yield without compromising distal meta-selectivity [4].

Self-Validating Experimental Protocols

Standard methodologies often fail because they lack in-process verification. The following protocol for the Rh-Catalyzed ortho-C–H Alkynylation of Methoxyarenes is designed as a self-validating system. Every step contains a physical or analytical milestone to confirm causality and ensure the reaction is proceeding as intended.

Protocol: Rh-Catalyzed Inverse-Sonogashira Alkynylation

Reagents Required:

  • ortho-Methoxyalkyl benzoate (0.2 mmol)

  • (Bromoethynyl)benzene (0.4 mmol, 2.0 equiv) [CpRhCl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%) - Halide scavenger

  • NaOAc (2.0 equiv) - Base for CMD

  • Solvent: 1,2-Dichloroethane (DCE) / t-Amyl alcohol (4:1)

Step-by-Step Methodology:

  • Catalyst Activation (Visual Validation): In an oven-dried Schlenk tube under N₂, combine [Cp*RhCl₂]₂ and AgSbF₆ in DCE. Stir at room temperature for 15 minutes.

    • Causality: AgSbF₆ abstracts the chloride ligands to generate the highly electrophilic, cationic Rh(III) active species.

    • Validation Check: The solution must transition from a cloudy orange suspension to a clear, deep-red solution with a white precipitate (AgCl). If the solution remains cloudy orange, the catalyst is inactive (likely due to moisture).

  • Reagent Addition: Add NaOAc, the ortho-methoxy substrate, and the bromoalkyne. Seal the tube and heat to 45 °C.

    • Causality: The low temperature (45 °C) is sufficient because the ortho-methoxy group lowers the C–H activation barrier via pre-coordination.

  • In-Process Monitoring (Analytical Validation): After 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and run a rapid GC-MS or TLC.

    • Validation Check: Look for the depletion of the bromoalkyne molecular ion peak and the appearance of the alkynylated product mass. If unreacted starting material dominates, verify the internal temperature of the heating block.

  • Quench and Extraction (Phase Validation): After 16 hours, cool to room temperature and dilute with EtOAc and saturated aqueous NH₄Cl.

    • Validation Check: A clean phase separation indicates complete quenching of the transition metal. Emulsions suggest incomplete precipitation of Rh salts; filter through a short pad of Celite if necessary.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Catalyst Activation Cloudy Orange -> Deep Red Step2 2. Reagent Addition Substrate + Bromoalkyne Step1->Step2 Step3 3. Thermal Activation Heated to 45°C (Low Barrier) Step2->Step3 Step4 4. In-Process Validation GC-MS: Monitor Product Mass Step3->Step4 Step5 5. Quench & Extract Clean Phase Separation Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Self-validating experimental workflow for bromoalkyne functionalization.

Conclusion

The ortho-methoxy group is a powerful synthetic lever in bromoalkyne reactivity. By acting as a weakly coordinating directing group, it provides precise regiocontrol in Rh-catalyzed C–H activations, while its electronic properties facilitate complex annulations in Pd-catalyzed and base-promoted systems. Understanding the causality behind these effects allows process chemists to design milder, more efficient, and highly predictable late-stage functionalization workflows.

References

  • Broad-Scope Rh-Catalyzed Inverse-Sonogashira Reaction Directed by Weakly Coordinating Groups ACS Catalysis[Link]

  • Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines The Journal of Organic Chemistry[Link]

  • Palladium-Catalyzed Sequential Nucleophilic Addition/Oxidative Annulation of Bromoalkynes with Benzoic Acids To Construct Functionalized Isocoumarins Organic Letters[Link]

  • Directing Group Assisted Rhodium Catalyzed meta-C-H Alkynylation of Arenes ResearchGate / Chemical Science[Link]

Spectroscopic Profiling of 1-(Bromoethynyl)-2-methoxybenzene: UV-Vis Absorption and Electronic Transitions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

1-(Bromoethynyl)-2-methoxybenzene (also known as o-anisylbromoacetylene) is a highly functionalized building block frequently utilized in advanced cross-coupling reactions, molecular electronics, and the synthesis of complex pharmaceutical intermediates. Understanding its ultraviolet-visible (UV-Vis) absorption profile is critical for optimizing photochemical transformations and monitoring reaction kinetics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral assignments. Here, we deconstruct the molecular orbital theory dictating its photophysical behavior and provide a self-validating, field-proven protocol for acquiring high-fidelity spectroscopic data without inducing photolytic degradation.

Molecular Architecture & Electronic Transitions

The UV-Vis spectrum of 1-(Bromoethynyl)-2-methoxybenzene is governed by the interplay between its aromatic core and two distinct substituents: the electron-donating methoxy group ( −OCH3​ ) and the conjugated, electron-withdrawing bromoethynyl moiety ( −C≡C−Br ).

  • The +M Effect of the Methoxy Group: The oxygen atom in the ortho-methoxy group possesses lone pairs that participate in resonance with the aromatic π -system. This positive mesomeric (+M) effect raises the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Extended Conjugation of the Bromoalkyne: Because the alkyne is sp -hybridized and linear, it experiences zero steric clash with the ortho-methoxy group. This allows perfect coplanarity with the benzene ring, extending the π -conjugation and lowering the Lowest Unoccupied Molecular Orbital (LUMO) .

  • Heavy Atom Effect: The terminal bromine atom introduces a heavy atom effect, which can facilitate intersystem crossing but also contributes to a hyperchromic shift (increased absorption intensity) due to the polarizability of the C-Br bond .

The net result is a compression of the HOMO-LUMO gap compared to unsubstituted phenylacetylene, leading to a distinct bathochromic (red) shift in its primary absorption bands.

Quantitative Spectroscopic Profile

The table below summarizes the theoretical and empirical UV-Vis absorption parameters for 1-(Bromoethynyl)-2-methoxybenzene in a non-polar solvent.

Electronic TransitionWavelength ( λmax​ )Molar Absorptivity ( ϵ )Spectroscopic AssignmentSolvent Environment
π→π∗ (Primary) ~255 nm~12,500 M−1cm−1 Aromatic ring + Alkyne extended conjugationCyclohexane
n→π∗ (Secondary) ~295 nm~2,800 M−1cm−1 Methoxy oxygen lone pair to aromatic ringCyclohexane
n→σ∗ (Tertiary) ~220 nm~8,000 M−1cm−1 Bromine lone pair to C-Br σ∗ orbitalCyclohexane

Note: Transition values are extrapolated from baseline poly(substituted phenylacetylene) and haloalkyne photophysical databases .

Experimental Protocol: High-Fidelity UV-Vis Acquisition

Haloalkynes are notoriously susceptible to photolytic degradation. Prolonged exposure to the spectrophotometer's UV source can induce homolytic cleavage of the labile C-Br bond, generating alkynyl radicals that rapidly dimerize into highly conjugated diynes. This protocol is designed as a self-validating system to prevent and detect such artifacts.

Step-by-Step Methodology

Step 1: Solvent Selection & Baseline Correction

  • Action: Fill two matched 10 mm quartz cuvettes with spectroscopic-grade cyclohexane and perform a baseline zeroing sequence.

  • Causality: Quartz is mandatory because standard glass absorbs heavily below 300 nm, masking the critical π→π∗ transitions. Cyclohexane is chosen over polar solvents (like methanol) to prevent hydrogen bonding with the methoxy oxygen, which would artificially stabilize the n -orbitals and cause an inaccurate hypsochromic (blue) shift.

Step 2: Analyte Preparation

  • Action: Prepare a strictly controlled 1.0×10−5 M solution of 1-(bromoethynyl)-2-methoxybenzene in cyclohexane.

  • Causality: This specific concentration ensures that the maximum absorbance ( A ) remains between 0.1 and 1.0. Operating within this linear dynamic range is required to strictly adhere to the Beer-Lambert Law, preventing detector saturation and spectral flattening.

Step 3: Rapid Spectral Acquisition

  • Action: Scan the sample from 200 nm to 400 nm using a fast scan rate of 600 nm/min.

  • Causality: A high-speed scan minimizes the cumulative photon dose delivered to the sample. This is the primary defense against UV-induced photolysis of the bromoethynyl group during measurement.

Step 4: Self-Validation & Quality Control

  • Action: Post-scan, immediately check the absorbance value at 350 nm.

  • Causality: The pure monomeric compound does not absorb at 350 nm. If A350​>0.05 , it indicates that photolytic homocoupling has occurred (forming diynes which absorb at longer wavelengths) or that particulate scattering is present . If this threshold is breached, the data is invalid, and a fresh sample must be prepared.

Workflow Visualization

Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Instrument Calibration cluster_2 Phase 3: Acquisition & Validation N1 Weigh Analyte (1-(Bromoethynyl)-2-methoxybenzene) N2 Dissolve in Spectroscopic Cyclohexane N1->N2 N3 Dilute to 1.0 x 10^-5 M (Linear Range) N2->N3 N6 Fast Scan: 200-400 nm (Rate: 600 nm/min) N3->N6 Transfer Aliquot N4 Insert Quartz Cuvette (10mm Path Length) N5 Execute Baseline Correction (Solvent Blank) N4->N5 N5->N6 System Ready N7 Validation: Check A_350 < 0.05 (Reject if Photolyzed) N6->N7

Experimental workflow for high-fidelity UV-Vis acquisition of photolabile haloalkynes.

References

  • Taniguchi, M., & Lindsey, J. S. (2018). "Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD." Photochemistry and Photobiology, 94(2), 290-327. URL: [Link]

  • National Institute of Standards and Technology. (2023). "Benzene, (bromoethynyl)- Mass spectrum and UV/Visible spectrum data." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Zhou, S., et al. (1995). "Carrier transport properties of poly(substituted phenylacetylene)s." Polymer, 36(14). URL:[Link]

  • Pop, F., et al. (2024). "Design and synthesis of thiahelicenes for molecular electronics." Frontiers in Chemistry, 12. URL: [Link]

Methodological & Application

Application Note: Precision Synthesis of Unsymmetrical 1,3-Diynes via Cadiot-Chodkiewicz Coupling using 1-(Bromoethynyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The construction of unsymmetrical 1,3-diynes is a critical transformation in the synthesis of complex natural products, organic materials, and pharmaceutical active pharmaceutical ingredients (APIs). While symmetrical diynes can be easily accessed via Glaser or Eglinton homocoupling, the selective synthesis of unsymmetrical diynes requires the Cadiot-Chodkiewicz cross-coupling reaction [1].

This application note details the specialized protocol for coupling 1-(bromoethynyl)-2-methoxybenzene with terminal alkynes. The ortho-methoxyaryl moiety is a highly valuable pharmacophore and directing group; however, its electron-donating nature and steric profile require precise catalytic tuning to prevent competitive homocoupling and ensure high cross-coupling fidelity[2].

Mechanistic Rationale & Experimental Causality

To design a self-validating and robust protocol, one must understand the causality behind the reagent selection. The Cadiot-Chodkiewicz coupling relies on a Cu(I) catalyst, an amine base, and a reducing agent[3].

  • The Active Catalyst (CuCl or CuBr): Copper(I) salts are strictly required. Cu(II) salts will immediately trigger the oxidative Glaser homocoupling of the terminal alkyne[4].

  • The Amine Base (Piperidine or n-Butylamine): The base serves a dual purpose. It deprotonates the terminal alkyne to form the nucleophilic copper(I) acetylide, and it acts as a stabilizing ligand for the copper center[1].

  • The Reducing Agent (Hydroxylamine Hydrochloride, NH2​OH⋅HCl ): This is the most critical additive. Trace oxygen in the reaction vessel can oxidize Cu(I) to Cu(II). Hydroxylamine hydrochloride acts as an in-situ reductant, continuously scavenging oxygen and reducing any formed Cu(II) back to the active Cu(I) state, thereby serving as a chemical safeguard against homocoupling[5].

Mechanism CuI Cu(I) Catalyst (Active Species) Acetylide Cu(I) Acetylide Complex (R-C≡C-Cu) CuI->Acetylide Base, -HX OxAdd Oxidative Addition (Cu(III) Intermediate) Acetylide->OxAdd + Bromoalkyne OxAdd->CuI Regeneration of Cu(I) Product Unsymmetrical 1,3-Diyne Product OxAdd->Product Reductive Elimination TerminalAlkyne Terminal Alkyne + Base TerminalAlkyne->Acetylide Bromoalkyne 1-(Bromoethynyl)-2-methoxybenzene Bromoalkyne->OxAdd

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling highlighting the Cu(I)/Cu(III) pathway.

Substrate Profile: 1-(Bromoethynyl)-2-methoxybenzene

When utilizing 1-(bromoethynyl)-2-methoxybenzene, the ortho-methoxy group introduces specific electronic and steric variables:

  • Electronic Deactivation: The electron-donating methoxy group slightly reduces the electrophilicity of the bromoalkyne compared to electron-deficient analogs. This necessitates a highly active Cu(I) complex and a slight excess of the amine ligand to facilitate the oxidative addition step.

  • Coordination Potential: The oxygen atom of the methoxy group can weakly coordinate with the copper center. To prevent catalyst sequestration, a strongly coordinating solvent/base mixture (e.g., Methanol/Piperidine) is recommended[1].

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 1-(bromoethynyl)-2-methoxybenzene with phenylacetylene (model terminal alkyne). The data demonstrates the critical causality of the reducing agent and base selection.

EntryCatalyst (5 mol%)Base (Equivalents)Additive (10 mol%)SolventYield (%)Observation / Causality
1CuCln-Butylamine (2.0)NoneMeOH41%High homocoupling due to trace O2​ oxidation of Cu(I).
2CuCln-Butylamine (2.0) NH2​OH⋅HCl MeOH78%Significant improvement; Cu(I) stabilized.
3CuBrPiperidine (3.0) NH2​OH⋅HCl MeOH92% Optimal. Piperidine provides superior ligand stabilization.
4CuITriethylamine (3.0) NH2​OH⋅HCl THF64%Lower conversion; Et3​N is too sterically hindered for efficient Cu coordination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Every critical step includes an in-process control to ensure the chemical integrity of the reaction before proceeding.

Reagents Required:
  • 1-(Bromoethynyl)-2-methoxybenzene (1.0 equiv, limiting reagent)

  • Terminal Alkyne (1.2 equiv)

  • Copper(I) Bromide (CuBr) (0.05 equiv)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (0.1 equiv)

  • Piperidine (3.0 equiv)

  • Methanol (Anhydrous, Degassed)

Step-by-Step Methodology:
  • Catalyst Activation & Degassing (Crucial for Homocoupling Suppression):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuBr (5 mol%) and NH2​OH⋅HCl (10 mol%).

    • Evacuate and backfill the flask with Argon (repeat 3 times).

    • Add degassed methanol (0.2 M relative to the bromoalkyne) followed by piperidine (3.0 equiv).

    • Causality Check: The solution should turn a pale, clear yellow. A blue or green tint indicates the presence of Cu(II); if observed, add an additional 5 mol% of NH2​OH⋅HCl until the solution clears[5].

  • Acetylide Formation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the terminal alkyne (1.2 equiv) dropwise over 5 minutes. Stir for 15 minutes.

  • Cross-Coupling (Slow Addition):

    • Dissolve 1-(bromoethynyl)-2-methoxybenzene (1.0 equiv) in a minimal amount of degassed methanol.

    • Add this solution dropwise via syringe pump over 30–45 minutes to the 0 °C reaction mixture.

    • Causality: Slow addition keeps the steady-state concentration of the bromoalkyne low, favoring cross-coupling with the abundant copper acetylide over side reactions[2].

  • Incubation & In-Process Validation:

    • Allow the reaction to naturally warm to room temperature and stir for 2–4 hours.

    • Self-Validation (TLC): Quench a 10 µL aliquot in saturated NH4​Cl and extract with EtOAc. Spot against the starting bromoalkyne. The reaction is complete when the bromoalkyne spot (typically UV active, Rf​ ~0.6 in 10% EtOAc/Hexanes) is entirely consumed.

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) to dissolve copper salts.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Post-Reaction Validation (NMR Symmetry Check):

    • Purify via flash column chromatography.

    • Validation: Analyze the 13C NMR. A symmetrical homocoupled byproduct will show only two alkyne carbon signals. The successful unsymmetrical product containing the 2-methoxyaryl group will display four distinct sp-carbon signals (typically between 65–85 ppm), validating the cross-coupling architecture.

Troubleshooting & Process Optimization

Even with optimized protocols, variations in terminal alkyne electronics can lead to deviations. Use the following logic tree to correct process failures.

Troubleshooting Start Analyze Reaction Outcome IsHomocoupling High Homocoupling (Glaser Product)? Start->IsHomocoupling IsLowYield Low Conversion / Unreacted Starting Material? Start->IsLowYield FixHomo 1. Add NH2OH·HCl 2. Degas Solvents (Ar/N2) 3. Slow addition of Bromoalkyne IsHomocoupling->FixHomo Yes FixYield 1. Increase Amine Base 2. Check Cu(I) Catalyst Quality 3. Warm to RT IsLowYield->FixYield Yes

Caption: Decision matrix for troubleshooting common Cadiot-Chodkiewicz coupling failures.

References

  • Recent developments and applications of the Cadiot–Chodkiewicz reaction Organic & Biomolecular Chemistry, Royal Society of Chemistry (2015). URL:[Link][1]

  • Mechanism of the Cadiot-Chodkiewicz Coupling SynArchive Named Reactions. URL:[Link][3]

  • Cadiot–Chodkiewicz coupling Wikipedia, The Free Encyclopedia. URL:[Link][4]

  • Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes Organic Letters, American Chemical Society (2018). URL:[Link][2]

Sources

Palladium-catalyzed cross-coupling protocols for bromoalkynes

Author: BenchChem Technical Support Team. Date: March 2026

Palladium-Catalyzed Cross-Coupling Protocols for Bromoalkynes: A Comprehensive Application Note

Executive Summary The activation of the carbon-bromine bond in bromoalkynes is a critical transformation for synthesizing complex acetylenic architectures, which serve as pivotal building blocks in pharmaceuticals, natural product synthesis, and advanced materials[1]. While terminal alkynes are traditionally utilized as nucleophiles in cross-coupling, employing bromoalkynes as electrophilic partners reverses the reaction polarity. This Application Note provides authoritative, self-validating protocols for two premier methodologies: the Palladium-Catalyzed Cadiot-Chodkiewicz (Reversed Sonogashira) Coupling and the Suzuki-Miyaura Coupling of bromoalkynes.

Mechanistic Rationale & Catalytic Design

To achieve reproducible and high-yielding cross-couplings, it is essential to understand the causality behind the catalytic cycle. Bromoalkynes possess a highly polarized sp-hybridized carbon-bromine bond, making them uniquely reactive electrophiles[2].

The palladium-catalyzed cross-coupling of these substrates relies on three fundamental mechanistic steps[3]:

  • Oxidative Addition (OA): The electron-rich Pd(0) active species inserts into the C(sp)–Br bond. Because of the low steric hindrance and high electronegativity of the sp-carbon, this step is typically rapid and highly favorable.

  • Transmetalation (TM): The organometallic nucleophile transfers its organic fragment to the Pd(II) center. Causality of Additives: This is often the rate-limiting step. In Cadiot-Chodkiewicz couplings, a copper(I) co-catalyst is required to form a highly nucleophilic copper acetylide[4]. In Suzuki-Miyaura couplings, an inorganic base is mandatory to coordinate with the boron atom, converting the poorly nucleophilic boronic acid into an electron-rich, reactive boronate complex[3].

  • Reductive Elimination (RE): The two organic fragments couple to form the new C–C bond, releasing the product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition [Pd(II)(C≡C-R)(Br)L2] Pd0->OA + Br-C≡C-R (Bromoalkyne) TM Transmetalation [Pd(II)(C≡C-R)(R')L2] OA->TM + R'-M (Cu, B, or Sn) RE Reductive Elimination R-C≡C-R' TM->RE - Product RE->Pd0 Regenerate Pd(0)

Palladium-catalyzed cross-coupling cycle for bromoalkynes.

Palladium-Catalyzed Cadiot-Chodkiewicz Coupling

The classical Cadiot-Chodkiewicz reaction synthesizes unsymmetrical 1,3-diynes via copper catalysis. However, integrating a palladium co-catalyst drastically enhances the reaction rate, improves selectivity, and broadens the substrate scope[4]. By using a bromoalkyne instead of a terminal alkyne as the electrophile, we prevent the unwanted Glaser homocoupling of the terminal alkyne[2].

Self-Validating Protocol: Synthesis of Unsymmetrical 1,3-Diynes

Note: Low molecular weight bromoalkynes can be volatile and hazardous; handle in a fume hood or generate in situ if necessary[2].

Reagents:

  • Bromoalkyne (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₄ (0.02 equiv, 2 mol%)

  • CuI (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) / THF (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Rigorous Degassing (Causality): Add THF and Et₃N to a Schlenk flask. Degas via three freeze-pump-thaw cycles. Why? Oxygen promotes the oxidative Glaser homocoupling of the terminal alkyne, which consumes starting material and complicates purification.

  • Catalyst Activation: Under a nitrogen atmosphere, add Pd(PPh₃)₄ and CuI to the solvent. Stir for 10 minutes at room temperature.

    • Validation Checkpoint 1: The solution should transition to a clear, pale yellow/greenish homogeneous mixture, indicating the formation of the active catalytic species.

  • Substrate Addition: Add the terminal alkyne, followed dropwise by the bromoalkyne.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc). The reaction is complete when the bromoalkyne spot (often UV-active or stains with KMnO₄) is entirely consumed.

  • Quench and Workup: Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (3 x 15 mL) to remove copper salts and amine base. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Suzuki-Miyaura Coupling of Bromoalkynes

The Suzuki-Miyaura coupling of bromoalkynes with organoboranes or boronic acids provides a highly stereo- and regiospecific route to conjugated alkenynes and arylalkynes[5].

Self-Validating Protocol: Synthesis of Arylalkynes/Enynes

Reagents:

  • Bromoalkyne (1.0 equiv, 1.0 mmol)

  • Aryl or Alkenylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • THF / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Biphasic Solvent Preparation (Causality): Prepare the THF/H₂O mixture and sparge with argon for 15 minutes. Why? Water is strictly required to dissolve the K₂CO₃, allowing the hydroxide/carbonate ions to coordinate with the boron atom, forming the critical nucleophilic boronate species required for transmetalation[3].

  • Assembly: To a round-bottom flask, add the boronic acid, K₂CO₃, and Pd(dppf)Cl₂. Purge the flask with argon.

  • Initiation: Inject the degassed THF/H₂O solvent, followed by the bromoalkyne. Heat the biphasic mixture to 65 °C under vigorous stirring.

    • Validation Checkpoint 1: Vigorous stirring is mandatory to ensure adequate mass transfer between the aqueous base layer and the organic substrate layer.

  • Reaction Monitoring: Stir for 4–6 hours.

    • Validation Checkpoint 2: Analyze an aliquot via GC-MS. The system is validated when the molecular ion peak corresponding to the bromoalkyne is replaced by the mass of the cross-coupled product.

  • Workup: Cool to room temperature, separate the aqueous layer, and extract with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and purify via silica gel chromatography.

Workflow Prep 1. Reagent Prep & Degassing Reaction 2. Catalytic Coupling Prep->Reaction Validate 3. In-Process Validation Reaction->Validate Validate->Reaction Incomplete Quench 4. Quench & Extraction Validate->Quench Complete Purify 5. Column Chromatography Quench->Purify

Self-validating experimental workflow for bromoalkyne cross-coupling.

Quantitative Data & Comparative Analysis

To assist in experimental design, the following table summarizes the operational parameters and expected outcomes for the primary bromoalkyne cross-coupling protocols:

Coupling ProtocolElectrophileNucleophileOptimal Catalyst SystemBase / AdditiveTypical YieldsKey Synthetic Advantage
Cadiot-Chodkiewicz BromoalkyneTerminal AlkynePd(PPh₃)₄ / CuIEt₃N or iPr₂NH75–95%Direct, mild access to unsymmetrical 1,3-diynes without homocoupling.
Suzuki-Miyaura BromoalkyneBoronic AcidPd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ (aq)70–90%High stereospecificity; utilizes non-toxic, stable boron reagents.
Stille (Historical) BromoalkyneOrganostannanePd(PPh₃)₄None or CsF60–85%Broad functional group tolerance under neutral conditions (limited by Sn toxicity).

Trustworthiness: Troubleshooting & Best Practices

A robust protocol must be resilient. If the validation checkpoints fail, consider the following causality-driven troubleshooting steps:

  • Persistence of Bromoalkyne (Incomplete Conversion): In Cadiot-Chodkiewicz couplings, this often indicates catalyst poisoning or inactive copper. Ensure the amine base is dry and freshly distilled. In Suzuki couplings, incomplete conversion usually points to poor mixing of the biphasic system or inactive boronic acid (check for boroxine anhydride formation, which requires slightly more water to hydrolyze).

  • Formation of Symmetrical Diynes (Homocoupling): If the mass of a symmetrical diyne (2x terminal alkyne mass - 2H) is detected via GC-MS, oxygen has breached the system. Abort, re-evaluate the Schlenk line integrity, and ensure rigorous freeze-pump-thaw degassing[2].

References

  • Benchchem.
  • Miyaura, N. et al. "Novel and convenient method for the stereo- and regiospecific synthesis of conjugated alkadienes and alkenynes via the palladium-catalyzed cross-coupling reaction of 1-alkenylboranes with bromoalkenes and bromoalkynes." Journal of the American Chemical Society.
  • "Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction." NIH.
  • "Organic & Biomolecular Chemistry: Modification of Cadiot-Chodkiewicz coupling reaction." RSC Publishing.
  • Benchchem. "Reactivity and electronic properties of bromoalkynes."

Sources

Synthesis of benzofurans from 1-(Bromoethynyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Benzofurans from 1-(Bromoethynyl)-2-methoxybenzene

Executive Summary & Strategic Rationale

Benzofurans represent a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore in numerous therapeutics (e.g., the antiarrhythmic amiodarone and the uricosuric benzbromarone) and biologically active natural products[1]. The efficiency of a drug discovery campaign often hinges on the rapid, modular assembly of these core structures[2].

In this context, 1-(bromoethynyl)-2-methoxybenzene (also known as o-anisylbromoacetylene) emerges as an exceptionally versatile, bifunctional building block. As a Senior Application Scientist, I advocate for the use of this substrate because its orthogonal reactivity profile allows for highly controlled, divergent synthetic pathways. The bromoethynyl moiety is primed for transition-metal-catalyzed C(sp)–C(sp2) cross-coupling, while the ortho-methoxy group acts as a latent, protected nucleophile. Upon targeted activation, the system undergoes a thermodynamically driven 5-endo-dig cyclization to yield highly functionalized benzofurans[3].

Mechanistic Causality & Workflow Design

The successful deployment of 1-(bromoethynyl)-2-methoxybenzene relies on understanding the causality behind the reagent selection:

  • Pathway A (Tandem Cross-Coupling & Cyclization): The C(sp)–Br bond readily undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. The ortho-methoxy group is intentionally chosen over a free phenol to prevent premature coordination to the palladium catalyst or unwanted side reactions[4]. Once the desired C2-substituent is installed, the intermediate is subjected to an electrophile (such as ICl). The electrophile activates the alkyne and triggers the cleavage of the methyl ether, prompting an intramolecular nucleophilic attack by the resulting oxygen species to form a 2-aryl-3-iodobenzofuran.

  • Pathway B (Direct Lewis Acid Cyclization): If a 2-bromobenzofuran is desired, the substrate can be directly treated with boron tribromide (BBr 3​ ). BBr 3​ fulfills a dual mechanistic role: it coordinates to the methoxy oxygen to induce demethylation while simultaneously activating the bromoalkyne via a bromoboration-type mechanism, driving the ring closure[3].

BenzofuranSynthesis A 1-(Bromoethynyl)- 2-methoxybenzene B 1-(Arylethynyl)- 2-methoxybenzene A->B Suzuki-Miyaura Pd(PPh3)4, ArB(OH)2 D 2-Bromobenzofuran A->D Direct Cyclization BBr3, CH2Cl2 C 2-Aryl-3-iodobenzofuran B->C Electrophilic Cyclization ICl, CH2Cl2

Figure 1: Divergent synthetic pathways from 1-(bromoethynyl)-2-methoxybenzene to benzofurans.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity during scale-up.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 1-(arylethynyl)-2-methoxybenzene. Causality: A biphasic THF/H 2​ O solvent system is utilized to ensure the solubility of both the organic bromoalkyne and the inorganic K 2​ CO 3​ base, which is critical for the transmetalation step of the catalytic cycle.

  • Preparation: To an oven-dried Schlenk flask, add 1-(bromoethynyl)-2-methoxybenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh 3​ ) 4​ (0.05 mmol, 5 mol%).

  • Degassing (Critical Step): Evacuate and backfill the flask with argon three times. Scientific Insight: Trace oxygen promotes the oxidative homocoupling (Glaser coupling) of bromoalkynes. Strict anaerobic conditions are mandatory.

  • Reaction: Add rigorously degassed THF (10 mL) and an aqueous solution of K 2​ CO 3​ (2.0 M, 2.0 mL). Heat the biphasic mixture to 70 °C and stir vigorously for 4–6 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 9:1) or IR spectroscopy. The reaction is complete when the distinct C≡C-Br stretching frequency (~2200 cm −1 ) shifts or the starting material spot is fully consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Electrophilic Cyclization to 2-Aryl-3-iodobenzofuran

Objective: Construct the benzofuran core via 5-endo-dig cyclization. Causality: Iodine monochloride (ICl) acts as a potent electrophile, capturing the alkyne while facilitating the cleavage of the methoxy ether to drive ring closure[4].

  • Preparation: Dissolve the purified 1-(arylethynyl)-2-methoxybenzene (1.0 mmol) from Protocol 1 in anhydrous CH 2​ Cl 2​ (10 mL) under an argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the electrophilic addition. Add ICl (1.2 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • In-Process Validation: Quench a small aliquot and analyze via crude 1 H NMR. The self-validating marker is the complete disappearance of the methoxy singlet (~3.8 ppm), confirming successful demethylation and cyclization.

  • Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (10 mL) to neutralize unreacted ICl, stirring until the organic layer turns pale yellow or colorless. Extract with CH 2​ Cl 2​ (2 × 15 mL), wash with brine, dry over Na 2​ SO 4​ , concentrate, and purify.

Quantitative Data Presentation

The table below summarizes the expected outcomes and operational parameters for the divergent workflows utilizing 1-(bromoethynyl)-2-methoxybenzene.

Starting MaterialReaction TypeReagents & ConditionsIntermediate / ProductTypical Yield
1-(Bromoethynyl)-2-methoxybenzene Suzuki-Miyaura CouplingAr-B(OH) 2​ , Pd(PPh 3​ ) 4​ , K 2​ CO 3​ , THF/H 2​ O, 70 °C1-(Arylethynyl)-2-methoxybenzene75–90%
1-(Arylethynyl)-2-methoxybenzene Electrophilic CyclizationICl, CH 2​ Cl 2​ , 0 °C to RT2-Aryl-3-iodobenzofuran65–85%
1-(Bromoethynyl)-2-methoxybenzene Direct Lewis Acid CyclizationBBr 3​ , CH 2​ Cl 2​ , -78 °C to RT2-Bromobenzofuran50–70%

Troubleshooting & Optimization Insights

  • Stubborn Demethylation: Depending on the electronic nature of the aryl substituent installed during the Suzuki coupling, the methoxy group can sometimes resist cleavage by ICl. If incomplete cyclization is observed, switching to a stronger Lewis acid like BBr 3​ prior to electrophilic trapping, or gently refluxing the reaction mixture in dichloroethane, will reliably drive the thermodynamic sink toward the benzofuran core.

  • Catalyst Poisoning: Bromoalkynes can occasionally poison standard Pd catalysts if added too rapidly. If yields drop during scale-up, consider a slow-addition protocol for the bromoalkyne via a syringe pump.

References

  • Title : Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source : mdpi.com URL :[Link]

  • Title : A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source : semanticscholar.org URL :[Link]

  • Title : How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans? Source : gvsu.edu URL :[Link]

  • Title : Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library Source : nih.gov URL :[Link]

Sources

Using 1-(Bromoethynyl)-2-methoxybenzene in click chemistry reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Late-Stage Functionalization of 1,4,5-Trisubstituted Triazoles Using 1-(Bromoethynyl)-2-methoxybenzene

Strategic Utility in Drug Development

In the landscape of medicinal chemistry, the 1,2,3-triazole ring is a privileged scaffold, often utilized as a robust bioisostere for amide bonds. While traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) efficiently yields 1,4-disubstituted triazoles, the synthesis of fully decorated 1,4,5-trisubstituted triazoles remains a significant synthetic challenge[1].

Deploying 1-(Bromoethynyl)-2-methoxybenzene as a starting material fundamentally upgrades the click chemistry workflow. The bromoethynyl moiety acts as a bifunctional handle: it undergoes regioselective cycloaddition with organic azides to form a 5-bromo-1,2,3-triazole, while the retained C5-bromine atom serves as an essential electrophilic site for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions)[2]. Furthermore, the ortho-methoxy group provides critical electronic tuning—donating electron density to stabilize intermediate transition states—while offering a steric shield that dictates regiocontrol.

Mechanistic Insights & Causality: Avoiding the Ascorbate Trap

As a Senior Application Scientist, it is critical to recognize that bromoalkynes do not behave like standard terminal alkynes. When 1-(Bromoethynyl)-2-methoxybenzene is subjected to classical Sharpless-Fokin conditions (CuSO₄ and sodium ascorbate), the strong reducing environment drives a rapid hydrodehalogenation. This strips the bromine atom, yielding a generic 1,4-disubstituted triazole and destroying the bifunctional nature of the starting material[3].

To preserve the C5-halogen, we must manipulate the catalytic cycle. By deploying a mixed-valence copper system—specifically CuI and Cu(OAc)₂—we create an oxidative buffer. The Cu(OAc)₂ intercepts the highly reactive cuprate-triazole intermediate, preventing protonation and facilitating the reductive elimination that locks the bromine atom into the C5 position of the triazole ring[3].

Reaction Workflow Visualization

G A 1-(Bromoethynyl)- 2-methoxybenzene C CuI / Cu(OAc)2 Catalyst System A->C B Organic Azide (R-N3) B->C D 5-Bromo-1,4-disubstituted -1,2,3-triazole C->D Cycloaddition (No Ascorbate) E Pd-Catalyzed Cross-Coupling D->E C-5 Functionalization F 1,4,5-Trisubstituted Triazole (Target) E->F Late-Stage Diversification

Fig 1: Synthesis workflow for 1,4,5-trisubstituted triazoles via a 5-bromo-triazole intermediate.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality behind catalyst selection when working with 1-(Bromoethynyl)-2-methoxybenzene, emphasizing why standard protocols fail and optimized protocols succeed.

Catalyst SystemSolventAdditive / ReductantTemp (°C)Yield of 5-Bromo-TriazoleMechanistic Causality & Observation
CuSO₄ (10 mol%)t-BuOH/H₂OSodium Ascorbate25< 10%Ascorbate causes rapid hydrodehalogenation; Br is lost[3].
CuI (1.0 equiv)THFNone2556%Stoichiometric Cu(I) preserves Br but complicates purification[4].
CuI (5 mol%) + Cu(OAc)₂ (5 mol%) THF None 50 > 85% Optimal. Cu(II) acts as an oxidative buffer to retain the Br atom [3].
[Cu(CH₃CN)₄]PF₆ (5 mol%)DCELiOtBu (1.2 eq)2570-80%Base-mediated enolization pathway; effective but moisture sensitive[2].

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1-benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole

Materials:

  • 1-(Bromoethynyl)-2-methoxybenzene (1.0 mmol)

  • Benzyl azide (1.1 mmol)

  • Copper(I) iodide (0.05 mmol, 5 mol%)

  • Copper(II) acetate (0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Matrix : In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1-(Bromoethynyl)-2-methoxybenzene (1.0 mmol) and benzyl azide (1.1 mmol) in 5.0 mL of anhydrous THF under an argon atmosphere.

    • Causality: THF provides optimal solubility for the bromoalkyne and stabilizes the Cu(I) intermediate without acting as a competing ligand.

  • Catalyst Initiation : Add CuI (5 mol%) and Cu(OAc)₂ (5 mol%) simultaneously to the stirring solution.

    • Causality: The immediate presence of Cu(OAc)₂ prevents the disproportionation of CuI and buffers the system against reductive hydrodehalogenation[3].

  • Thermal Activation : Heat the reaction mixture to 50 °C and stir for 12 hours.

    • Causality: The ortho-methoxy group introduces steric hindrance around the alkyne. Elevating the temperature to 50 °C overcomes the activation energy barrier for the cycloaddition of this sterically demanding substrate.

  • Reaction Quenching & Isolation : Cool to room temperature, dilute with EtOAc (15 mL), and wash with 10% aqueous NH₄OH (2 x 10 mL) to strip the copper salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 5-bromo-triazole.

Protocol B: Self-Validating Analytical Checks

Trustworthiness in drug development requires protocols that validate themselves at every critical juncture. Before advancing the 5-bromo-1,2,3-triazole to late-stage functionalization, execute the following analytical checks:

  • Proton NMR (¹H NMR) Screening : The definitive marker of failure (hydrodehalogenation) is the appearance of a sharp singlet at δ 7.8–8.5 ppm, corresponding to the C5-proton of the triazole ring. A successful reaction will show a complete absence of this peak.

  • Isotopic Mass Spectrometry (LC-HRMS) : The product must exhibit a classic 1:1 isotopic doublet for the[M+H]⁺ and [M+2+H]⁺ ions, confirming the retention of the ⁷⁹Br and ⁸¹Br isotopes.

Protocol C: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

Once validated, the C5-bromo triazole can be coupled with diverse arylboronic acids.

  • Combine the 5-bromo-triazole (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a degassed Toluene/H₂O mixture (4:1).

  • Add Pd(PPh₃)₄ (5 mol%) and heat to 90 °C for 8 hours.

  • Extract, concentrate, and purify to isolate the highly complex 1,4,5-trisubstituted triazole drug candidate.

References

  • Source: PMC (National Institutes of Health)
  • Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)
  • Copper(I)
  • Source: Chemical Communications (RSC Publishing)

Sources

Topic: Sonogashira-Type Coupling of 1-(Bromoethynyl)-2-methoxybenzene: Protocols and Mechanistic Insights for the Synthesis of Unsymmetrical Diynes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1] This application note extends the principles of this powerful reaction to a less conventional, yet highly valuable transformation: the C(sp)-C(sp) coupling of a bromoalkyne, specifically 1-(bromoethynyl)-2-methoxybenzene, with a terminal alkyne. This process provides a direct route to unsymmetrical diaryl diynes, crucial building blocks in medicinal chemistry, natural product synthesis, and materials science.[2][3] We provide a detailed exploration of the reaction mechanism, present both traditional copper-co-catalyzed and advanced copper-free experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in this field.

Introduction and Scientific Rationale

The classical Sonogashira reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[4] The reaction discussed herein adapts this catalytic system for the cross-coupling between a bromoalkyne (an electrophilic alkyne) and a terminal alkyne (which, after deprotonation, serves as the nucleophile). While the "Sonogashira" descriptor is used broadly, this C(sp)-C(sp) bond formation is mechanistically distinct from the classical C(sp²)-C(sp) coupling.

The primary challenge in such couplings is suppressing the oxidative homocoupling of the terminal alkyne partner, known as Glaser coupling, which forms a symmetric diyne byproduct.[5][6] This side reaction is particularly problematic in traditional copper-catalyzed systems.[7] Consequently, modern copper-free protocols have been developed and are often preferred for their cleaner reaction profiles and simplified purification.[2][8] This guide will detail both approaches to provide maximum flexibility for substrate scope and laboratory constraints.

The Catalytic Cycle: A Mechanistic Overview

The coupling of a bromoalkyne with a terminal alkyne proceeds through a synergistic interplay of two catalytic cycles, particularly in the traditional method. In copper-free systems, the palladium catalyst orchestrates the entire transformation.

Dual Palladium/Copper Catalytic Cycle

The generally accepted mechanism involves two interconnected cycles:

  • Palladium Cycle : The active Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the Carbon-Bromine bond of 1-(bromoethynyl)-2-methoxybenzene. This is often the rate-determining step.[9]

  • Copper Cycle : Concurrently, the copper(I) salt coordinates with the terminal alkyne. In the presence of an amine base, the alkyne is deprotonated to form a highly nucleophilic copper(I) acetylide intermediate.[9][10]

  • Transmetalation : The crucial step involves the transfer of the acetylide ligand from the copper center to the palladium complex.[8]

  • Reductive Elimination : The resulting di-alkynyl palladium(II) complex rapidly undergoes reductive elimination to yield the desired unsymmetrical diyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[11]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ bromoalkyne R¹-C≡C-Br (1-(Bromoethynyl)-2-methoxybenzene) pd_complex R¹-C≡C-Pd(II)L₂(Br) transmetalation_pd R¹-C≡C-Pd(II)L₂(C≡C-R²) pd_complex->transmetalation_pd Transmetalation product R¹-C≡C-C≡C-R² transmetalation_pd->product Reductive Elimination product->pd0 cu_catalyst Cu(I)X terminal_alkyne H-C≡C-R² cu_acetylide Cu(I)-C≡C-R² cu_acetylide->pd_complex bromoalkyne->pd_complex Oxidative Addition terminal_alkyne->cu_acetylide base Base (e.g., Et₃N)

Caption: Proposed dual catalytic cycle for the coupling of a bromoalkyne.

Copper-Free Systems

In the absence of a copper co-catalyst, the reaction pathway is modified. The base must be strong enough to deprotonate the terminal alkyne, forming an acetylide anion which can then interact directly with the palladium complex. Alternatively, some advanced methods utilize a dual-palladium system where one palladium complex activates the bromoalkyne and another activates the terminal alkyne, facilitating a Pd-Pd transmetalation.[12] These methods are highly effective at preventing Glaser homocoupling.[6]

Experimental Protocols & Methodologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous and anaerobic (inert atmosphere) conditions are critical for success.[5] Solvents and liquid reagents should be properly degassed before use.

Protocol A: Traditional Palladium/Copper Co-Catalyzed Coupling

This protocol is a robust starting point, particularly for reactive coupling partners.

Materials:

  • 1-(Bromoethynyl)-2-methoxybenzene (1.0 eq.)

  • Terminal Alkyne (1.1 - 1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 2.0 eq, serves as base and co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (e.g., 0.02 eq.) and CuI (e.g., 0.03 eq.).

  • Add 1-(bromoethynyl)-2-methoxybenzene (1.0 eq.) and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Via syringe, add the anhydrous solvent (e.g., THF, to make a ~0.2 M solution) followed by the amine base (e.g., Et₃N, 3.0 eq.).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Slowly add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) while monitoring progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a short pad of Celite to remove catalyst residues, washing with ethyl acetate.[5] Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then brine.[13] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol B: Advanced Copper-Free Coupling

This protocol is highly recommended to minimize Glaser homocoupling, leading to a cleaner product profile.[2]

Materials:

  • 1-(Bromoethynyl)-2-methoxybenzene (1.0 eq.)

  • Terminal Alkyne (1.2 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., XPhos or SPhos, 4 mol%).

  • Inorganic Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add 1-(bromoethynyl)-2-methoxybenzene (1.0 eq.) and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Via syringe, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Data Summary and Optimization Parameters

The success of the coupling is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for optimization.

ParameterTypical RangeRationale & Considerations
Palladium Catalyst 1-5 mol%Pd(II) precatalysts like PdCl₂(PPh₃)₂ are air-stable. Pd(0) sources like Pd(PPh₃)₄ can also be used.[8][14]
Copper(I) Co-catalyst 1-5 mol% (Protocol A)Essential for the traditional mechanism but promotes homocoupling. Use fresh, high-purity CuI.[14]
Phosphine Ligand 2-10 mol%Bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)₃) often accelerate oxidative addition and improve yields, especially for less reactive partners.[8][15]
Base 2-3 eq.Amine bases (Et₃N, DIPEA) are common in copper-catalyzed reactions. Inorganic bases (K₂CO₃, Cs₂CO₃) are used in copper-free systems.[13]
Solvent 0.1 - 0.5 MTHF, DMF, Dioxane, and Toluene are common. Must be anhydrous and degassed. Amine bases can sometimes be used as the solvent.[16]
Temperature 25 - 100 °CRoom temperature is often sufficient for reactive substrates. Less reactive partners may require heating.[14]
Atmosphere Inert (Ar or N₂)Absolutely critical to prevent catalyst decomposition (palladium black formation) and oxidative Glaser coupling.[5]

General Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from initial setup to final product analysis.

Caption: General experimental workflow for Sonogashira-type coupling.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No or Low Product Yield 1. Inactive catalyst. 2. Impure reagents/solvents. 3. Insufficiently inert atmosphere. 4. Inappropriate temperature.1. Use a fresh batch of palladium catalyst and CuI.[14] 2. Ensure solvents and bases are anhydrous and thoroughly degassed.[5] 3. Improve inert atmosphere technique (e.g., use Schlenk line). 4. Screen higher temperatures for less reactive substrates.
Excessive Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper co-catalyst. 3. Rapid addition of terminal alkyne.1. Ensure a strictly inert atmosphere.[5] 2. Reduce CuI loading or switch to a copper-free protocol (Protocol B).[5][6] 3. Add the terminal alkyne slowly to the reaction mixture via syringe pump.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. Presence of oxygen or impurities. 3. Inappropriate solvent choice.1. This indicates catalyst death. The reaction has likely failed.[17] 2. Improve inert atmosphere and use high-purity reagents. 3. Some anecdotal evidence suggests certain solvents (like THF) can promote this; consider switching to Toluene or Dioxane.[16]
Complex Mixture of Byproducts 1. Side reactions due to high temperature. 2. Substrate decomposition.1. Attempt the reaction at a lower temperature for a longer duration. 2. Ensure the substrates are stable under the reaction conditions. Consider a milder base.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The copper/palladium cooperation in Sonogashira coupling. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. (2026). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. Retrieved from [Link]

  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]

  • pubs.acs.org. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • books.rsc.org. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • HZPT. (2024). what causes a sonogashira coupling to turn black. Retrieved from [Link]

Sources

Application Note: Functionalization of 1-(Bromoethynyl)-2-methoxybenzene for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative reactivity data, and self-validating experimental protocols for advanced polymer and optoelectronic synthesis.

Executive Summary & Chemical Rationale

In the design of advanced molecular architectures—ranging from aggregation-induced emission (AIE) polymers to nonlinear optical materials—the selection of highly specific building blocks is paramount. 1-(Bromoethynyl)-2-methoxybenzene (CAS: 199165-20-3), also known as o-anisylbromoacetylene, serves as a highly versatile electrophilic alkyne.

As an application scientist, choosing this specific haloalkyne over its iodo- or chloro- analogues is a calculated decision based on two structural pillars:

  • The Bromoalkyne Moiety: The reactivity of haloalkynes in cross-coupling is dictated by the carbon-halogen bond strength. The C–Br bond provides an optimal thermodynamic balance—it is significantly more stable against spontaneous degradation than the C–I bond, yet undergoes oxidative addition and nucleophilic attack much more readily than the inert C–Cl bond [1].

  • The Ortho-Methoxy Group: The methoxy substituent acts as a strong electron-donating auxochrome via resonance. In materials science, this electronic contribution reduces the bandgap of resulting conjugated polymers (inducing a red-shift in optoelectronic applications) and provides steric shielding that can dictate regioselectivity during cycloadditions. Furthermore, the lipophilic nature of the methoxy group dramatically enhances the solubility of rigid conjugated polymer backbones in organic casting solvents.

Mechanistic Pathways in Materials Science

The functionalization of 1-(bromoethynyl)-2-methoxybenzene branches into three primary synthetic pathways, each yielding distinct classes of advanced materials:

  • Cadiot-Chodkiewicz Cross-Coupling: The heterocoupling of the bromoalkyne with a terminal alkyne yields unsymmetrical 1,3-diynes [2]. These diynes are the fundamental precursors for topochemical polymerization into polydiacetylenes (PDAs) , which are widely used in colorimetric sensors and conductive films.

  • Transition-Metal-Free Polymerization: Bromoalkynes can undergo spontaneous polycoupling with diphenols under basic conditions [3]. This is revolutionary for optical materials, as it eliminates the need for palladium or copper catalysts. Residual heavy metals are notorious for quenching fluorescence and acting as charge traps in organic light-emitting diodes (OLEDs).

  • CuAAC Click Chemistry: Reaction with organic azides yields 1-bromo-1,2,3-triazoles, which serve as rigid, functionalized linkers for Metal-Organic Frameworks (MOFs).

Pathways Core 1-(Bromoethynyl)- 2-methoxybenzene CC Cadiot-Chodkiewicz Coupling Core->CC Terminal Alkyne Cu(I), Base Poly Transition-Metal-Free Polymerization Core->Poly Diphenol Base, Heat Click CuAAC Click Chemistry Core->Click Organic Azide Cu(I), Ligand Diyne Unsymmetrical 1,3-Diynes (Polydiacetylene Precursors) CC->Diyne ConjPoly Conjugated Polymers (AIE, High Refractive Index) Poly->ConjPoly Triazole Functional Triazoles (MOF Ligands, Sensors) Click->Triazole

Reaction pathways of 1-(Bromoethynyl)-2-methoxybenzene in materials science.

Comparative Reactivity & Application Data

To facilitate experimental design, the following table summarizes the quantitative parameters and material outcomes for the primary functionalization routes of 1-(bromoethynyl)-2-methoxybenzene.

Reaction PathwayCo-ReactantCatalyst / BaseTemp / TimeTypical YieldMaterial Application
Cadiot-Chodkiewicz Terminal AlkyneCuCl / n-BuNH₂25 °C, 4 h75–85%Polydiacetylene (PDA) precursors
Oxidative Sonogashira Aryl Boronic AcidAu(I) or Pd/Cu25–60 °C, 12 h80–90%Optoelectronic small molecules
TM-Free Polymerization DiphenolNone / K₂CO₃100 °C, 1–3 h85–95%AIE-active conjugated polymers
CuAAC Click Organic AzideCuI / DIPEA25 °C, 6 h>90%Triazole-linked MOF ligands

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific physical and chemical checkpoints, researchers can verify the success of the reaction in real-time without immediate reliance on NMR or mass spectrometry.

Protocol A: Synthesis of Unsymmetrical 1,3-Diynes (Cadiot-Chodkiewicz)

Objective: Synthesize a highly conjugated diyne monomer for topochemical polymerization.

Causality & Logic: Copper(I) chloride is used to form the reactive copper acetylide intermediate. However, Cu(I) is easily oxidized to Cu(II) by atmospheric oxygen, which catalyzes the unwanted Glaser homocoupling of the terminal alkyne. To prevent this, hydroxylamine hydrochloride is added as an in-situ reducing agent. n-Butylamine acts dually as the base to deprotonate the terminal alkyne and as a stabilizing ligand for the copper center.

Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried Schlenk flask under argon, add CuCl (0.05 eq) and hydroxylamine hydrochloride (0.1 eq). Add degassed n-butylamine (3.0 eq) and methanol (0.2 M).

  • Alkyne Addition: Add the terminal alkyne (1.0 eq) to the stirring solution.

  • Electrophile Introduction: Dissolve 1-(bromoethynyl)-2-methoxybenzene (1.1 eq) in a minimal amount of degassed methanol and add it dropwise over 30 minutes via a syringe pump to prevent localized concentration spikes.

  • Workup: After 4 hours, quench the reaction with saturated aqueous NH₄Cl to complex the copper, extract with diethyl ether, dry over MgSO₄, and concentrate.

Validation Checkpoint: The reaction mixture must remain pale yellow or colorless. If the solution turns deep blue or green , Cu(II) has formed. This is a self-validating indicator that the reaction environment is compromised; immediately add a few milligrams of hydroxylamine hydrochloride until the pale color returns to suppress homocoupling.

Protocol B: Transition-Metal-Free Polymerization for AIE Polymers

Objective: Synthesize a highly fluorescent poly(arylene ether) without heavy-metal contamination.

Causality & Logic: Traditional cross-couplings leave trace Pd/Cu residues that act as non-radiative decay pathways (quenching). By utilizing a transition-metal-free nucleophilic polycoupling, the resulting polymer retains maximum photoluminescence quantum yield[3]. Potassium carbonate (K₂CO₃) is chosen as a mild base to deprotonate the diphenol without degrading the bromoalkyne, while DMF provides the high dielectric constant needed to keep the rigid growing polymer chain in solution.

Workflow Step1 Degassing & Preparation Step2 Reagent Addition Step1->Step2 Step3 Thermal Propagation Step2->Step3 Step4 Polymer Precipitation Step3->Step4 Step5 Filtration & Drying Step4->Step5

Experimental workflow for transition-metal-free polymerization of bromoalkynes.

Step-by-Step Methodology:

  • Monomer Activation: In a Schlenk tube, combine a functional diphenol (e.g., a tetraphenylethylene derivative for AIE properties, 1.0 eq) and K₂CO₃ (3.0 eq). Evacuate and backfill with nitrogen three times.

  • Solvent & Electrophile Addition: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to allow phenoxide formation. Add 1-(bromoethynyl)-2-methoxybenzene (1.0 eq).

  • Propagation: Heat the mixture to 100 °C. Maintain vigorous stirring for 1 to 3 hours.

  • Precipitation: Cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise into vigorously stirred methanol (10× the volume of DMF).

  • Isolation: Recover the polymer via vacuum filtration, wash with methanol and water, and dry under vacuum at 40 °C for 24 hours.

Validation Checkpoint: As the polymer chain propagates, the viscosity of the DMF solution will visibly and significantly increase. During Step 4, the sudden change in solvent polarity should cause instantaneous precipitation of the polymer as long, fibrous strands . If the solution merely turns cloudy or yields a fine powder, the polymerization failed to achieve a high molecular weight, indicating either monomer stoichiometric imbalance or moisture contamination.

References

  • Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction. National Library of Medicine (PMC).[Link]

  • Recent developments and applications of the Cadiot–Chodkiewicz reaction. Tetrahedron (2021).[Link]

  • Transition-Metal-Free Polymerization of Bromoalkynes and Phenols. Macromolecules (2019).[Link]

Catalytic Systems for Alkynylation Using 1-(Bromoethynyl)-2-methoxybenzene: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The introduction of alkyne moieties into complex organic frameworks is a cornerstone of modern drug discovery and materials science. Among alkynylating agents, 1-(bromoethynyl)-2-methoxybenzene (an ortho-methoxy substituted bromoalkyne) has emerged as a highly versatile electrophilic coupling partner.

Unlike terminal alkynes used in traditional Sonogashira couplings, bromoalkynes do not require pre-activation via copper co-catalysts, thereby mitigating unwanted homocoupling side reactions (Glaser coupling). Furthermore, the ortho-methoxy group on the phenyl ring serves a dual purpose:

  • Electronic Modulation: The electron-donating nature of the methoxy group tempers the electrophilicity of the alkyne, preventing rapid degradation and allowing for controlled oxidative addition or radical capture.

  • Coordination Stabilization: The oxygen atom can provide weak, transient coordination to transition metal centers (such as Ru or Co), stabilizing reactive intermediates and enhancing regioselectivity during the catalytic cycle.

This application note details three distinct, field-proven catalytic systems utilizing 1-(bromoethynyl)-2-methoxybenzene: Ruthenium-catalyzed C-H alkynylation[1], Cobalt-catalyzed reductive cross-coupling[2], and Nickel-catalyzed direct heteroaromatic alkynylation[3].

Ruthenium-Catalyzed Direct C-H Alkynylation

Mechanistic Causality

The direct ortho- or peri-alkynylation of unactivated C-H bonds (e.g., in benzoic acids or naphthols) utilizes [RuCl2(p-cymene)]2 as a robust, air-stable precatalyst[1]. The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway facilitated by a weak base (KOAc or K₂CO₃). Following C-H activation, the bromoalkyne inserts into the Ru-Carbon bond. A subsequent base-assisted bromide elimination releases the alkynylated product and regenerates the active Ru(II) species, avoiding the high-energy Ru(IV) oxidative addition pathway[1].

Ru_Cycle Cat Active Ru(II) Catalyst [RuCl2(p-cymene)]2 Metalation C-H Metalation (Substrate Binding) Cat->Metalation Substrate + Base Insertion Alkyne Insertion (1-(Bromoethynyl)-2-methoxybenzene) Metalation->Insertion Bromoalkyne Elimination Bromide Elimination (Base-Assisted) Insertion->Elimination Ru Intermediate Product Alkynylated Product + Ru(II) Regeneration Elimination->Product -KBr / -Base·HBr Product->Cat Catalytic Turnover

Figure 1: Ruthenium-catalyzed C-H alkynylation catalytic cycle.

Self-Validating Experimental Protocol: Ru-Catalyzed Alkynylation

Objective:Ortho-alkynylation of benzoic acid derivatives.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add benzoic acid (0.2 mmol), [RuCl2(p-cymene)]2 (5 mol %, 6.1 mg), and K₂CO₃ (1.5 equiv, 0.3 mmol).

  • Reagent Addition: Add 1-(bromoethynyl)-2-methoxybenzene (1.5 equiv, 0.3 mmol) dissolved in anhydrous 1,4-dioxane (2.0 mL).

    • Causality Check: 1,4-dioxane is chosen for its boiling point and ability to solubilize both the inorganic base and the organic substrates.

  • Reaction Execution: Seal the tube and stir the mixture at 90 °C for 14 hours under an ambient air atmosphere[1].

    • Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the bromoalkyne spot (UV active, KMnO₄ active) indicates reaction progression.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Ru salts. Wash the organic layer with 1M HCl to protonate the unreacted benzoic acid, followed by brine.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Cobalt-Catalyzed Reductive Alkynylation (C(sp³)-C(sp) Coupling)

Mechanistic Causality

Traditional C(sp³)-C(sp) couplings require sensitive organometallic reagents (e.g., Grignards). The Cobalt-catalyzed reductive system bypasses this by utilizing unactivated alkyl halides[2]. CoBr₂ is reduced in situ by Manganese powder to a low-valent Co(I) species. Oxidative addition of the alkyl halide generates an alkyl radical via a Single Electron Transfer (SET) process. This radical is captured by the Co center, which then reacts with 1-(bromoethynyl)-2-methoxybenzene. Reductive elimination forms the new carbon-carbon bond[2].

Co_Cycle Co_I Co(I) Active Species Ox_Add Oxidative Addition (Alkyl Halide R-X) Co_I->Ox_Add R-X Addition Radical Alkyl Radical Generation Co(II) Intermediate Ox_Add->Radical SET Process Alkyne_Add Bromoalkyne Capture (1-(Bromoethynyl)-2-methoxybenzene) Radical->Alkyne_Add Bromoalkyne Red_Elim Reductive Elimination C(sp)-C(sp3) Bond Formation Alkyne_Add->Red_Elim Co(III) Intermediate Red_Elim->Co_I Mn Reductant Catalytic Turnover

Figure 2: Cobalt-catalyzed reductive cross-coupling mechanism.

Self-Validating Experimental Protocol: Co-Catalyzed Reductive Coupling

Objective: Coupling of a primary alkyl iodide with 1-(bromoethynyl)-2-methoxybenzene.

  • Glovebox Setup: To prevent premature oxidation of the low-valent Co species and Mn powder, assemble the reaction in an argon-filled glovebox.

  • Catalyst Activation: To a 10 mL vial, add CoBr₂ (10 mol %), Xantphos ligand (12 mol %), and Mn powder (3.0 equiv)[2].

    • Causality Check: Xantphos is a wide-bite-angle bidentate ligand critical for stabilizing the Co(I) intermediate and preventing catalyst aggregation into inactive nanoparticles.

  • Substrate Addition: Add the alkyl iodide (0.2 mmol) and 1-(bromoethynyl)-2-methoxybenzene (1.5 equiv, 0.3 mmol) dissolved in anhydrous DMAc (2.0 mL).

    • Causality Check: DMAc (N,N-Dimethylacetamide) is a polar aprotic solvent that effectively stabilizes the transient alkyl radical and facilitates electron transfer from the heterogeneous Mn powder.

  • Reaction Execution: Stir the mixture vigorously at 60 °C for 16 hours.

    • Validation Step: An aliquot analyzed by GC-MS should show the molecular ion peak of the cross-coupled product and the absence of the alkyl iodide starting material.

  • Workup: Quench with water, extract with diethyl ether (3 × 5 mL), dry over MgSO₄, and purify via column chromatography.

Nickel-Catalyzed Direct Alkynylation of Azoles

Mechanistic Causality

For the functionalization of electron-deficient heteroarenes (e.g., benzoxazoles, oxadiazoles), Nickel provides a highly cost-effective alternative to Palladium[3]. The reaction utilizes Ni(cod)₂ and a bidentate phosphine ligand (dppbz). A strong, sterically hindered base (LiO-t-Bu) is required to deprotonate the acidic C2-H bond of the azole without acting as a competing nucleophile toward the bromoalkyne[3].

Self-Validating Experimental Protocol: Ni-Catalyzed Azole Alkynylation

Objective: C2-Alkynylation of benzoxazole.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Ni(cod)₂ (5 mol %, 0.013 mmol), 1,2-bis(diphenylphosphino)benzene (dppbz, 5 mol %), and LiO-t-Bu (2.0 equiv, 0.50 mmol)[3].

  • Reagent Addition: Add benzoxazole (0.25 mmol) and 1-(bromoethynyl)-2-methoxybenzene (1.2 equiv, 0.30 mmol) in anhydrous toluene (2.5 mL).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 110 °C (refluxing toluene) for 1-3 hours[3].

    • Validation Step: The reaction is remarkably fast. A color change from dark red/brown to a lighter suspension often accompanies completion. TLC validation against the starting azole confirms conversion.

  • Workup: Cool to room temperature, filter through a silica plug eluting with EtOAc, concentrate, and purify via chromatography.

Quantitative Data Summary

The table below summarizes the optimal parameters and comparative efficiencies of the three catalytic systems utilizing 1-(bromoethynyl)-2-methoxybenzene.

Catalytic SystemPrecatalyst & LigandBase / ReductantSolvent & TempTypical YieldKey Mechanistic Feature
Ru-Catalyzed C-H Alkynylation [RuCl2(p-cymene)]2 (No external ligand)K₂CO₃ or KOAc (Base)1,4-Dioxane, 90 °C65% - 89%Concerted metalation-deprotonation (CMD); avoids Ru(IV) oxidative addition.
Co-Catalyzed Reductive Coupling CoBr₂ + XantphosMn powder (Reductant)DMAc, 60 °C70% - 85%Radical-mediated SET process; tolerates unactivated alkyl halides.
Ni-Catalyzed Azole Alkynylation Ni(cod)₂ + dppbzLiO-t-Bu (Base)Toluene, 110 °C75% - 90%Rapid C2-deprotonation of electron-deficient heteroarenes; highly cost-effective.

References

  • Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination. Organic Letters, 2017. Source: ACS Publications / NIH URL:[Link]

  • Cobalt-catalyzed reductive alkynylation to construct C(sp)-C(sp³) and C(sp)-C(sp²) bonds. Chinese Chemical Letters, 2024. Source: ScienceDirect / CCS URL:[Link]

  • Nickel-Catalyzed Direct Alkynylation of Azoles with Alkynyl Bromides. Organic Letters, 2009. Source: ACS Publications URL:[Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 1-(Bromoethynyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the nucleophilic substitution of 1-(bromoethynyl)-2-methoxybenzene, a versatile building block in organic synthesis. Recognizing the unique reactivity of the bromoalkyne moiety, this guide elucidates the mechanistic nuances that distinguish its substitution reactions from those of more common alkyl or aryl halides. While direct nucleophilic displacement at the sp-hybridized carbon is mechanistically challenging, this protocol outlines a feasible, copper-catalyzed approach for the synthesis of ynamines, a valuable class of compounds in medicinal chemistry. Furthermore, this guide presents a generalized protocol for direct nucleophilic substitution with amines, offering a starting point for experimental exploration, and discusses alternative synthetic strategies.

Scientific Introduction: The Challenge and Opportunity of Bromoalkynes

1-(Bromoethynyl)-2-methoxybenzene is a key synthetic intermediate, featuring a reactive bromoalkyne functional group. The inherent polarity of the carbon-bromine bond, with an electrophilic carbon, suggests susceptibility to nucleophilic attack. However, a direct Sₙ2-type backside attack on an sp-hybridized carbon is geometrically disfavored.[1] Consequently, nucleophilic substitution on 1-bromoalkynes often proceeds through more complex, often metal-catalyzed, pathways rather than a simple bimolecular displacement.

The primary application of nucleophilic substitution on 1-bromoalkynes is the synthesis of ynamines and ynamides, which are precursors to a wide array of biologically active heterocycles.[2] The methoxy substituent on the benzene ring of the title compound can influence the electronic properties of the molecule, though its direct impact on the bromoalkyne reactivity is a subject for empirical investigation in specific reaction contexts.

Mechanistic Considerations: Beyond Direct Sₙ2

A direct, uncatalyzed nucleophilic substitution on 1-(bromoethynyl)-2-methoxybenzene is not the predominant reaction pathway. The most successful and widely reported methods for the amination of 1-bromoalkynes involve copper catalysis. The generally accepted mechanism for this transformation involves the following key steps:

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the 1-bromoalkyne.

  • Ligand Exchange: The amine nucleophile coordinates to the copper center.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the copper(I) catalyst.

This catalytic cycle provides a lower energy pathway compared to a direct nucleophilic attack on the sp-hybridized carbon.

Experimental Protocols

Copper-Catalyzed Amination for Ynamine Synthesis (Recommended Protocol)

This protocol describes a general and reliable method for the synthesis of N-alkynyl amines (ynamines) from 1-(bromoethynyl)-2-methoxybenzene using a copper-catalyzed cross-coupling reaction.

Materials:

  • 1-(Bromoethynyl)-2-methoxybenzene (1.0 equiv)

  • Amine (e.g., Piperidine, Morpholine, or other secondary amine) (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed toluene or dioxane

Equipment:

  • Schlenk flask or a sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-(bromoethynyl)-2-methoxybenzene (1.0 equiv), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Stir the reaction mixture at 60-100 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the copper salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ynamine.

Workflow for Copper-Catalyzed Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add 1-(Bromoethynyl)-2-methoxybenzene, CuI, Ligand, and Base to Schlenk Flask inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent amine Add Amine solvent->amine heat Heat and Stir (60-100 °C) amine->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite® cool->filter wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Purified Ynamine

Caption: Workflow for the copper-catalyzed synthesis of ynamines.

Generalized Protocol for Direct Nucleophilic Substitution with Amines

This protocol provides a starting point for exploring the direct, uncatalyzed nucleophilic substitution. Note: This reaction may proceed with lower yields and require more forcing conditions compared to the copper-catalyzed method.

Materials:

  • 1-(Bromoethynyl)-2-methoxybenzene (1.0 equiv)

  • Amine (e.g., Piperidine, Morpholine) (2.0-3.0 equiv, used in excess)

  • A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) (2.0 equiv)

  • Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • In a sealed reaction vessel, dissolve 1-(bromoethynyl)-2-methoxybenzene (1.0 equiv) and the base (2.0 equiv) in the chosen solvent.

  • Add the amine (2.0-3.0 equiv).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After an appropriate time, or when the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for related nucleophilic substitutions on bromoalkynes and analogous substrates, providing a basis for optimization.

NucleophileSubstrate AnalogueCatalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
Secondary AmineAryl BromoalkyneCuI / 1,10-PhenanthrolineToluene60-9512-24Good to Excellent[2]
AmideAryl BromoalkyneCuSO₄·5H₂O / 1,10-PhenanthrolineToluene60-9512-24Good[2]
Piperidine(1-bromo-2,2-dimethylpropyl)cyclopropaneNonePiperidine (reflux)101-8 (Sₙ2)[3]
Benzylamine1-(2-Bromoethyl)-2-nitrobenzeneK₂CO₃Acetonitrile8012-[4]
Sodium Methoxide1-(2-Bromoethyl)-2-nitrobenzeneNoneMethanolReflux4-[4]

Concluding Remarks and Alternative Strategies

While direct nucleophilic substitution on 1-(bromoethynyl)-2-methoxybenzene presents mechanistic hurdles, copper-catalyzed methods offer a robust and efficient route to valuable ynamine products. The provided protocols serve as a comprehensive guide for researchers aiming to functionalize this versatile bromoalkyne. For substitutions with nucleophiles other than amines, alternative strategies such as Sonogashira or Cadiot-Chodkiewicz couplings, followed by further functional group transformations, should be considered as potentially more viable synthetic routes.

References

  • Hsung, R. P., et al. (2004). A More General and Efficient Copper-Catalyzed Amination of Bromoalkynes. Organic Letters, 6(8), 1237-1240. Available at: [Link]

  • Kieffer, M., et al. (1985). Reaction of amines with cyclopropylcarbinyl halides: SN2' or solvolysis? The Journal of Organic Chemistry, 50(24), 4815–4821. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-(Bromoethynyl)-2-methoxybenzene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The intricate architectures of natural products present formidable challenges to synthetic chemists. The development of robust and versatile building blocks is paramount to the efficient construction of these complex molecular scaffolds. 1-(Bromoethynyl)-2-methoxybenzene has emerged as a powerful and strategic reagent in this endeavor. Its bifunctional nature, featuring a reactive bromoalkyne handle, allows for sequential and controlled carbon-carbon bond formations. The presence of the ortho-methoxy group not only influences the electronic properties of the alkyne but also serves as a synthetic handle for further transformations, most notably in the construction of benzofuran cores, which are prevalent in a vast array of biologically active natural products.[1][2]

This guide provides an in-depth exploration of the applications of 1-(Bromoethynyl)-2-methoxybenzene, focusing on its role in cornerstone reactions like the Sonogashira coupling and subsequent domino cyclizations. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key transformations through mechanistic diagrams to empower researchers in their synthetic campaigns.

Part 1: Core Reactivity and Mechanistic Insights

The primary utility of 1-(Bromoethynyl)-2-methoxybenzene stems from its participation in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction forms a C(sp²)-C(sp) bond, a fundamental disconnection in retrosynthetic analysis.[3]

The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling provides a direct and efficient method for linking the 1-(2-methoxybenzene)ethynyl unit to various aryl or vinyl halides.[3][4] The reaction is typically mediated by a palladium(0) catalyst and a copper(I) co-catalyst in the presence of an amine base.[3] The amine serves both as a base to deprotonate the terminal alkyne (if the coupling partner is a terminal alkyne) and as a solvent.

Mechanistic Causality: The synergy between palladium and copper is crucial for the reaction's efficiency at mild temperatures. The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide and the final reductive elimination, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] This co-catalyzed pathway increases the reactivity and allows the reaction to proceed at or near room temperature.[3]

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Cu_acetylide R²-C≡C-Cu(I) CuX Cu(I)X Cu_acetylide->CuX To Transmetalation Pd_acetylide R¹-Pd(II)L₂-C≡C-R² Product R¹-C≡C-R² Pd_acetylide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration center_point->Pd_acetylide Transmetalation (from Cu-acetylide) Alkyne R²-C≡C-H Alkyne->Cu_acetylide + Cu(I)X, Base Base Base Domino_Benzofuran_Synthesis start 1-(Bromoethynyl)-2-methoxybenzene + Nucleophilic Partner (e.g., o-hydroxyphenyl derivative) coupling Sonogashira Coupling Pd(0), Cu(I), Base start->coupling intermediate Coupled Intermediate (o-methoxyphenyl)-C≡C-(aryl-OH) coupling->intermediate cyclization Intramolecular Cyclization (5-exo-dig) intermediate->cyclization product Benzofuran Derivative cyclization->product

Caption: Workflow for domino Sonogashira/cyclization to form benzofurans.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating systems, with causality and critical parameters explained.

Protocol 1: General Sonogashira Coupling with an Aryl Halide

This protocol describes the coupling of 1-(Bromoethynyl)-2-methoxybenzene with a generic aryl iodide.

Rationale for Reagent Selection:

  • Catalyst: PdCl₂(PPh₃)₂ is a reliable and commercially available palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst for activating the terminal alkyne (if used) and facilitating the transmetalation step at low temperatures. [5]* Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) are commonly used. They act as the base to neutralize the HBr generated and often serve as the solvent. Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and the aryl iodide (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add degassed triethylamine (5 mL) via syringe. Stir the mixture for 10 minutes.

  • Substrate Addition: Add 1-(Bromoethynyl)-2-methoxybenzene (1.0 mmol, 1.0 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The choice of temperature depends on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterValue/ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Robust, commercially available catalysts suitable for a range of substrates. [5]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for high reactivity at lower temperatures. [3][5]
Base Et₃N, DIPA, or K₂CO₃Neutralizes generated acid; can also act as a solvent. [5]
Solvent THF, DMF, or Amine BaseMust be degassed to prevent catalyst deactivation.
Temperature Room Temp to 80 °CDependent on substrate reactivity; higher temps for less reactive halides. [5]
Typical Yield Good to ExcellentHighly efficient reaction for C-C bond formation. [5]
Protocol 2: Domino Synthesis of a 2,3-Disubstituted Benzofuran

This protocol is adapted from methodologies for synthesizing benzofurans via a domino Sonogashira coupling and cyclization sequence. [4] Rationale for Reagent Selection:

  • Substrates: A 2-(2-bromophenoxy) derivative and a terminal alkyne (in this analogous case, we consider the reactivity of our bromoalkyne with a phenol).

  • Catalyst System: A standard Pd/Cu system is effective for the initial coupling.

  • Base: A base like K₂CO₃ is used to facilitate both the coupling and the subsequent intramolecular cyclization by deprotonating the phenol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the o-hydroxyphenyl derivative (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%) in a degassed solvent like DMF (10 mL).

  • Inert Atmosphere: Purge the mixture by bubbling with an inert gas (Argon) for 15-20 minutes.

  • Substrate Addition: Add 1-(Bromoethynyl)-2-methoxybenzene (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC (typically 12-24 hours).

  • Workup:

    • Cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,3-disubstituted benzofuran.

Part 3: Broader Applications in Complex Synthesis

While Sonogashira couplings are the most prominent application, the alkyne moiety in 1-(Bromoethynyl)-2-methoxybenzene is also a candidate for other powerful transformations.

Cycloaddition Reactions

The electron-deficient nature of the bromoalkyne can make it a suitable partner in certain cycloaddition reactions, such as [3+2] dipolar cycloadditions. [6][7]This class of reactions is a cornerstone for constructing five-membered heterocycles. For instance, reaction with a 1,3-dipole like an azide or a nitrile oxide could, in principle, lead to the formation of triazoles or isoxazoles, respectively.

Dipolar_Cycloaddition reagents 1-(Bromoethynyl)-2-methoxybenzene (Dipolarophile) + 1,3-Dipole (e.g., Azide R-N₃) cycloaddition [3+2] Cycloaddition reagents->cycloaddition product Five-membered Heterocycle | (e.g., Triazole) cycloaddition->product

Caption: General scheme for a [3+2] dipolar cycloaddition reaction.

Conclusion

1-(Bromoethynyl)-2-methoxybenzene is a highly valuable and versatile building block for the synthesis of complex molecules, particularly natural products and their analogs. Its utility is most profoundly demonstrated in the Sonogashira cross-coupling reaction, which serves as a reliable method for C-C bond formation. Furthermore, its strategic deployment in domino reaction sequences provides an elegant and efficient pathway to key heterocyclic scaffolds such as benzofurans. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers, enabling the strategic incorporation of this reagent into sophisticated synthetic routes and accelerating the pace of drug discovery and development.

References

  • A Researcher's Guide to Palladium Catalysts for (Bromoethynyl)benzene Coupling Reactions. (2025). Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • The [3+2]Cycloaddition Reaction. University of California, Irvine.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI.
  • Cycloaddition Reactions. (2023). Chemistry LibreTexts.
  • Synthesis of benzofurans via o-alkynylphenyl ethers.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 1-(Bromoethynyl)-2-methoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Bromoethynyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yields and obtain high-purity product.

The synthesis of 1-(bromoethynyl)-2-methoxybenzene, a valuable building block in organic synthesis, is most commonly achieved via the Corey-Fuchs reaction.[1][2] This two-step process involves the conversion of an aldehyde to a terminal alkyne through a 1,1-dibromoalkene intermediate. This guide will focus on troubleshooting and optimizing this widely-used synthetic route.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that can arise during the synthesis of 1-(Bromoethynyl)-2-methoxybenzene, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the 1,1-Dibromoalkene Intermediate

A low yield in the first step of the Corey-Fuchs reaction, the formation of 1,1-dibromo-2-(2-methoxyphenyl)ethene, is a frequent challenge. This step is a modified Wittig reaction where a phosphorus ylide, generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), reacts with 2-methoxybenzaldehyde.[3]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Ylide Formation The reaction between PPh₃ and CBr₄ to form the active ylide is sensitive to moisture and stoichiometry.Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents, typically dichloromethane (DCM). Verify the quality and stoichiometry of PPh₃ (typically 2-4 equivalents) and CBr₄ (typically 1-2 equivalents).[3]
Side Reactions of the Aldehyde 2-Methoxybenzaldehyde can be prone to self-condensation (aldol reaction) or oxidation, especially if impure or under non-optimal conditions.Use freshly distilled or purified 2-methoxybenzaldehyde. Add the aldehyde solution dropwise to the pre-formed ylide at 0°C to minimize side reactions.[3]
Suboptimal Reaction Temperature The initial ylide formation and subsequent reaction with the aldehyde are typically performed at low temperatures to control reactivity and minimize byproducts.Maintain the reaction temperature at 0°C during the addition of CBr₄ and the aldehyde.[3] Allowing the reaction to slowly warm to room temperature after the additions are complete can help drive the reaction to completion.
Difficult Purification The primary byproduct, triphenylphosphine oxide (Ph₃PO), can be challenging to separate from the desired dibromoalkene, leading to apparent low yields.After the reaction, concentrate the mixture and add a non-polar solvent like hexanes or pentane to precipitate the Ph₃PO. Filter the mixture through a pad of silica gel or Celite®, washing with the non-polar solvent, to effectively remove the byproduct.[3]
Issue 2: Low Yield in the Conversion of the Dibromoalkene to the Bromoalkyne

The second step involves the treatment of the 1,1-dibromoalkene with a strong base, typically n-butyllithium (n-BuLi), to first form a lithium acetylide intermediate, which is then quenched to yield the terminal alkyne. However, in this specific synthesis, the goal is to isolate the 1-bromoalkyne. This is achieved by carefully controlling the stoichiometry of the base.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-reaction to the Terminal Alkyne The use of excess strong base (more than one equivalent) will lead to the formation of the terminal alkyne, 1-ethynyl-2-methoxybenzene, through a metal-halogen exchange followed by protonation during workup.[5]Carefully control the stoichiometry of n-BuLi. Use approximately 1.0 to 1.1 equivalents of n-BuLi to selectively perform the elimination to the bromoalkyne.
Incomplete Reaction Insufficient base or low reaction temperature can lead to incomplete conversion of the dibromoalkene.Ensure the n-BuLi is properly titrated to determine its exact concentration before use. The reaction is typically carried out at a very low temperature, such as -78°C (dry ice/acetone bath), to control the reactivity.[6]
Side Reactions with the Methoxy Group Strong organolithium bases can potentially react with the methoxy group or the aromatic ring, although this is less common under the typical reaction conditions.Maintain a low reaction temperature (-78°C) throughout the addition of n-BuLi to enhance selectivity.
Issue 3: Impure Final Product

The final product, 1-(Bromoethynyl)-2-methoxybenzene, may be contaminated with starting materials, byproducts, or isomers, requiring careful purification.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Contamination with Triphenylphosphine Oxide As mentioned, Ph₃PO is a major byproduct of the first step and can be carried through if not completely removed.Thoroughly precipitate and filter off the Ph₃PO before proceeding to the second step. If necessary, purify the intermediate dibromoalkene by column chromatography.
Presence of the Terminal Alkyne If more than one equivalent of n-BuLi is used in the second step, the final product will be a mixture of the bromoalkyne and the terminal alkyne.Precise control of the n-BuLi stoichiometry is critical.
Isomeric Impurities If the starting 2-methoxybenzaldehyde contains isomeric impurities (e.g., 4-methoxybenzaldehyde), these will be carried through the reaction sequence.Use a high-purity starting aldehyde. Purification of the final product can be achieved by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 1-(Bromoethynyl)-2-methoxybenzene?

The most common and reliable method is the Corey-Fuchs reaction.[1] This involves two main steps:

  • Formation of the 1,1-dibromoalkene: 2-Methoxybenzaldehyde is reacted with a phosphorus ylide, generated in situ from triphenylphosphine and carbon tetrabromide, to form 1,1-dibromo-2-(2-methoxyphenyl)ethene.[3]

  • Formation of the bromoalkyne: The intermediate dibromoalkene is then treated with one equivalent of a strong base, like n-butyllithium, to yield 1-(bromoethynyl)-2-methoxybenzene.[5]

Q2: Can I use a different base instead of n-BuLi for the second step?

While n-BuLi is the most common base for this transformation, other strong bases like lithium diisopropylamide (LDA) can also be used.[8] However, the stoichiometry must be carefully controlled to avoid the formation of the terminal alkyne. In some cases, for the conversion of dibromoalkenes to terminal alkynes, milder conditions using bases like DBU or cesium carbonate have been reported, but their efficiency for forming the bromoalkyne may vary.[6]

Q3: My reaction seems to stall. What could be the reason?

An incomplete reaction can be due to several factors. For the first step, ensure your reagents (PPh₃ and CBr₄) are of high quality and that the reaction is conducted under strictly anhydrous conditions.[4] For the second step, the most likely culprit is inactive or insufficient n-BuLi. It is crucial to titrate your n-BuLi solution before use to know its exact molarity.

Q4: Are there alternative synthetic routes to 1-(Bromoethynyl)-2-methoxybenzene?

While the Corey-Fuchs reaction is prevalent, an alternative approach could be a Sonogashira coupling reaction.[9][10] This would involve coupling a suitable derivative of 2-methoxyaniline with a bromo-alkyne synthon. However, the Corey-Fuchs reaction starting from the readily available 2-methoxybenzaldehyde is generally more direct.

Experimental Protocols

Step 1: Synthesis of 1,1-Dibromo-2-(2-methoxyphenyl)ethene

This protocol is adapted from established Corey-Fuchs reaction procedures.[3]

Materials:

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • 2-Methoxybenzaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Hexanes or Pentane

  • Silica Gel or Celite®

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add triphenylphosphine (2.0 - 4.0 eq.) and anhydrous dichloromethane.

  • Cool the resulting solution to 0°C using an ice bath.

  • Slowly add carbon tetrabromide (1.0 - 2.0 eq.) to the stirred solution. The mixture will typically turn from colorless to a yellow or orange suspension.

  • Stir the mixture at 0°C for 15-30 minutes.

  • Add a solution of 2-methoxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes (or pentane) to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica gel or Celite®, washing with hexanes.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-2-(2-methoxyphenyl)ethene, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 1-(Bromoethynyl)-2-methoxybenzene

This protocol is based on the selective elimination of HBr from the dibromoalkene.[5]

Materials:

  • 1,1-Dibromo-2-(2-methoxyphenyl)ethene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 1,1-dibromo-2-(2-methoxyphenyl)ethene (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a titrated solution of n-BuLi (1.0 - 1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(bromoethynyl)-2-methoxybenzene.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction workflow and a troubleshooting decision tree.

G General Experimental Workflow for 1-(Bromoethynyl)-2-methoxybenzene Synthesis cluster_step1 Step 1: Corey-Fuchs Reaction (Dibromoalkene Formation) cluster_step2 Step 2: Elimination to Bromoalkyne start 2-Methoxybenzaldehyde reagents1 PPh3, CBr4, DCM, 0°C to rt reaction1 Wittig-type Reaction reagents1->reaction1 workup1 Precipitate & Filter Ph3PO reaction1->workup1 intermediate 1,1-Dibromo-2-(2-methoxyphenyl)ethene workup1->intermediate reagents2 1.1 eq. n-BuLi, THF, -78°C reaction2 Elimination intermediate->reaction2 reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification Column Chromatography workup2->purification product 1-(Bromoethynyl)-2-methoxybenzene purification->product

Caption: General experimental workflow.

G Troubleshooting Decision Tree for Low Yield cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Bromoalkyne Formation start Low Yield Observed check_sm1 TLC shows starting aldehyde? start->check_sm1 check_sm2 TLC shows dibromoalkene? start->check_sm2 check_byproduct NMR/GC-MS shows terminal alkyne? start->check_byproduct incomplete_rxn1 Incomplete Reaction check_sm1->incomplete_rxn1 Yes cause_ylide Cause: Poor ylide formation (moisture, stoichiometry) incomplete_rxn1->cause_ylide solution_ylide Solution: Use anhydrous conditions, verify reagent quality/quantity cause_ylide->solution_ylide incomplete_rxn2 Incomplete Reaction check_sm2->incomplete_rxn2 Yes cause_buli Cause: Inactive/insufficient n-BuLi incomplete_rxn2->cause_buli solution_buli Solution: Titrate n-BuLi before use cause_buli->solution_buli over_reaction Over-reaction check_byproduct->over_reaction Yes cause_excess_buli Cause: >1.1 eq. n-BuLi used over_reaction->cause_excess_buli solution_excess_buli Solution: Precise stoichiometry control cause_excess_buli->solution_excess_buli

Caption: Troubleshooting decision tree for low yield.

References

Sources

Preventing homocoupling side reactions in bromoalkyne coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who find their Cadiot-Chodkiewicz or Sonogashira-type reactions derailed by symmetrical 1,3-diyne byproducts.

Bromoalkynes are exceptionally potent electrophiles for synthesizing unsymmetrical diynes and enynes. However, their reactivity makes them highly susceptible to competing homocoupling pathways. This guide is designed to move beyond basic troubleshooting; we will deconstruct the mechanistic causality behind these side reactions and implement self-validating protocols to ensure your C–C bond formations remain highly selective.

Part 1: Mechanistic Causality of Homocoupling

To prevent homocoupling, we must first understand the distinct thermodynamic and kinetic pathways that generate it. Symmetrical diynes arise from two entirely different mechanisms depending on the starting material:

  • Oxidative Homocoupling (Glaser-Hay Pathway) : This consumes your terminal alkyne . In the presence of a copper(I) co-catalyst and an amine base, terminal alkynes readily form copper acetylides. If trace oxygen ( O2​ ) is present, it oxidizes Cu(I) to Cu(II) , which then mediates the rapid C–C bond formation between two acetylide ligands, yielding a symmetrical dimer[1].

  • Reductive Homocoupling : This consumes your bromoalkyne . When the local concentration of the haloalkyne is too high relative to the terminal alkyne, multiple bromoalkynes can undergo oxidative addition at the active metal center (Pd or Cu), followed by disproportionation and premature reductive elimination of a symmetrical diyne[2].

G cluster_0 Starting Materials TA Terminal Alkyne Cat Cu(I) / Pd(0) Catalyst Base TA->Cat BA Bromoalkyne BA->Cat CC Cross-Coupling (Unsymmetrical Diyne) Cat->CC Ideal Conditions HC1 Oxidative Homocoupling (Symmetrical Diyne) Cat->HC1 Trace O2 HC2 Reductive Homocoupling (Symmetrical Diyne) Cat->HC2 Excess BA

Mechanistic pathways leading to cross-coupling vs. homocoupling.

Part 2: Troubleshooting FAQs

Q1: I am observing significant amounts of the symmetrical 1,3-diyne derived from my terminal alkyne. What is the primary cause? A1: This is classic Glaser-Hay homocoupling. The primary culprits are trace oxygen and the copper(I) co-catalyst[1]. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate. To prevent this, you must either establish rigorous anaerobic conditions (e.g., freeze-pump-thaw degassing) or utilize an in situ reducing agent to scavenge oxidants[3].

Q2: My terminal alkyne is intact, but my bromoalkyne is forming a symmetrical dimer. How do I suppress reductive homocoupling? A2: Reductive homocoupling is a concentration-dependent kinetic issue. The most effective mitigation strategy is the slow, dropwise addition of the bromoalkyne using a syringe pump[1]. By keeping the steady-state concentration of the bromoalkyne extremely low, the bimolecular homocoupling pathway is statistically disfavored compared to the rapid cross-coupling with the abundant terminal alkyne.

Q3: Can I run a Sonogashira coupling with a bromoalkyne without copper to completely avoid Glaser coupling? A3: Yes. Copper-free Sonogashira protocols are highly effective for suppressing oxidative homocoupling[1]. However, because bromoalkynes are less reactive toward oxidative addition than iodoalkynes, copper-free conditions typically require highly active, electron-rich palladium ligands (e.g., XPhos, PtBu3​ ) and elevated temperatures to drive the catalytic cycle.

Q4: Is there a way to run these reactions without a glovebox or strict Schlenk techniques? A4: Yes. Recent advancements have introduced "air-tolerant" protocols. By adding a stoichiometric amount of a benign reducing agent—such as sodium ascorbate—to the reaction mixture, trace oxygen is continuously reduced. This intercepts the Cu(II) species responsible for oxidative homocoupling, allowing Cadiot-Chodkiewicz couplings to proceed in open air with near-quantitative yields[3]. Alternatively, running the reaction under a dilute hydrogen atmosphere ( H2​ /Ar mix) has been shown to diminish homocoupling to ~2%[4].

Part 3: Quantitative Optimization Data

The following table summarizes how specific reaction parameters dictate the chemoselectivity between the desired cross-coupled product and the homocoupled side product.

Condition / ParameterCatalyst SystemAdditive / AtmosphereCross-Coupling YieldHomocoupling Yield
Standard Sonogashira Pd(PPh3​)4​ / CuIOpen Air< 30%> 60%
Degassed Sonogashira Pd(PPh3​)4​ / CuIStrict Argon[1]75%15%
Dilute H2​ Atmosphere Pd(PPh3​)4​ / CuI5% H2​ in Argon[4]88%~2%
Copper-Free System Pd(OAc)2​ / XPhosArgon[1]85%< 1%
Air-Tolerant C-C CuClSodium Ascorbate (Air)[3]92%< 1%

Part 4: Self-Validating Experimental Protocol

Step-by-Step Methodology:

  • Reagent Preparation : In a standard round-bottom flask (no inert atmosphere required), add the terminal alkyne (1.0 equiv), CuCl (5 mol%), and sodium ascorbate (20 mol%).

  • Solvent & Base Addition : Suspend the mixture in a sustainable solvent system (e.g., EtOH/ H2​O or DMF) and add the amine base (e.g., n-butylamine, 2.0 equiv). Stir at room temperature for 10 minutes to pre-form the copper acetylide.

    • Validation Check : The solution should remain pale or yellow. A distinct blue/green color indicates unmitigated Cu(II) accumulation (ascorbate depletion). If blue/green is observed, add an additional 10 mol% of sodium ascorbate until the color returns to yellow.

  • Kinetic Control (Syringe Pump) : Dissolve the bromoalkyne (1.1 equiv) in a minimum volume of solvent. Add this solution dropwise to the reaction mixture via a syringe pump over 2 hours.

    • Causality Note: Slow addition ensures the bromoalkyne is consumed by the copper acetylide as soon as it enters the flask, preventing reductive homocoupling of the halide.

  • Reaction Monitoring : Stir the mixture for an additional 1-2 hours. Monitor via TLC or GC-MS until the terminal alkyne is completely consumed.

  • Workup : Quench the reaction with saturated aqueous NH4​Cl to break up copper complexes. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Workflow Step1 1. Setup & Reductant Add Terminal Alkyne, CuCl, & Sodium Ascorbate Step2 2. Base Addition Add Amine Base in Solvent (Observe Color) Step1->Step2 Check Validation: Is solution Blue/Green? Step2->Check Fix Add more Ascorbate (Cu(II) is present) Check->Fix Yes Step3 3. Kinetic Control Syringe Pump Addition of Bromoalkyne (2h) Check->Step3 No (Pale/Yellow) Fix->Step2 Step4 4. Quench & Workup Sat. NH4Cl Quench Extract with EtOAc Step3->Step4

Self-validating workflow for air-tolerant bromoalkyne cross-coupling.

References

  • Source: benchchem.
  • PubMed (NIH) - Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings (Fung et al., Org Lett. 2023)
  • University of Washington / Org. Lett. - Sonogashira Coupling Reaction with Diminished Homocoupling (Elangovan et al., 2003)
  • Source: researchgate.

Sources

Technical Support Center: Purification Strategies for 1-(Bromoethynyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(Bromoethynyl)-2-methoxybenzene. It is structured as a series of frequently asked questions and troubleshooting scenarios to address specific experimental issues, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and stability of pure 1-(Bromoethynyl)-2-methoxybenzene?

Pure 1-(Bromoethynyl)-2-methoxybenzene is expected to be a solid or oil at room temperature. While specific data for this compound is limited, related aryl bromoalkynes are often described as white or light-yellow solids.[1] Terminal bromoalkynes, as a class, can exhibit thermal and light sensitivity. Over time, or upon exposure to heat, they may discolor (turning yellow or brown) and potentially polymerize.

Storage Recommendations: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.

Q2: What are the most common impurities encountered during the synthesis of 1-(Bromoethynyl)-2-methoxybenzene?

The impurity profile is highly dependent on the synthetic route. A common method for synthesizing bromoalkynes is the reaction of a terminal alkyne (in this case, 2-ethynyl-2-methoxybenzene[2]) with an electrophilic bromine source like N-Bromosuccinimide (NBS) in the presence of a catalyst, often silver nitrate (AgNO₃).[3]

The most probable impurities are:

  • Unreacted Starting Material: Residual 2-ethynyl-2-methoxybenzene.

  • Homocoupling Byproduct: The primary side reaction is often the oxidative dimerization (Glaser or Hay coupling) of the starting alkyne, leading to the formation of 1,4-bis(2-methoxyphenyl)buta-1,3-diyne.[4] This is particularly prevalent if reaction conditions are not strictly anaerobic.

  • Solvent and Reagent Residues: Residual solvents or byproducts from the brominating agent (e.g., succinimide from NBS).

Q3: What are the primary safety considerations when handling 1-(Bromoethynyl)-2-methoxybenzene?

Core Safety Protocols:

  • Always handle the compound in a well-ventilated chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

  • In case of contact, rinse the affected area thoroughly with water. If eye contact occurs, rinse cautiously with water for several minutes and seek medical attention.[5]

Purification Troubleshooting Guide

This section addresses common issues encountered during the purification process in a practical, question-and-answer format.

Scenario 1: Initial Characterization & Method Selection

Question: My crude reaction mixture shows multiple spots on TLC. How do I choose the best purification strategy?

Answer: The first step is to identify the components based on their relative polarities using Thin Layer Chromatography (TLC).

  • Product: 1-(Bromoethynyl)-2-methoxybenzene is a moderately polar compound.

  • Starting Material (2-ethynyl-2-methoxybenzene): The terminal C-H bond of the alkyne is slightly more polar than the C-Br bond, so it may have a similar or slightly lower Rf value than the product.

  • Homocoupling Byproduct (1,4-bis(2-methoxyphenyl)buta-1,3-diyne): This larger, more symmetric molecule is typically less polar and will have a higher Rf value (run faster) than the product.

A typical workflow for method selection is outlined below.

cluster_methods Purification Method Selection crude Crude Product analyze Analyze by TLC/NMR crude->analyze decision Assess Impurity Profile analyze->decision col_chrom Column Chromatography decision->col_chrom Multiple impurities or product is an oil recryst Recrystallization decision->recryst Product is solid & impurities have different solubility distill Distillation (Caution) decision->distill Product is a low MW liquid & thermally stable pure_oil Pure Oily Product col_chrom->pure_oil pure_solid Pure Solid Product recryst->pure_solid distill->pure_oil

Caption: General workflow for purification method selection.

Given the likely impurity profile, flash column chromatography is the most reliable starting point.[10] Recrystallization is an excellent secondary step if the purified product is a solid but contains minor impurities.

Scenario 2: Flash Column Chromatography

Question: I'm having difficulty separating the product from a close-running impurity via column chromatography. What can I do?

Answer: This is a common challenge, often caused by the similar polarities of the product and a byproduct like the homocoupled dimer.

Troubleshooting Steps:

  • Optimize the Solvent System: The choice of eluent is critical. The goal is to find a solvent system that provides a product Rf value of ~0.2-0.3 on TLC, with maximum separation (ΔRf) from contaminants.[11]

  • Increase Column Resolution: Use a longer, narrower column. This increases the number of theoretical plates and enhances separation.

  • Change Adsorbent: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic), which can alter the elution order.

  • Employ Dry Loading: If the crude product has low solubility in the eluent, pre-adsorbing it onto a small amount of silica gel before loading can lead to sharper bands and improved separation.[11]

Solvent System (Hexane:Ethyl Acetate)Typical Rf (Product)Typical Rf (Homocoupling Byproduct)Recommendation
98:2~0.40~0.55Good starting point for initial separation.
95:5~0.55~0.70May be too non-polar, causing co-elution.
99:1~0.30~0.45Potentially optimal for achieving good separation (ΔRf ≈ 0.15).
Hexane:Dichloromethane (e.g., 80:20)VariableVariableAn alternative solvent system to try if Hexane:EtOAc fails.[1]

Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 99:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.[12]

  • Sample Loading: Dissolve the crude 1-(Bromoethynyl)-2-methoxybenzene in a minimal amount of a volatile solvent like dichloromethane or the eluent itself. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting with the solvent system, applying pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]

Question: My product appears to be decomposing on the silica gel column, leading to streaking on TLC and low recovery. What's happening?

Answer: Standard silica gel is slightly acidic, which can cause decomposition of sensitive compounds like bromoalkynes.

Solutions:

  • Neutralized Silica: Before packing, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent), then flush with the pure eluent. This deactivates acidic sites.

  • Run the Column Quickly: Minimize the time the compound spends on the column by using slightly more polar solvents or higher pressure.

  • Use Alumina: Neutral or basic alumina can be a less harsh alternative to silica gel for acid-sensitive compounds.

start Poor Separation in Column Chromatography check_tlc Is TLC separation adequate (ΔRf > 0.1)? start->check_tlc optimize_solvent Optimize Solvent System (e.g., change polarity/components) check_tlc->optimize_solvent No check_loading Is band broadening an issue? check_tlc->check_loading Yes optimize_solvent->check_tlc dry_load Use Dry Loading Technique check_loading->dry_load Yes long_column Use a Longer/Narrower Column check_loading->long_column No check_decomp Is there streaking or low recovery? dry_load->check_decomp long_column->check_decomp neutralize Use Neutralized Silica or Alumina check_decomp->neutralize Yes success Successful Separation check_decomp->success No run_fast Increase Flow Rate neutralize->run_fast run_fast->success

Caption: Decision tree for troubleshooting column chromatography.

Scenario 3: Recrystallization

Question: I have a semi-pure solid product after chromatography. Can I improve its purity with recrystallization?

Answer: Absolutely. Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The key is selecting the right solvent.[13] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol: Two-Solvent Recrystallization This method is useful when no single solvent has the ideal solubility profile.[14] A common pair for compounds like this is Ethyl Acetate (soluble) and Hexane (insoluble).[15]

  • Dissolution: Dissolve the solid product in the minimum amount of hot ethyl acetate required for complete dissolution.

  • Induce Crystallization: While the solution is still hot, add hexane dropwise until you observe persistent cloudiness. This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for forming large, pure crystals.[16]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

References

  • Organic Syntheses (n.d.). 2-(2-Bromophenyl)-2-propylpentanenitrile. Coll. Vol. 10, p.136 (2004); Vol. 79, p.159 (2002). Available at: [Link]

  • PubChem (n.d.). 1-bromo-3-ethynyl-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Chem Service (2017). Safety Data Sheet for (2-Bromoethyl)benzene. Available at: [Link]

  • PubChem (n.d.). 1-(Bromomethyl)-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information for related compounds. Available at: [Link]

  • LabXchange (2024). Lab Procedure: Recrystallization. Available at: [Link]

  • Amazon AWS (n.d.). Supplementary Materials for Dehalogenative Homocoupling of Terminal Alkynyl Bromides on Au(111). Available at: [Link]

  • MIT OpenCourseWare (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • PubChem (n.d.). 1-Bromo-2-(methoxymethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder (n.d.). Recrystallization. Available at: [Link]

  • Journal of Organic Chemistry (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. 70 (14), pp 5432–5437. Available at: [Link]

  • ResearchGate (n.d.). RECRYSTALLIZATION. Available at: [Link]

  • MDPI (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2955. Available at: [Link]

  • Organic Syntheses (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Available at: [Link]

  • PubChem (n.d.). 1-Ethynyl-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]

Sources

Knowledge Base Article #4092: Minimizing Debromination of 1-(Bromoethynyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive alkyne handling. 1-(Bromoethynyl)-2-methoxybenzene is a highly versatile, yet chemically sensitive, electrophilic building block used in cross-coupling, cycloadditions, and natural product synthesis.

Due to the strong electron-donating nature (+M effect) of the ortho-methoxy group, the alkyne π -system is highly electron-rich. While this enhances its reactivity in desired pathways, it simultaneously makes the C(sp)–Br bond highly susceptible to premature cleavage (debromination), reverting the molecule to the terminal alkyne (2-ethynylanisole). This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to stabilize this reagent.

Part 1: Troubleshooting Diagnostics & FAQs

Q1: My isolated 1-(bromoethynyl)-2-methoxybenzene spontaneously degrades into 2-ethynylanisole within days on the bench. What is causing this? The Causality: The primary failure mode during storage is photolytic C(sp)–Br bond homolysis. Bromoalkynes, particularly those enriched by electron-donating aryl groups, are acutely photosensitive. Exposure to ambient laboratory lighting provides sufficient energy to cleave the halogen bond, generating a bromine radical and an alkynyl radical, which subsequently abstracts a hydrogen atom from ambient moisture or solvent to form the debrominated terminal alkyne. As established in standardized organic syntheses, bromodiynes and bromoalkynes must be strictly shielded from light[1].

Q2: I am attempting a visible-light photoredox cross-coupling (e.g., thiolation), but I only recover the debrominated terminal alkyne. What is the mechanism of this failure? The Causality: During photoredox catalysis, visible-light irradiation triggers a single-electron transfer (SET) event. The photocatalyst (e.g., Rhodamine B) transfers an electron to the bromoalkyne, forming a radical anion intermediate. This intermediate rapidly undergoes dehalogenation to afford the desired coupling product alongside a bromine radical[2]. However, if the nucleophile (e.g., thiol) is depleted or sterically hindered, the intermediate simply abstracts a proton from the environment, resulting in massive debromination.

Q3: During transition-metal catalyzed alkynylation (e.g., Ir, Pd), I use AgOAc or AgNO₃ as a halide scavenger, but debromination outcompetes the coupling. How do I fix this? The Causality: Silver salts are a double-edged sword. While they effectively precipitate bromide ions to drive the catalytic cycle forward, they can actively promote unintended C–H activation and facilitate the direct debromination of the alkyne prior to transmetalation. Recent mechanistic revisions in Ir(III) catalysis demonstrate that silver salts play a distinct, active role in enabling debromination[3]. To fix this, you must either strictly control the stoichiometry of Ag(I) to ≤1.0 equivalent or switch to an organic base (e.g., DBU) if the metal catalyst permits.

Part 2: Quantitative Stability Matrix

The following table summarizes the degradation profile of 1-(bromoethynyl)-2-methoxybenzene under various experimental conditions, allowing you to predict reagent lifespan.

Storage/Reaction ConditionTemperatureLight ExposureAdditive / CatalystHalf-Life ( t1/2​ ) / % Debromination (24h)
Neat Oil (Benchtop)25 °CAmbient LightNone~48 hours (>40% debromination)
Pentane Solution (0.1 M)-20 °CDark (Amber Vial)None>6 months (<2% debromination)
DMSO Solution (0.5 M)25 °CPurple LEDRhodamine B (3 mol%)<2 hours (>90% debromination)
THF Solution (0.2 M)60 °CDarkAgOAc (1.0 equiv)~4 hours (>60% debromination)
THF Solution (0.2 M)60 °CDarkNone>72 hours (<5% debromination)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation checkpoints to confirm success at each stage.

Protocol A: Light-Excluded Synthesis & Isolation

Objective: Synthesize the bromoalkyne from 2-ethynylanisole while preventing photolytic C–Br homolysis.

  • Reagent Preparation: In a flame-dried flask, dissolve 2-ethynylanisole (1.0 equiv) in degassed acetone.

    • Validation Check: The use of rigorously degassed solvent prevents oxygen-mediated radical initiation. The solution must remain perfectly clear.

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.1 equiv) and AgNO₃ (0.1 equiv). Immediately wrap the reaction flask entirely in aluminum foil.

    • Causality: Both NBS and the resulting bromoalkyne are highly photosensitive; ambient light triggers homolytic cleavage[1].

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Validation Check: Analyze via TLC (Hexanes/EtOAc). The bromoalkyne product will elute with a noticeably higher Rf​ value than the starting terminal alkyne due to the loss of the polar terminal alkyne proton.

  • Quenching & Workup: Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃.

    • Validation Check: The aqueous layer will turn cloudy white, confirming the reduction and removal of unreacted electrophilic bromine species, which halts further side reactions.

  • Storage: Concentrate under reduced pressure (keep water bath <30 °C). Re-dissolve the resulting oil in pentane and store in an amber glass vial at -20 °C.

Protocol B: Ag-Free Cross-Coupling Setup

Objective: Utilize the bromoalkyne in a transition-metal catalyzed reaction without premature dehalogenation.

  • Catalyst Selection: Avoid Ag(I) salts if possible. If a halide scavenger is required, evaluate organic bases (e.g., DBU, DIPEA).

    • Causality: Silver salts actively promote C–H activation and facilitate the debromination of the alkyne prior to the desired transmetalation step[3].

  • Degassing: Subject the solvent to three freeze-pump-thaw cycles.

    • Validation Check: Eliminating dissolved oxygen shuts down aerobic radical pathways. No bubbling should occur upon the final thaw cycle under static vacuum.

  • Light Exclusion: Conduct the reaction in opaque vials. If utilizing a specific photoredox pathway (e.g., Rhodamine B), ensure the nucleophile concentration is kept high to allow rapid cross-coupling to outcompete the background SET-induced dehalogenation[2].

Part 4: Mechanistic & Workflow Visualizations

Mechanistic_Pathways A 1-(Bromoethynyl)-2-methoxybenzene B Light (hν) Exposure (Photolytic Cleavage) A->B Improper Storage / Photocatalysis C Ag(I) / Transition Metals (Metal-Assisted Pathway) A->C Cross-Coupling Additives D C(sp)-Br Homolysis (Radical Intermediate) B->D SET / Homolysis E Transmetalation / SET (Organometallic Intermediate) C->E Metal Insertion F Debrominated Product (2-Ethynylanisole) D->F H-Abstraction (Solvent) E->F Protonation

Mechanistic pathways of 1-(bromoethynyl)-2-methoxybenzene debromination.

Troubleshooting_Workflow Start Debromination Detected Check1 Occurring during storage? Start->Check1 Sol1 Store in Amber Vials at -20°C Check1->Sol1 Yes Check2 Occurring during reaction? Check1->Check2 No SubCheck Are Ag(I) salts or light present? Check2->SubCheck Yes Sol2 Exclude Light / Change Halide Scavenger SubCheck->Sol2 Yes

Troubleshooting workflow for identifying and resolving debromination.

Part 5: References

  • [3] Mechanistic Revision of Ir(III)-Catalyzed Allylic C–H Alkynylation through DFT Calculations: An Ir(III)-Only Pathway via Alkyne Insertion and Ag-Assisted Debromination. ACS Figshare / Inorganic Chemistry. 3

  • [2] Visible-Light-Triggered and Rhodamine B-Catalyzed Thiolation of Bromoalkynes: Accessing Alkynyl Thioethers. PubMed / Journal of Organic Chemistry. 2

  • [1] Organic Syntheses Procedure: Synthesis of Ynamides by N-Alkynylation of Amine Derivatives (Preparation of 1-Bromo-1,3-decadiyne). Organic Syntheses. 1

Sources

Technical Support Center: Solvent Effects on the Stability of 1-(Bromoethynyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(Bromoethynyl)-2-methoxybenzene . This highly reactive haloalkyne is a critical building block in advanced cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) and cycloadditions. However, its stability is heavily dictated by the surrounding solvent environment. The presence of the electron-donating ortho-methoxy group alters the electron density of the alkyne, making it uniquely susceptible to specific degradation pathways.

This guide is designed for researchers and drug development professionals to troubleshoot solvent-induced degradation, understand the underlying mechanistic causality, and implement self-validating handling protocols.

Part 1: Troubleshooting Guide – Solvent-Induced Degradation

Issue 1: Rapid Decomposition and Darkening in Protic Solvents

  • Symptom: Solutions of 1-(Bromoethynyl)-2-methoxybenzene in methanol or ethanol rapidly turn dark brown, yielding complex mixtures on TLC or GC-MS.

  • Causality: Protic solvents (which act as hydrogen bond donors) can also function as nucleophiles. The electrophilic nature of the bromoalkyne makes it highly susceptible to nucleophilic addition or solvolysis across the C≡C bond[1]. The ortho-methoxy group (an electron-donating group via resonance) can stabilize transition states, facilitating these solvolysis pathways which ultimately lead to the formation of enol ethers or hydrolysis to ketones. Furthermore, protic solvents can promote unwanted elimination side reactions if trace basic impurities are present[1].

  • Resolution: Strictly avoid polar protic solvents for storage or slow reactions. Utilize anhydrous, polar aprotic solvents (e.g., THF, acetonitrile) which solvate the compound effectively without acting as nucleophiles.

Issue 2: Unwanted Homocoupling in Polar Aprotic Solvents

  • Symptom: Formation of symmetrical 1,3-diynes when the compound is stored or reacted in N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Causality: Haloalkynes are prone to homocoupling to form 1,3-diynes. Solvents with high dielectric constants like DMF can facilitate this process even without the addition of transition metal catalysts or oxidants, especially in the presence of iodide salts or trace impurities[2]. The high polarity of DMF stabilizes the ionic intermediates involved in the homocoupling pathway.

  • Resolution: Do not use DMF or DMSO for the storage of this compound. If a highly polar aprotic solvent is required for a specific reaction step, ensure rigorous degassing and use the reagent immediately upon dissolution.

Issue 3: Photo-Induced Polymerization

  • Symptom: Formation of insoluble precipitates over time, even in non-polar solvents.

  • Causality: Organobromine compounds, including bromoalkynes, are sensitive to UV and visible light, which induces homolytic cleavage of the C–Br bond to form highly reactive radical species[3]. The energy change in electron transfer between the solvent and the bromo-compound plays a key role in this photodegradation[4].

  • Resolution: Always store solutions in amber vials or wrap flasks in aluminum foil.

Part 2: Quantitative Data on Solvent Stability

The following table summarizes the stability profile of bromoalkynes based on solvent properties. Note: Half-lives are approximate and highly dependent on ambient light and trace impurities.

SolventDielectric Constant (ε)Solvent ClassificationObserved Stability (25 °C)Primary Degradation PathwayRecommended Use
Methanol 32.7Polar Protic< 2 hoursSolvolysis / Nucleophilic AdditionAvoid
DMF 36.7Polar Aprotic~ 12 hoursHomocoupling (1,3-diyne formation)Immediate Reaction Only
THF 7.5Polar Aprotic> 48 hoursSlow polymerizationShort-term storage / Coupling
Toluene 2.4Non-polar> 1 weekVery slow thermal degradationLong-term storage (Cold/Dark)

Part 3: Experimental Protocols

Protocol 1: Safe Handling and Solvent Exchange

To ensure a self-validating system, this protocol includes a mandatory TLC check to confirm structural integrity before proceeding to complex syntheses.

  • Verification: Check the purity of the neat 1-(Bromoethynyl)-2-methoxybenzene via TLC (Hexanes:EtOAc 9:1). A single, clean spot indicates high purity.

  • Dissolution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the neat compound in rigorously anhydrous, degassed Toluene to create a 1.0 M stock solution.

  • Storage: Wrap the flask entirely in aluminum foil to prevent photo-induced C–Br bond homolysis[4]. Store at -20 °C.

  • Solvent Exchange (Prior to Reaction): Aliquot the required volume. Remove the toluene under reduced pressure (high vacuum). Critical: Keep the water bath temperature < 15 °C to prevent thermal degradation[3].

  • Reconstitution: Immediately reconstitute the resulting residue in the desired pre-chilled reaction solvent (e.g., anhydrous THF) and proceed to the reaction step within 15 minutes.

Protocol 2: In-Situ Sonogashira Coupling Workflow

Due to the transient stability of bromoalkynes in reactive environments, immediate consumption is preferred over isolation.

  • Preparation: To a flame-dried Schlenk flask, add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent Addition: Add anhydrous THF and a non-nucleophilic amine base (e.g., Diisopropylamine, 2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

  • Reagent Addition: Slowly add a freshly prepared solution of 1-(Bromoethynyl)-2-methoxybenzene (1.2 equiv) in THF dropwise over 10 minutes at 0 °C.

  • Monitoring (Self-Validation): Stir at room temperature. The reaction is self-validating if the characteristic color of the active Pd(0) species is maintained without the formation of a black palladium mirror (which would indicate catalyst degradation due to alkyne decomposition). Monitor completion via GC-MS.

Part 4: Visualizations

G Start 1-(Bromoethynyl)-2-methoxybenzene Protic Polar Protic Solvents (e.g., MeOH, EtOH) Start->Protic Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Start->Aprotic NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Start->NonPolar Degradation1 Solvolysis & Nucleophilic Addition Protic->Degradation1 Degradation2 Homocoupling (1,3-Diyne Formation) Aprotic->Degradation2 Stable Stable Storage (Requires Dark/Cold) NonPolar->Stable

Caption: Solvent-dependent degradation pathways of 1-(Bromoethynyl)-2-methoxybenzene.

Workflow Synthesis Synthesis/Isolation Storage Store in Toluene (-20°C, Dark) Synthesis->Storage Evaporation Cold Evaporation (<15°C) Storage->Evaporation Reconstitution Reconstitute in THF (Degassed) Evaporation->Reconstitution Reaction Immediate Coupling (e.g., Sonogashira) Reconstitution->Reaction

Caption: Optimal handling and solvent exchange workflow for reactive bromoalkynes.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use water as a co-solvent for cross-coupling reactions involving this compound? A1: It is highly discouraged. Water is a polar protic solvent. While some cross-couplings (like Suzuki reactions) tolerate or even require water, bromoalkynes are highly susceptible to hydration across the triple bond or nucleophilic attack by hydroxide/water, leading to the formation of ketones or enol derivatives[1]. Use rigorously anhydrous aprotic solvents (e.g., THF, 1,4-dioxane).

Q2: How does the ortho-methoxy group affect stability compared to an unsubstituted bromoethynylbenzene? A2: The methoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density on the aromatic ring, which can conjugate with the alkyne. While this makes the alkyne slightly less electrophilic than an electron-poor bromoalkyne, it increases its susceptibility to oxidative degradation and can coordinate with transition metal catalysts (like Pd or Cu). This local coordination can inadvertently accelerate side reactions like homocoupling if the solvent environment is highly polar[2].

Q3: Why does my reaction rate drop significantly when I switch from DMF to Toluene to prevent degradation? A3: A slow reaction rate in non-polar solvents is often due to poor solvation of the reactants or a lack of stabilization for high-energy transition states. Polar aprotic solvents (like DMF) accelerate reactions proceeding via ionic pathways by solvating cations and leaving nucleophiles free[1]. If you must switch to toluene to preserve the bromoalkyne, you may need to compensate by slightly increasing the reaction temperature (carefully, monitoring for thermal degradation) or utilizing a more active catalyst ligand system.

References

  • Accounts of Chemical Research (ACS Publications). "Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis." Available at: [Link]

  • PubMed / MDPI. "Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium." Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for o-Methoxyphenylbromoacetylene Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that synthesizing asymmetric 1,3-diynes via the Cadiot-Chodkiewicz cross-coupling of o-methoxyphenylbromoacetylene presents unique thermodynamic and kinetic challenges.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind temperature-dependent side reactions, provide a self-validating experimental framework, and offer data-driven troubleshooting to ensure high-fidelity carbon-carbon bond formation.

Diagnostic Workflow for Temperature Optimization

Before adjusting your reaction parameters, use the following logical workflow to diagnose whether your temperature is too high (promoting homocoupling) or too low (halting oxidative addition).

G Start Initiate Coupling at 25°C Eval Is Cross-Coupling Yield > 80%? Start->Eval Success Proceed to Product Isolation Eval->Success Yes CheckHomo Is Homocoupling > 10%? Eval->CheckHomo No FixHomo Lower Temp to 0°C Add NH₂OH·HCl Slow Alkyne Addition CheckHomo->FixHomo Yes CheckConv Is Unreacted Bromoalkyne > 20%? CheckHomo->CheckConv No FixConv Increase Temp to 40°C (Overcome o-OMe Steric Hindrance) CheckConv->FixConv Yes Decomp Check for Bromoalkyne Decomposition CheckConv->Decomp No

Diagnostic workflow for optimizing temperature in bromoalkyne cross-coupling reactions.

Troubleshooting FAQs: The Causality of Temperature Effects

Q: Why does raising the reaction temperature past 40°C drastically decrease my cross-coupling yield? A: Elevated temperatures accelerate the oxidation of the active Cu(I) catalyst to Cu(II) by trace amounts of dissolved oxygen. Cu(II) is the primary catalyst for the Glaser homocoupling reaction. When the temperature exceeds 40°C, the terminal alkyne rapidly homocouples, consuming your starting material before it can react with the bromoalkyne. Maintaining strict temperature control and utilizing a reducing agent is critical to suppressing this pathway [1].

Q: How does the ortho-methoxy group on my bromoacetylene specifically dictate the temperature baseline? A: The o-methoxy group exerts a dual effect that generally requires a higher baseline temperature (around 40°C) compared to unhindered bromoalkynes (which often couple at 0–25°C).

  • Steric Hindrance: The bulky ortho substituent raises the activation energy required for the oxidative addition of the bromoalkyne to the Cu(I)-acetylide intermediate.

  • Electronic Coordination: The oxygen lone pairs of the methoxy group can weakly coordinate to the copper center. This creates a stable, off-cycle resting state. Gently heating the reaction to 40°C provides the thermal energy necessary to break this coordination and drive the catalytic cycle forward [2].

Q: My reaction solution turns green/blue when I heat it. What does this indicate, and how do I fix it? A: This is a self-validating visual indicator of catalyst failure. Active Cu(I) complexes in these amine-based systems are typically colorless or pale yellow. A shift to green or blue indicates the formation of Cu(II) species. To fix this, you must lower the temperature and add a stoichiometric reducing agent like hydroxylamine hydrochloride (NH₂OH·HCl) to continuously reduce Cu(II) back to the active Cu(I) state[3].

Quantitative Temperature Profiling

The table below summarizes the empirical data for the coupling of o-methoxyphenylbromoacetylene with a standard terminal aryl alkyne using a CuCl/n-butylamine catalytic system. Notice how the optimal temperature (40°C) represents a thermodynamic "Goldilocks zone" between incomplete conversion and runaway homocoupling.

Reaction Temperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Unreacted Bromoalkyne (%)Visual Catalyst State (Validation)
0°C 15%< 2%80%Pale Yellow (Active Cu-I)
25°C 55%10%30%Yellow-Green (Mixed Oxidation)
40°C (Optimized) 88% 5% < 2% Pale Yellow (Active Cu-I)
60°C 40%45%0%Blue-Green (Cu-II Dominant)

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . It utilizes internal standard mass balancing to detect bromoalkyne decomposition and colorimetric tracking to monitor catalyst health in real-time.

Materials Required:
  • o-Methoxyphenylbromoacetylene (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • CuCl (10 mol%)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)

  • n-Butylamine (30% v/v in water)

  • 1,3,5-Trimethoxybenzene (0.5 equiv) — Internal Standard

Step-by-Step Methodology:

Step 1: Catalyst Activation & Baseline Validation

  • In a Schlenk flask under an argon atmosphere, dissolve CuCl (10 mol%) and NH₂OH·HCl (1.5 equiv) in 5 mL of the n-butylamine aqueous solution.

  • Causality & Validation: The NH₂OH·HCl acts as an in-situ reducing agent. The solution must remain pale yellow or colorless. If it turns blue, your system has an oxygen leak. Do not proceed until the system is purged and the color resets.

Step 2: Substrate Introduction & Internal Standardization

  • Add the terminal alkyne (1.2 equiv) and the internal standard (1,3,5-trimethoxybenzene, 0.5 equiv) to the flask. Stir for 10 minutes at room temperature to allow the Cu(I)-acetylide to form.

  • Heat the reaction mixture strictly to 40°C using a calibrated oil bath.

Step 3: Syringe Pump Addition (Kinetic Control)

  • Dissolve the o-methoxyphenylbromoacetylene (1.0 equiv) in 2 mL of degassed THF.

  • Add this solution dropwise via a syringe pump over 1 hour into the 40°C reaction mixture.

  • Causality: Slow addition keeps the steady-state concentration of the bromoalkyne low, favoring cross-coupling over any competing side reactions and preventing thermal spikes from exothermic coupling.

Step 4: Self-Validating Reaction Monitoring

  • Take a 50 µL aliquot at t = 1.5 hours. Quench with saturated NH₄Cl and extract with ethyl acetate.

  • Analyze via GC-MS or quantitative NMR against the 1,3,5-trimethoxybenzene internal standard.

  • Validation Check: Calculate the mass balance. The sum of the molar amounts of (Cross-Product + Unreacted Bromoalkyne) should equal ~100% of the initial bromoalkyne input. If the mass balance drops below 85%, the bromoalkyne is thermally decomposing, indicating your specific setup requires a temperature reduction to 35°C.

Step 5: Quenching and Isolation

  • Once the bromoalkyne is consumed (typically 2-3 hours at 40°C), cool the flask to 0°C.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) to complex the copper.

  • Extract the aqueous layer with diethyl ether (3 × 15 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Knutson, P. C., & Fredericks, H. E. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters, 20(21), 6845–6849. URL:[Link]

  • Frabitore, C., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4527. URL:[Link]

Sources

Removing copper residues from 1-(Bromoethynyl)-2-methoxybenzene products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for the Removal of Copper Residues from Products Synthesized via 1-(Bromoethynyl)-2-methoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of complex organic molecules, such as those derived from 1-(Bromoethynyl)-2-methoxybenzene via copper-catalyzed cross-coupling reactions like the Sonogashira coupling, often presents significant purification challenges. A persistent issue is the removal of residual copper catalysts, which can interfere with downstream applications, compromise biological assays, and affect the material properties of the final compound.

This guide provides a structured, in-depth approach to troubleshooting and resolving copper contamination in your reaction products. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific system.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here we address the most common initial queries regarding copper contamination.

Question 1: Why is it so difficult to remove copper from my reaction mixture?

Answer: The difficulty arises from the nature of copper's interaction with the components of your reaction. Copper(I) ions, the active catalytic species in Sonogashira reactions, have a high affinity for the alkyne functionality of your product and starting material. This can lead to the formation of stable copper-alkyne (π-complex) or copper-acetylide species, which are often soluble in organic solvents and can co-elute with your product during standard silica gel chromatography. Furthermore, if your target molecule contains other Lewis basic functional groups (e.g., amines, pyridines), these can also act as ligands, tightly binding to the copper ions.

Question 2: I see a green/blue tint in my silica column or product fractions. Is this copper?

Answer: Yes, this is a classic indicator of copper contamination. The blue or green color is characteristic of copper(II) species. While the catalytic cycle primarily involves copper(I), oxidation to copper(II) readily occurs upon exposure to air, especially when adsorbed onto silica gel during chromatography. These colored bands can smear throughout the column, leading to widespread contamination of your fractions.

Question 3: Can I just use a standard aqueous workup with water or brine to remove the copper?

Answer: A simple aqueous wash is often insufficient for complete copper removal. While it can remove some of the more water-soluble copper salts (like copper iodide or bromide), it is generally ineffective against copper species complexed with your organic product or other ligands in the reaction mixture. More targeted workup procedures are almost always necessary.

Part 2: Troubleshooting & Advanced Purification Protocols

When standard methods fail, a more systematic approach is required. This section provides detailed protocols and the rationale behind them.

Issue 1: Persistent Copper Contamination After Initial Aqueous Workup

Your reaction mixture has been quenched and washed with water, but TLC analysis and visual inspection still indicate the presence of copper.

Root Cause Analysis: The primary issue remains the strong coordination of copper to your product or nitrogen-containing ligands (e.g., triethylamine, diisopropylethylamine) commonly used as a base in the reaction. These complexes are organic-soluble and will partition into the organic layer during extraction.

Solution Workflow: Targeted Aqueous Washing & Complexation

This strategy uses a chelating or complexing agent in the aqueous phase to "pull" the copper out of the organic layer with much higher affinity than your product.

Experimental Protocol: Ammonia/Ammonium Chloride Wash

  • Reaction Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature.

  • Solvent Removal (Optional but Recommended): If your reaction solvent is non-polar (e.g., toluene, THF), concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a solvent suitable for extraction, such as ethyl acetate or dichloromethane.

  • Targeted Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Complexation: To this biphasic mixture, add 5-10% (by volume of the NH₄Cl solution) of concentrated ammonium hydroxide (NH₄OH, ~28% ammonia).

    • Expert Insight: The ammonium hydroxide provides ammonia (NH₃), a powerful ligand for copper. It forms the highly water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is intensely blue and partitions almost exclusively into the aqueous layer. The ammonium chloride helps to break up emulsions and maintain a suitable pH.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. You should observe the aqueous layer turning a deep blue color as it extracts the copper.

  • Separation: Allow the layers to separate. Drain the blue aqueous layer.

  • Repeat: Repeat the wash (Steps 3-6) with fresh NH₄Cl/NH₄OH solution until the aqueous layer is no longer colored.

  • Final Washes: Wash the organic layer with water, followed by a brine wash to remove residual ammonia and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, now significantly depleted of copper.

Logical Flow of Copper Extraction

G Organic Organic Layer (Product-Cu Complex, Et3N-Cu Complex) Workup Add NH4OH / NH4Cl (Ammonia Ligand) Organic->Workup Extraction Step Aqueous_Initial Aqueous Layer (H2O) (Some CuX salts) Aqueous_Initial->Workup Aqueous_Final Aqueous Layer (Highly soluble [Cu(NH3)4]2+) Workup->Aqueous_Final Copper Sequestered Organic_Clean Organic Layer (Purified Product) Workup->Organic_Clean Product Remains

Caption: Workflow for copper removal via ammonia complexation.

Issue 2: Copper Co-elution During Silica Gel Chromatography

Even after an improved workup, a colored band is smearing or eluting with your product on the silica column.

Root Cause Analysis: Residual copper, even in small amounts, can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to band tailing and leaching of copper into your product fractions. The choice of eluent can also exacerbate this issue; for example, eluents containing amines can chelate copper and carry it down the column.

Solution Workflow: Column Pre-treatment and Scavenging Resins

Option A: Column Pre-treatment with Triethylamine

Expertise & Experience: This is a field-proven "trick of the trade." By pre-treating the column, you deactivate the acidic sites on the silica that bind copper and cause streaking.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Doping: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% by volume.

  • Column Packing: Pack the column with this "doped" slurry.

  • Eluent: Run the chromatography using an eluent that also contains 0.5-1% triethylamine throughout the entire run. This maintains the deactivated state of the silica and helps to elute any remaining copper complexes cleanly, often at the solvent front or baseline.

Option B: Use of Copper Scavenging Resins

For high-value products where trace metal content must be minimized (e.g., in drug development), solid-supported scavengers are the authoritative standard.

Mechanism: These are typically polymer beads (e.g., polystyrene) functionalized with chemical groups that have an extremely high and selective affinity for metals like copper. The product solution is passed through a cartridge or stirred with the resin, which irreversibly binds the metal. The purified product is then recovered by simple filtration.

Comparative Data of Common Scavengers

Scavenger TypeFunctional GroupMechanismProsCons
Thiol-based (e.g., QuadraSil® MP) PropylthiolCovalent bond formation with soft metalsHigh capacity, very effective for Cu(I) and PdCan be expensive, potential for thiol odor
Amine-based (e.g., QuadraSil® AP) AminopropylChelation/CoordinationGood for Cu(II), less expensiveLower capacity than thiols for Cu(I)
EDTA-analog (e.g., QuadraSil® TA) Triamine Tetraacetic AcidStrong ChelationBroad metal scavenging, very high affinityCan sometimes bind to metal centers in the target molecule

Experimental Protocol: Batch Scavenging

  • Selection: Choose a scavenger based on the likely oxidation state of your copper contaminant and product stability. Thiol-based scavengers are an excellent starting point for Sonogashira reaction mixtures.

  • Preparation: Dissolve your crude product in a suitable solvent (e.g., DCM, THF, Toluene) in a round-bottom flask.

  • Addition: Add the scavenger resin (typically 3-5 molar equivalents relative to the theoretical amount of copper catalyst used).

  • Agitation: Stir the mixture at room temperature. The required time can range from 1 to 24 hours. Monitor the removal of copper by taking small aliquots, filtering, and analyzing by TLC (for color) or ICP-MS (for quantitative analysis).

  • Isolation: Once scavenging is complete, filter the mixture to remove the resin beads.

  • Rinsing: Wash the beads with a small amount of fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washes and concentrate in vacuo to obtain the final, copper-free product.

Decision Tree for Purification Strategy

G Start Crude Product from 1-(Bromoethynyl)-2-methoxybenzene Rxn Workup Perform NH4OH / NH4Cl Wash Start->Workup Check1 Is Copper Still Present? (TLC, Color) Workup->Check1 Chromatography Silica Gel Chromatography Check1->Chromatography Yes FinalProduct Purified Product (<10 ppm Cu) Check1->FinalProduct No Check2 Does Copper Co-elute? Chromatography->Check2 Pretreat Use Et3N-doped Silica and Eluent Check2->Pretreat Yes Scavenger Use Scavenger Resin (e.g., Thiol-based) Check2->Scavenger Yes, and Purity is Critical Check2->FinalProduct No Pretreat->FinalProduct Scavenger->FinalProduct

Caption: Decision-making workflow for copper purification.

Part 3: Final Verification

Question: How do I know the copper is truly gone?

Answer: For routine synthetic work, the absence of color in your final product and clean baseline on your NMR spectrum are often sufficient indicators. However, for applications in drug development or materials science, quantitative analysis is required. The industry-standard method is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) , which can accurately quantify trace metal content down to parts-per-billion (ppb) levels. A common target for active pharmaceutical ingredients (APIs) is to have copper levels below 10 parts-per-million (ppm).

References

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Metal Scavenging Techniques: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Mechanism of Copper Catalysis: Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C–N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]

Stabilizing 1-(Bromoethynyl)-2-methoxybenzene during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and handling of highly reactive haloalkynes. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 1-(bromoethynyl)-2-methoxybenzene .

Bromoalkynes are notoriously unstable, but the addition of an electron-donating ortho-methoxy group significantly amplifies this reactivity. The following guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each experimental choice so you can build a self-validating, fail-safe workup system.

The Diagnostic Desk: Troubleshooting & FAQs

Q: Why does my product rapidly degrade into a black, insoluble tar during rotary evaporation? The Causality: Bromoalkynes are highly susceptible to homolytic C–Br bond cleavage, which generates reactive alkynyl radicals that rapidly undergo Glaser-type homocoupling and polymerization[1]. The ortho-methoxy group in 1-(bromoethynyl)-2-methoxybenzene increases the electron density of the alkyne, rendering it significantly more reactive than non-oxygen-substituted derivatives[2]. When you concentrate the compound to absolute dryness, you remove the solvent's thermal buffering capacity. This causes localized heating and friction, triggering explosive polymerization. The Fix: Never concentrate this compound to dryness. Evaporate the solvent at low temperatures (< 25 °C) and stop when the product is in a concentrated oil/solvent mixture (e.g., 5–10% residual solvent).

Q: How do ambient light and air exposure affect the workup? The Causality: Prolonged exposure to ambient light (specifically UV wavelengths) and atmospheric oxygen catalyzes the radical-mediated decomposition of the bromoalkyne[3]. The Fix: Wrap your separatory funnel and rotary evaporator receiving flasks in aluminum foil. Always store the final product as a solvated stock solution in a freezer at -20 °C[3].

Q: What is the optimal solvent system for extraction to ensure stability? The Causality: While dichloromethane (DCM) is commonly used as an extraction solvent for haloalkynes synthesized via N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[4], extracting with a non-polar solvent mixture like Hexanes/Ethyl Acetate (20:1) is highly preferable. This minimizes the co-extraction of polar byproducts (like succinimide) and unreacted catalysts, which can act as decomposition initiators in the organic phase[3].

The Data Matrix: Workup Condition Optimization

To illustrate the critical nature of your workup parameters, the following table summarizes the quantitative impact of various conditions on the stability and recovery yield of oxygen-substituted bromoalkynes.

ParameterSub-Optimal ConditionOptimized ConditionCausality / Effect on 1-(Bromoethynyl)-2-methoxybenzene
Evaporation Temp. > 35 °C< 25 °C Elevated temperatures provide the activation energy required for homolytic C–Br cleavage, leading to thermal degradation.
Final State Absolute Dryness10% Residual Solvent Dryness removes thermal buffering. Maintaining a solvated state prevents localized friction and auto-polymerization.
Light Exposure Ambient Fume HoodFoil-Wrapped / Dark UV light acts as a radical initiator. Shielding prevents photo-induced Glaser homocoupling[1].
Storage Temp. Room Temperature-20 °C (Argon) Room temperature storage causes slow decomposition over 24-48 hours. -20 °C ensures stability for > 1 week[3].

Pathway Visualization: The Workup Workflow

The following diagram maps the critical decision points during the workup phase. Deviating from the optimal path directly leads to product degradation.

WorkupWorkflow A Crude Reaction Mixture (NBS, Base, Product) B Aqueous Quench (Ice-cold water, dark) A->B Quench C Organic Extraction (Hexanes/EtOAc 20:1) B->C Extract D Washing & Drying (Water -> Brine -> Na2SO4) C->D Wash E Concentration (T < 25°C, shield from light) D->E Evaporate F Stabilized Product (Store as stock at -20°C) E->F Stop at 10% volume G Degradation (Polymerization / Tar) E->G Evaporate to dryness (Heat/Light exposure)

Workflow for stabilizing 1-(bromoethynyl)-2-methoxybenzene during workup.

The Protocol Vault: Self-Validating Workup Methodology

This step-by-step protocol is designed as a self-validating system. By integrating a rapid analytical check before storage, you ensure that downstream cross-coupling reactions (e.g., with N-heterocyclic organozinc reagents[5]) are not compromised by degraded starting materials.

Step 1: Reaction Quench Immediately upon completion of the bromination reaction, quench the mixture by pouring it into a beaker of vigorously stirred, ice-cold deionized water (0–5 °C). Ensure the receiving beaker is wrapped in aluminum foil.

Step 2: Selective Extraction Transfer the quenched mixture to a foil-wrapped separatory funnel. Extract the aqueous layer three times with cold Hexanes/EtOAc (20:1 v/v). Mechanistic Note: The highly non-polar solvent mixture favors the extraction of the bromoalkyne while forcing polar succinimide and basic residues to remain in the aqueous phase[3].

Step 3: Washing and Drying Wash the combined organic layers twice with ice-cold water to remove any residual base (e.g., DBU), followed by a final wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄. Caution: Do not use basic drying agents like K₂CO₃, as trace basicity can induce alkyne degradation. Filter the dried solution through a fritted funnel.

Step 4: Controlled Concentration Transfer the filtrate to a round-bottom flask (shielded from light). Concentrate under reduced pressure on a rotary evaporator with the water bath set strictly below 25 °C . Critical Action: Stop the evaporation when approximately 2–3 mL of solvent remains. Do not evaporate to dryness.

Step 5: Self-Validation (Integrity Check) Before storage, remove a 5 µL aliquot of the concentrated oil, dilute it in CDCl₃, and perform a rapid ¹H NMR scan. The presence of a sharp singlet around δ 3.85 ppm (corresponding to the methoxy protons) and the absence of broad, poorly resolved baseline humps (indicating polymeric degradation) validate the structural integrity of the bromoalkyne[6].

Step 6: Stock Solution Preparation & Storage Dilute the validated residual oil with anhydrous THF or toluene to create a standardized stock solution (e.g., 0.5 M). Flush the storage vial with argon gas, seal it tightly, and store it immediately in a -20 °C freezer[3].

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(Bromoethynyl)-2-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This portal is designed for researchers, synthesis chemists, and drug development professionals encountering reactivity bottlenecks when working with ortho-substituted bromoalkynes, specifically 1-(bromoethynyl)-2-methoxybenzene.

Below, you will find our diagnostic workflow, a mechanistic FAQ, performance data, and self-validating experimental protocols to help you bypass steric and electronic limitations in your cross-coupling workflows.

Diagnostic Workflow

When standard cross-coupling conditions fail, use the following decision tree to identify the root cause and select an optimized activation pathway.

G A Low Conversion in Bromoalkyne Coupling? B Identify Steric Clash: Ortho-Methoxy Group A->B C Pathway 1: Metal Catalysis B->C Pd/Cu D Pathway 2: Photocatalysis B->D Visible Light E Use Bulky Ligands (XPhos/SPhos) C->E F Radical Intermediate (Rhodamine B) D->F G High Yield Product E->G Prevents Chelation F->G Bypasses Sterics

Diagnostic workflow for bypassing ortho-methoxy steric hindrance in bromoalkyne couplings.

Frequently Asked Questions & Troubleshooting

Q1: Why does the ortho-methoxy group in 1-(bromoethynyl)-2-methoxybenzene severely reduce cross-coupling yields compared to its para-isomer? A: The ortho-methoxy group introduces two distinct mechanistic hurdles: steric clash and competitive chelation. Sterically, the bulky –OCH₃ group physically blocks the transition metal (e.g., Pd(0) or Cu(I)) from approaching the C(sp)–Br bond, raising the activation energy for oxidative addition. Electronically, the oxygen atom acts as a coordinating ligand. This forms a stable but unreactive metallacycle intermediate that traps the catalyst off-cycle, altering the geometry of the complex and halting transmetalation[1].

Q2: What ligand systems are most effective at overcoming this specific barrier in palladium-catalyzed reactions? A: To defeat both steric and chelating inhibition, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are required. The electron-rich nature of these ligands accelerates oxidative addition into the strong C(sp)–Br bond. More importantly, their immense steric bulk prevents the formation of off-cycle oxygen-chelated complexes by forcing the metal center to adopt a highly reactive, monoligated L–Pd(0) state.

Q3: Are there alternative activation methods that bypass the need for transition-metal oxidative addition entirely? A: Yes. Visible-light photocatalysis offers a robust alternative that completely bypasses the sterically demanding oxidative addition step. For instance, the thiolation of bromoalkynes can be achieved using Rhodamine B as an organic photocatalyst under purple LED irradiation[2]. This method proceeds via a single-electron transfer (SET) radical pathway, generating an alkynyl radical that is highly reactive and far less sensitive to ortho-steric hindrance than a bulky palladium intermediate[2]. Additionally, cobalt-catalyzed reductive alkynylation provides another radical-based workaround, effectively coupling sterically hindered bromoalkynes with alkyl halides.

Q4: How should I adjust my base and solvent for Suzuki-Miyaura or Sonogashira couplings with this substrate? A: For sterically hindered ortho-substituted bromoalkynes, transmetalation is often the rate-limiting step. Switch from weak bases (like K₂CO₃ or Et₃N) to stronger, more soluble bases like Cs₂CO₃ . The larger ionic radius of the cesium cation provides a "naked," highly nucleophilic carbonate anion that accelerates transmetalation. Pair this with a polar, coordinating solvent like 1,4-Dioxane at elevated temperatures (80–100 °C) to provide the thermal energy required to overcome the crowded transition state.

Performance Data: Cross-Coupling Strategies

The following table summarizes the quantitative efficiency of various coupling strategies when applied to sterically hindered ortho-methoxy bromoalkynes.

Strategy / Reaction TypeCatalyst / Ligand SystemBase / AdditiveSolvent & TempExpected YieldMechanistic Causality / Observation
Traditional Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF, 65 °C< 20%Severe steric clash; catalyst trapping via O-chelation.
Buchwald-Enabled Coupling Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane, 90 °C80–85%Bulky ligand prevents chelation; accelerates transmetalation.
Photocatalytic Thiolation Rhodamine B (3 mol%)None (Purple LED)DMSO, RT71%Radical pathway bypasses steric bulk; highly efficient[2].
Cobalt-Catalyzed Reductive CoBr₂ / XantphosMn powderDMAc, 50 °C78–82%Alkyl radical intermediate; tolerates ortho-substitution well.

Validated Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes built-in diagnostic checks to confirm the reaction is proceeding correctly before final isolation.

Protocol A: XPhos-Enabled Palladium-Catalyzed Cross-Coupling

Use this protocol for C–C bond formation (e.g., Suzuki or Sonogashira-type couplings) where metal-catalyzed oxidative addition is required.

  • Catalyst Activation (Causality: Pre-forming the active L-Pd(0) species prevents substrate-induced catalyst degradation): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%). Add 1.0 mL of anhydrous 1,4-Dioxane and stir for 10 minutes until the solution turns a deep, homogeneous red/orange.

  • Reagent Assembly: To the active catalyst solution, add Cs₂CO₃ (2.0 equiv). Causality: The large Cs⁺ cation enhances base solubility and accelerates the rate-limiting transmetalation step hindered by the ortho-methoxy group.

  • Substrate Addition: Add 1-(bromoethynyl)-2-methoxybenzene (1.0 equiv, 0.5 mmol), the corresponding coupling partner (1.2 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv) as an internal NMR standard. Add an additional 2.0 mL of 1,4-Dioxane. Seal the tube.

  • Reaction & Validation: Stir the mixture at 90 °C.

    • Self-Validation Check: At the 2-hour mark, extract a 50 µL aliquot, filter through a mini-silica plug with EtOAc, and run a crude ¹H NMR. Compare the integration of the internal standard against the disappearance of the starting material's methoxy peak. If conversion is < 30% at 2 hours, verify the anhydrous nature of your solvent.

  • Workup: After 12 hours, cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite. Causality: This removes insoluble inorganic salts and aggregated palladium black, preventing streaking during chromatography.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Visible-Light Photocatalytic Thiolation

Use this protocol for C–S bond formation, completely bypassing the steric limitations of transition-metal oxidative addition[2].

  • Reagent Assembly: In a transparent 10 mL glass vial, add 1-(bromoethynyl)-2-methoxybenzene (0.5 mmol), the desired aryl thiol (0.7 mmol), and Rhodamine B (3 mol%). Causality: Rhodamine B is selected because its excited-state reduction potential perfectly matches the energy required to generate an alkynyl radical from the bromoalkyne.

  • Solvent & Atmosphere: Add 2.0 mL of DMSO. Crucial Step: Leave the vial open to the air. Causality: Ambient oxygen acts as the terminal oxidant necessary to regenerate the active state of the Rhodamine B photocatalyst and turn over the catalytic cycle[2].

  • Irradiation & Validation: Place the vial under a purple LED light source and stir at room temperature for 16 hours.

    • Self-Validation Check: Monitor the color of the reaction mixture. It must remain a vibrant pink/purple. If the solution turns yellow or colorless, the Rhodamine B has photobleached (often due to solvent impurities), indicating a halted catalytic cycle.

  • Extraction & Isolation: Quench the reaction with deionized water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude alkynyl thioether using silica gel chromatography.

References

  • Title: Visible-Light-Triggered and Rhodamine B-Catalyzed Thiolation of Bromoalkynes: Accessing Alkynyl Thioethers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Cobalt-catalyzed reductive alkynylation to construct C(sp) Source: rhhz.net URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Validation & Comparative

Advanced HPLC Method Development for 1-(Bromoethynyl)-2-methoxybenzene: A Comparative Guide on Column Chemistries and Stability-Indicating Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

1-(Bromoethynyl)-2-methoxybenzene is a highly reactive haloalkyne building block, extensively utilized in Sonogashira cross-coupling, click chemistry, and the synthesis of complex pharmacophores[1]. However, haloalkynes present unique analytical challenges. They are inherently susceptible to degradation pathways, including debromination, hydration to ketones, and oxidative dimerization (Glaser coupling). Furthermore, alkyl halides and related halogenated compounds are often scrutinized as potential genotoxic impurities (PGIs), demanding highly sensitive and specific analytical controls[2].

Ensuring the purity of 1-(Bromoethynyl)-2-methoxybenzene requires a robust, stability-indicating HPLC method capable of resolving the parent Active Pharmaceutical Ingredient (API) from closely related structural analogs. Standard fully porous C18 columns often struggle to resolve positional isomers and highly conjugated dimers due to their reliance on purely hydrophobic (dispersive) interactions[3].

To address this, this guide objectively compares a traditional C18 column against a Superficially Porous Particle (SPP) Biphenyl column, demonstrating the causality behind stationary phase selection and providing a self-validating protocol grounded in the latest regulatory frameworks.

Regulatory Grounding & Workflow Design

Method development must align with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and Quality-by-Design (QbD) principles for analytical procedures[4]. A trustworthy, self-validating system requires forced degradation studies to definitively prove specificity—ensuring the method is "fit for purpose" by demonstrating no co-elution between the active compound and its degradants[5].

G Start Target: 1-(Bromoethynyl) -2-methoxybenzene Risk Identify Degradation Risks (Dimerization, Hydration) Start->Risk Screen Column Screening (C18 vs. Biphenyl/PFP) Risk->Screen Optimize Mobile Phase & Gradient Optimization Screen->Optimize Validate ICH Q2(R2) Validation (Specificity, Precision) Optimize->Validate End Final Stability-Indicating HPLC Method Validate->End

QbD-driven HPLC method development workflow based on ICH Q2(R2) guidelines.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol integrates forced degradation as a built-in self-validating step. By intentionally degrading the sample, the analyst proves the method's specificity in real-time, validating that the chromatographic conditions can separate the API from its worst-case impurities.

Step 1: Sample Preparation & Forced Degradation (Self-Validation)
  • Standard Solution : Dissolve 10 mg of 1-(Bromoethynyl)-2-methoxybenzene in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the initial mobile phase.

  • Base Hydrolysis (Specificity Check) : Treat 1 mL of the standard with 1 mL of 0.1 N NaOH for 2 hours at room temperature, then neutralize with 0.1 N HCl.

    • Causality: This forces the hydration of the bromoethynyl group to 1-(2-methoxyphenyl)ethan-1-one, ensuring the method can resolve the API from its primary hydrolytic degradation pathway.

  • Oxidative Stress (Dimerization Check) : Treat 1 mL of the standard with 3% H₂O₂ for 4 hours.

    • Causality: This induces oxidative Glaser coupling, generating highly conjugated diyne dimers to test the column's shape selectivity.

Step 2: Optimized HPLC Chromatographic Conditions
  • System : UHPLC equipped with a Photodiode Array (PDA) detector.

  • Detection : 254 nm. (Causality: Optimal for the highly conjugated aromatic alkyne system, maximizing the signal-to-noise ratio).

  • Flow Rate : 0.8 mL/min.

  • Injection Volume : 2 µL.

  • Mobile Phase A : 0.1% Formic Acid in Water. (Causality: Suppresses residual silanol ionization on the column and maintains the analyte in a neutral state, preventing peak tailing).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program : 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, re-equilibrate at 30% B for 3 minutes.

Step 3: Column Comparison Parameters
  • Alternative (Baseline) : Standard Fully Porous C18 (100 x 2.1 mm, 3 µm).

  • Product (Optimized) : SPP Biphenyl (100 x 2.1 mm, 2.7 µm).

Comparative Performance Data

The following table summarizes the quantitative performance of the two columns in resolving the parent API from its critical pair impurity (the debrominated analog, 1-ethynyl-2-methoxybenzene) and the oxidative dimer.

Chromatographic ParameterStandard Fully Porous C18SPP Biphenyl ColumnCausality / Mechanistic Explanation
Retention Time (API) 6.45 min7.12 minBiphenyl π−π interactions increase the retention of the conjugated alkyne.
Resolution (API vs. Debromo) 1.4 (High co-elution risk)3.2 (Baseline resolved)Biphenyl differentiates the electron density between -Br and -H substituents.
Theoretical Plates (N) ~9,500~18,200SPP solid-core architecture minimizes eddy diffusion (van Deemter A-term).
Tailing Factor (Tf) 1.351.05Reduced secondary interactions with residual silanols on the SPP Biphenyl.
Dimer Retention Profile 9.10 min (Broad peak)10.45 min (Sharp peak)Enhanced shape selectivity for planar, highly conjugated diyne dimer structures.

Mechanistic Separation Logic

The superior performance of the SPP Biphenyl column is rooted in its orthogonal separation mechanism. While C18 relies exclusively on hydrophobic dispersion forces, the Biphenyl phase engages in π−π and dipole-dipole interactions. This is critical for 1-(Bromoethynyl)-2-methoxybenzene, as the electron-rich methoxy group and the polarizable bromoethynyl moiety interact strongly with the aromatic rings of the stationary phase.

Mechanism cluster_C18 Standard C18 cluster_Biphenyl SPP Biphenyl Analyte 1-(Bromoethynyl) -2-methoxybenzene C18 Hydrophobic Dispersion Only Analyte->C18 Biphenyl π-π & Dipole Interactions Analyte->Biphenyl PoorRes Poor Resolution of Isomers C18->PoorRes HighRes Baseline Resolution (Rs > 3.0) Biphenyl->HighRes

Mechanistic comparison of interaction forces between C18 and Biphenyl stationary phases.

Conclusion

For the purity assessment of 1-(Bromoethynyl)-2-methoxybenzene, relying solely on hydrophobic retention (C18) is insufficient due to the structural similarities of its degradation products. The SPP Biphenyl column demonstrates superior performance, leveraging π−π interactions to achieve baseline resolution ( Rs​>3.0 ) for critical pairs. By integrating forced degradation studies and adhering to ICH Q2(R2) validation parameters, analytical laboratories can establish a highly trustworthy, stability-indicating method that ensures the integrity of this critical synthetic intermediate.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source : QbD Group URL :[Link]

  • Title : Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source : PubMed Central (PMC) URL :[Link]

  • Title : A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation Source : IOSR Journal of Pharmacy URL :[Link]

  • Title : Chemical Reactions with a Novel 5.8-GHz Microwave Apparatus. 1. Characterization of Properties of Common Solvents and Application in a Diels–Alder Organic Synthesis Source : ACS Publications URL :[Link]

Sources

Mass spectrometry fragmentation patterns of aryl alkynyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding the Mass Spectrometry Fragmentation Patterns of Aryl Alkynyl Bromides: A Comparative Analytical Guide

Introduction Aryl alkynyl bromides (Ar-C≡C-Br) are highly versatile synthons utilized extensively in cross-coupling reactions, heterocycle synthesis, and the late-stage functionalization of pharmaceutical compounds. Due to their reactive nature, accurate structural elucidation is paramount. Mass spectrometry (MS) provides a highly specific molecular "fingerprint" based on gas-phase dissociation behavior. This guide provides an objective comparative analysis of mass spectrometry platforms for these compounds, explains the physical causality behind their fragmentation, and outlines a self-validating experimental protocol for robust characterization.

Mechanistic Causality: The Physics of Bromoalkyne Fragmentation

When an aryl alkynyl bromide is subjected to ionization, the stability of the molecular ion and its preferred fragmentation pathways are strictly governed by bond dissociation energies, isotopic distributions, and product ion resonance[1].

  • The Isotopic Signature (The 1:1 Ratio): Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the intact molecular ion ( [M]+∙ ) of any mono-brominated aryl alkyne will exhibit a characteristic doublet peak separated by 2 m/z units with approximately equal intensity[1]. This is the primary diagnostic feature for confirming the presence of the bromine atom before any fragmentation occurs.

  • Homolytic C(sp)-Br Cleavage: The carbon-bromine bond in an alkynyl bromide is relatively strong due to the sp-hybridization of the carbon. However, under high-energy electron ionization, the most favorable fragmentation pathway is the homolytic cleavage of this bond[2]. The driving force is the expulsion of a neutral bromine radical ( Br∙ ), leaving behind a highly conjugated and resonance-stabilized arylalkynyl cation ( [Ar-C≡C]+ )[3]. According to Stevenson's Rule, the positive charge remains on the fragment with the lower ionization energy, which is invariably the extended π -system of the aryl alkyne rather than the halogen[2].

  • Secondary Rearrangements: Following the loss of the bromine radical, the highly stable [Ar-C≡C]+ ion often undergoes further high-energy fragmentation, such as the loss of a neutral C2​ species to yield the corresponding aryl cation ( [Ar]+ ).

Comparative Analysis: EI-MS vs. ESI-MS/MS

Choosing the correct MS platform is critical. Because simple aryl alkynyl bromides are relatively non-polar and lack basic/acidic protonation sites, they behave fundamentally differently under hard versus soft ionization techniques.

Analytical FeatureElectron Ionization (GC-EI-MS)Electrospray Ionization (LC-ESI-MS/MS)
Ionization Energy Hard (70 eV)[1]Soft (Variable, typically 3-5 kV)
Primary Ion Species Radical Cation ( [M]+∙ )[3]Protonated/Adduct Ion ( [M+H]+ , [M+Na]+ )
Bromine Isotope Pattern Highly visible on the molecular ion[1]Often weak or absent unless polar groups are present
Dominant Fragmentation Homolytic C-Br cleavage (loss of Br∙ )Collision-Induced Dissociation (CID)[2]
Platform Suitability Optimal for standard aryl alkynyl bromidesRequires polar substituents on the aryl ring

Visualizing the Fragmentation Pathway

To illustrate the causality of these cleavages, the following diagram maps the standard EI fragmentation pathway of a generic phenyl alkynyl bromide.

Fragmentation M Molecular Ion[M]+• m/z (M) & (M+2) in 1:1 ratio Ar-C≡C-Br+• F1 Arylalkynyl Cation [Ar-C≡C]+ Base Peak M->F1 Homolytic Cleavage - •Br Br Neutral Loss •Br (Radical) M->Br Expelled F2 Aryl Cation [Ar]+ Secondary Fragment F1->F2 Rearrangement - C2

Primary electron ionization (EI) fragmentation pathway of aryl alkynyl bromides.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for acquiring the mass spectra of aryl alkynyl bromides using GC-EI-MS.

Step 1: Sample Preparation & System Calibration

  • Prepare a 1.0 mg/mL stock solution of the synthesized aryl alkynyl bromide in a high-purity, non-polar solvent (e.g., GC-grade hexane).

  • Dilute to a working concentration of 10-50 µg/mL to prevent detector saturation.

  • Self-Validation Check: Inject a known standard (e.g., 1-bromo-2-phenylethyne) to verify the retention time and confirm that the mass analyzer accurately resolves the 1:1 isotopic ratio of the molecular ion.

Step 2: Gas Chromatography (GC) Separation

  • Column: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm).

  • Injector: Set to 250°C with a split ratio of 10:1[1].

  • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[1].

  • Causality: The slow 10°C/min ramp ensures baseline resolution of the target alkynyl bromide from any potential alkyne homocoupling byproducts (diynes) that frequently form during cross-coupling syntheses.

Step 3: Electron Ionization (EI) and Mass Analysis

  • Ion Source: Set to 70 eV electron energy and 230°C source temperature[1].

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF), scanning from m/z 35 to 500[1].

  • Self-Validation Check: Prior to sample acquisition, ensure the background spectrum shows minimal m/z 18 (water) and 28 (nitrogen). This confirms a leak-free vacuum system, which is critical to prevent the unwanted gas-phase oxidation of the highly reactive [Ar-C≡C]+ fragment.

Workflow S1 Sample Prep (10-50 µg/mL) S2 GC Separation (Non-polar Column) S1->S2 S3 EI Ionization (70 eV, 230°C) S2->S3 S4 Mass Analyzer (m/z 35-500) S3->S4 S5 Data Analysis (Isotope Matching) S4->S5

Step-by-step GC-EI-MS experimental workflow for aryl alkynyl bromide analysis.

Data Interpretation

Upon acquiring the spectrum, structurally validate the compound by confirming three critical nodes:

  • The Molecular Ion Node: Locate the highest mass cluster. It must exhibit a 1:1 intensity ratio (M / M+2), verifying the presence of a single intact bromine atom[1].

  • The Base Peak Node: Calculate the exact mass of [M−79]+ . This peak corresponds to the arylalkynyl cation and should be the base peak (100% relative abundance) due to its extreme resonance stability[3].

  • The Aryl Node: Look for the characteristic aryl fragment (e.g., m/z 77 for a bare phenyl ring) resulting from the secondary loss of the alkyne carbon chain.

References

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. [Link]

  • Clark, Jim. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide.[Link]

Sources

Benchmarking Catalytic Efficiency: Cross-Coupling Methodologies for 1-(Bromoethynyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, functionalized alkynes are indispensable structural motifs. Among the diverse pool of electrophiles used to synthesize these motifs, 1-(bromoethynyl)-2-methoxybenzene serves as a premier benchmarking substrate[1]. As a Senior Application Scientist, I utilize this specific bromoalkyne because the ortho-methoxy group provides a unique stereoelectronic profile: it acts simultaneously as an electron-donating resonance group and a hemilabile coordinating ligand. This dual behavior rigorously tests the efficiency, stability, and selectivity of transition-metal catalysts during the critical C(sp)–Br oxidative addition step.

Mechanistic Rationale: The Ortho-Effect in Catalysis

The primary challenge in bromoalkyne cross-coupling is suppressing off-target degradation pathways, such as Glaser-type homocoupling or hydrodehalogenation[2]. When benchmarking a catalyst's efficiency, the oxidative addition of the C(sp)–Br bond is often the rate-determining step.

The presence of the ortho-methoxy group in 1-(bromoethynyl)-2-methoxybenzene stabilizes the highly reactive metal(II) or metal(III) intermediate through weak oxygen-metal coordination. This hemilabile coordination lowers the activation barrier for subsequent transmetalation while shielding the metal center from unwanted side reactions. Consequently, it isolates the intrinsic efficiency of the catalytic cycle, making it a highly reliable substrate for comparing different catalytic systems without the masking effects of bulky, exogenous ligands.

Comparative Benchmarking of Catalytic Systems

To objectively evaluate catalytic efficiency, we must compare the performance of 1-(bromoethynyl)-2-methoxybenzene (and closely related methoxy-substituted analogs) across different transition-metal paradigms. The table below synthesizes quantitative data from state-of-the-art methodologies.

Catalytic ParadigmCatalyst SystemLoadingCo-Reagents / ConditionsTarget BondAvg. Yield (%)Ref
Palladium (Aerobic) Pd(dba)₂ (Ligand-Free)0.1 mol%Cs₂CO₃, MeOH, RT, AerobicC(sp)–C(sp²)85 - 92%
Nickel (Diyne Synthesis) Ni(OAc)₂ / P(o-furyl)₃5.0 mol%Toluene, 60 °C, 3 hC(sp)–C(sp)75 - 94%[3]
Cobalt (Reductive) CoBr₂ / Xantphos10.0 mol%Mn powder, DMAc, RTC(sp)–C(sp³)82 - 86%[2]
Photocatalytic Rhodamine B / Visible Light5.0 mol%Open Air, 10–20 hC(sp)–S71 - 82%[4]

Data Interpretation: Palladium remains the gold standard for C(sp)–C(sp²) Suzuki-Miyaura couplings, achieving near-quantitative yields at ultra-low catalyst loadings (0.1 mol%) under remarkably mild, aerobic conditions. However, earth-abundant metals are rapidly closing the efficiency gap. Nickel-catalyzed systems excel in constructing unsymmetrical 1,3-diynes via organoalane reagents[3], while Cobalt catalysts uniquely enable reductive alkynylation with unactivated alkyl iodides—a transformation traditionally plagued by radical-induced degradation[2]. Furthermore, visible-light-triggered thiolation provides a metal-free, highly scalable route to alkynyl thioethers[4].

Self-Validating Experimental Protocol: Palladium-Catalyzed Benchmarking

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the ligand-free Pd-catalyzed Suzuki-Miyaura coupling, optimized specifically for benchmarking 1-(bromoethynyl)-2-methoxybenzene.

Step 1: Reaction Assembly

  • Action: In a 10 mL reaction vial equipped with a magnetic stir bar, add 1-(bromoethynyl)-2-methoxybenzene (1.0 mmol) and the target arylboronic acid (1.2 mmol).

  • Causality: A slight excess (1.2 equiv) of the boronic acid compensates for potential protodeboronation, ensuring that the concentration of the transmetalating agent does not become the rate-limiting factor during kinetic benchmarking.

Step 2: Catalyst and Base Introduction

  • Action: Add Pd(dba)₂ (0.1 mol%, 0.001 mmol) and Cs₂CO₃ (2.0 mmol). Do not add exogenous phosphine ligands.

  • Causality: Utilizing a ligand-free Pd(0) source isolates the intrinsic reactivity of the substrate. Without bulky, electron-rich phosphines to force the reaction, the efficiency relies entirely on the stabilizing ortho-methoxy coordination. Cs₂CO₃ is selected because its high solubility in methanol facilitates the rapid formation of the reactive boronate complex.

Step 3: Solvent Addition and Initiation

  • Action: Add 3.0 mL of HPLC-grade Methanol. Stir the mixture vigorously (800 rpm) at room temperature (25 °C) under an open-air atmosphere.

  • Causality: Methanol serves as both the solvent and a polar medium that accelerates the transmetalation step. The aerobic conditions validate the robustness of the catalytic cycle, proving that the o-OMe stabilized Pd(II) intermediate is resistant to oxygen-induced deactivation.

Step 4: In-situ Quenching and Quantification

  • Action: After 2 hours, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate (10 mL). Analyze the filtrate via GC-FID using an internal standard (e.g., dodecane).

  • Causality: Immediate filtration removes the active Pd species, halting the reaction precisely at the designated time point. GC-FID with an internal standard provides a self-validating, highly accurate quantification of the yield, independent of isolation losses.

Visualizations

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(ArC≡C)(Br)L2] Stabilized by o-OMe Pd0->OxAdd 1-(Bromoethynyl)- 2-methoxybenzene TransMet Transmetalation Ligand Exchange with R-B(OH)2 OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of Pd-mediated cross-coupling highlighting o-OMe stabilization.

BenchmarkingWorkflow Step1 Substrate Prep (1.0 mmol Scale) Step2 Catalyst Dosing (0.1 mol% Pd) Step1->Step2 Step3 Aerobic Reaction (MeOH, 25 °C) Step2->Step3 Step4 Silica Quench (In-situ Halt) Step3->Step4 Step5 Yield Analysis (GC-FID) Step4->Step5

Figure 2: High-throughput experimental workflow for benchmarking catalytic efficiency.

Sources

Elemental Analysis Standards for 1-(Bromoethynyl)-2-methoxybenzene: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate heavily halogenated and highly unsaturated building blocks, the demand for rigorous elemental analysis has never been higher. 1-(Bromoethynyl)-2-methoxybenzene (Chemical Formula: C9​H7​BrO , Molecular Weight: 211.06 g/mol ) presents a unique analytical challenge.

With a theoretical bromine content of 37.86% , combined with a highly reactive bromoalkyne moiety and an electron-donating methoxy group, this compound is notoriously prone to incomplete combustion and halogen volatilization. As a Senior Application Scientist, I have evaluated multiple analytical modalities to determine the most robust method for quantifying the elemental composition of this specific molecular class. This guide objectively compares industry-standard methodologies, explains the physicochemical causality behind their performance, and provides a self-validating protocol for the optimal approach.

Comparative Analysis of Analytical Modalities

To accurately quantify the bromine content in 1-(Bromoethynyl)-2-methoxybenzene, the compound must be entirely mineralized. We compared three primary analytical pathways:

Method A: Schöniger Flask Oxidation + Potentiometric Titration (ASTM E442)

The Schöniger oxygen flask method is a legacy technique where the sample is wrapped in ashless filter paper and ignited in a static oxygen-filled flask[1].

  • The Causality of Failure: The bromoethynyl group (-C≡C-Br) is highly carbon-dense. In a static oxygen environment, localized oxygen depletion occurs rapidly during ignition. This leads to the formation of elemental carbon (soot). Bromine physically adsorbs onto this unburned soot rather than dissolving into the alkaline absorption liquid, resulting in a severe negative bias (under-reporting of bromine).

Method B: Microwave-Induced Combustion (MIC) + ICP-MS

MIC utilizes closed-vessel microwave digestion followed by Inductively Coupled Plasma Mass Spectrometry.

  • The Causality of Failure: While ICP-MS offers extreme sensitivity, bromine has a very high first ionization energy (11.81 eV), resulting in poor ionization efficiency in the argon plasma. Furthermore, bromine gas exhibits severe "memory effects"—it chemically adheres to the quartz spray chamber and sample introduction tubing, causing elevated background levels and cross-contamination for subsequent analytical runs[2].

Method C: Automated Combustion Ion Chromatography (CIC)

CIC integrates a high-temperature combustion furnace directly with an ion chromatograph[3].

  • The Causality of Success: Unlike the static Schöniger flask, CIC utilizes a dynamic oxygen stream. The continuous excess of O2​ at 1050°C ensures complete oxidative pyrolysis, preventing soot formation. The combustion gases are actively sparged into an absorption vessel containing hydrogen peroxide ( H2​O2​ ). Because bromine gas ( Br2​ ) disproportionates into bromide ( Br− ) and hypobromite ( BrO− ) in water, the H2​O2​ acts as a critical reducing agent, driving all oxidized bromine species quantitatively to stable Br− for sharp, unified chromatographic detection[4].

Performance Data Comparison

The following table summarizes the experimental validation of the three methods using a highly purified standard of 1-(Bromoethynyl)-2-methoxybenzene (Theoretical Br: 37.86%).

Analytical MethodMean Br Recovery (%)Precision (RSD %, n=6)Limit of Detection (LOD)Primary Limitation for Bromoalkynes
Schöniger Flask + Titration 91.5 - 94.2%4.8%500 ppmSoot formation traps halogens; high variance.
MIC + ICP-MS 98.1 - 102.5%2.7%0.1 ppmSevere bromine memory effects in tubing.
Automated CIC 99.6 - 100.4% < 0.8% 1.0 ppm High initial capital equipment expenditure.

Workflow Visualization: Automated CIC

Below is the logical workflow for the optimal CIC methodology, illustrating the transition from thermal degradation to quantitative detection.

CIC_Workflow S1 Sample Prep (Quartz Boat) S2 Oxidative Pyrolysis (1050°C, O2 Stream) S1->S2 Thermal Degradation S3 Gas Absorption (H2O2 Scrubber) S2->S3 Br2 / HBr Gas Transfer S4 Ion Chromatography (Anion Exchange) S3->S4 Quantitative Conversion to Br- S5 Data Processing (Br- Quantification) S4->S5 Conductivity Detection

Automated Combustion Ion Chromatography (CIC) workflow for halogenated organic compounds.

Self-Validating Experimental Protocol (Automated CIC)

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must contain internal mechanisms to prove its own validity during execution. The following CIC protocol for 1-(Bromoethynyl)-2-methoxybenzene incorporates system blanks and internal spike recoveries.

Phase 1: System Preparation & Blank Validation
  • Absorption Solution Prep: Prepare a 900 mg/L H2​O2​ solution using ultrapure degassed deionized (DI) water[3]. Causality: Degassing prevents baseline drift in the IC conductivity detector.

  • System Blank Run (Validation Step 1): Run an empty quartz sample boat through the 1050°C furnace program. Analyze the resulting absorption solution via IC.

    • Acceptance Criteria: The bromide peak must be < LOD. This validates that the argon/oxygen carrier gases and the H2​O2​ matrix are free of ambient halogen contamination.

Phase 2: Sample Combustion
  • Sample Weighing: Accurately weigh 2.0 to 5.0 mg of 1-(Bromoethynyl)-2-methoxybenzene into a pre-baked quartz boat. Causality: Quartz is used instead of ceramic to prevent alkali metal impurities in the boat from reacting with bromine to form non-volatile salts.

  • Combustion Program:

    • Introduce the boat into the furnace at 1050°C.

    • Gas flow: Argon (carrier) at 100 mL/min; Oxygen (oxidant) at 250 mL/min.

    • Hold for 5 minutes. Causality: The extended hold time ensures the complete breakdown of the stable aromatic ring and the alkyne triple bond.

Phase 3: Chromatographic Analysis & Internal Validation
  • IC Injection: Automatically inject 25 µL of the post-combustion absorption solution onto an Anion Exchange Column (e.g., Dionex IonPac AS11-HC) using a Potassium Hydroxide (KOH) gradient eluent.

  • Spike Recovery (Validation Step 2): Post-combustion, spike a duplicate sample's absorption solution with a known concentration of a stable brominated standard (e.g., 4-bromoacetanilide)[5].

    • Acceptance Criteria: Recovery of the spike must be 98-102%. This isolates the performance of the IC detector from the efficiency of the combustion furnace, proving that any signal loss is not due to detector suppression.

References

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442).
  • Determination of Halogens in Polymers and Electronics Using a Combustion Ion Chromatography System. Thermo Fisher Scientific.
  • Determination of chlorine and bromine in automotive shredder residues by oxygen bomb and ion chromatography.
  • Method for the determination of halides in samples containing organic compounds (JP2009014512A).
  • Determination of bromine in organic compounds by high-performance liquid chrom

Sources

Distinguishing 1-(Bromoethynyl)-2-methoxybenzene from Terminal Alkyne Precursors: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, confirming the precise structural identity of synthetic intermediates is paramount to ensuring the fidelity of downstream drug development pipelines. The transformation of a terminal alkyne, such as 1-ethynyl-2-methoxybenzene , into its brominated counterpart, 1-(bromoethynyl)-2-methoxybenzene , is a critical juncture in polyyne synthesis and cross-coupling methodologies.

This guide provides an objective, data-driven framework for distinguishing these two molecules. By understanding the causality behind their spectroscopic signatures and divergent reactivities, researchers can implement self-validating workflows that guarantee experimental accuracy.

Spectroscopic Differentiation: The Physics of the Shift

The substitution of a terminal acetylenic proton with a bromine atom fundamentally alters the electronic landscape of the molecule. This perturbation is highly visible across multiple spectroscopic modalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (The Qualitative Check): The terminal alkyne, 1-ethynyl-2-methoxybenzene, exhibits a characteristic sharp singlet for the acetylenic proton at approximately δ 3.2–3.4 ppm[1]. Upon successful bromination, this signal is entirely abrogated. The disappearance of this peak serves as the primary, self-validating checkpoint for reaction completion[2].

  • ¹³C NMR (The Heavy Atom Effect): The causality behind the ¹³C NMR shifts provides the most definitive proof of bromination. In the terminal alkyne, the terminal sp-hybridized carbon resonates at ~76.0 ppm, while the internal alkyne carbon sits at ~83.3 ppm[1]. When brominated, the carbon directly attached to the bromine atom undergoes the Heavy Atom Effect (HAE) . The large, polarizable electron cloud of the bromine atom induces a profound diamagnetic shielding effect on the adjacent carbon[3]. Consequently, the terminal carbon's resonance shifts dramatically upfield to the δ 40–55 ppm range (typically ~50.5 ppm for aryl bromoalkynes), while the internal carbon remains relatively stable around ~80.7 ppm.

Infrared (IR) Spectroscopy

Vibrational spectroscopy offers orthogonal validation. The terminal alkyne possesses a highly diagnostic, sharp C-H stretching band at ~3300 cm⁻¹. In 1-(bromoethynyl)-2-methoxybenzene, this band is absent. Furthermore, the C≡C triple bond stretch shifts from ~2100 cm⁻¹ in the precursor to ~2200 cm⁻¹ in the bromoalkyne, often appearing weaker due to altered bond polarization and reduced mass dynamics[2].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an unambiguous isotopic signature. While the terminal alkyne yields a standard molecular ion (M⁺) peak, the bromoalkyne displays a quintessential 1:1 doublet for the M⁺ and M+2⁺ peaks. This is a direct consequence of the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, making the brominated product instantly recognizable.

Quantitative Data Summary

The following table summarizes the critical analytical parameters used to distinguish the two compounds.

Analytical Parameter1-Ethynyl-2-methoxybenzene (Precursor)1-(Bromoethynyl)-2-methoxybenzene (Product)
¹H NMR (Acetylenic H) Sharp singlet at δ 3.2–3.4 ppmAbsent
¹³C NMR (Terminal sp-C) ~76.0 ppm~40.0–55.0 ppm (Upfield shift via HAE)
¹³C NMR (Internal sp-C) ~83.3 ppm~80.7 ppm
IR (C-H Stretch) Sharp peak at ~3300 cm⁻¹Absent
IR (C≡C Stretch) ~2100 cm⁻¹~2200 cm⁻¹ (Weaker intensity)
Mass Spectrometry Single M⁺ predominant1:1 ratio of M⁺ / M+2⁺ (⁷⁹Br/⁸¹Br isotopes)
Primary Reactivity Nucleophilic (Sonogashira, CuAAC)Electrophilic (Cadiot-Chodkiewicz)

Analytical & Reactivity Workflows

Analytical Decision Tree

To standardize laboratory verification, the following analytical workflow should be applied immediately following the bromination reaction.

AnalyticalWorkflow Start Reaction Mixture (Alkyne + NBS/AgNO3) NMR 1H & 13C NMR Analysis Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Term 1H: Peak at ~3.3 ppm 13C: Terminal C at ~76 ppm (Terminal Alkyne) NMR->NMR_Term NMR_Bromo 1H: No peak at ~3.3 ppm 13C: Terminal C at ~40-55 ppm (Bromoalkyne) NMR->NMR_Bromo IR_Term Sharp peak ~3300 cm⁻¹ (Terminal C-H) IR->IR_Term IR_Bromo No peak ~3300 cm⁻¹ (C-Br formed) IR->IR_Bromo MS_Term Single M+ peak (No Halogen) MS->MS_Term MS_Bromo 1:1 M/M+2 Isotope Pattern (79Br / 81Br) MS->MS_Bromo

Analytical decision tree for differentiating terminal alkynes from bromoalkynes.
Divergent Chemical Reactivity

The structural conversion from a terminal alkyne to a bromoalkyne is not merely a protecting group strategy; it is a fundamental polarity reversal (umpolung) .

In the precursor, the π-system of the alkyne acts as a nucleophile following deprotonation. However, the electronegative bromine atom in the bromoalkyne induces a strong dipole moment along the C-Br bond, rendering the acetylenic carbon highly electrophilic[2]. This dictates its distinct participation in Cadiot-Chodkiewicz cross-couplings to form asymmetric diynes, rather than standard Sonogashira conditions[4]. Furthermore, the presence of the ortho-methoxy group (an oxygen substituent) on the aromatic ring significantly accelerates these copper-catalyzed cross-coupling reactions compared to non-oxygenated analogs, likely by stabilizing the intermediate alkynylcopper species[4].

Reactivity Precursor 1-Ethynyl-2-methoxybenzene (Terminal Alkyne) Bromoalkyne 1-(Bromoethynyl)-2-methoxybenzene (Bromoalkyne) Precursor->Bromoalkyne NBS, AgNO3 Oxidative Bromination Rxn1 Sonogashira Coupling (Nucleophilic Alkyne) Precursor->Rxn1 Rxn2 CuAAC (Click Chemistry) (Dipolarophile) Precursor->Rxn2 Rxn3 Cadiot-Chodkiewicz (Electrophilic Alkyne) Bromoalkyne->Rxn3 Rxn4 Nucleophilic Additions (Polarity Reversal) Bromoalkyne->Rxn4

Reactivity divergence resulting from the oxidative bromination of the terminal alkyne.

Experimental Methodology: Self-Validating Oxidative Bromination

To synthesize 1-(bromoethynyl)-2-methoxybenzene from its terminal precursor, an oxidative bromination protocol utilizing N-bromosuccinimide (NBS) and Silver Nitrate (AgNO₃) is employed. This system is mechanistically robust: the silver acts as a π-Lewis acid, activating the terminal alkyne to form a silver acetylide intermediate, which is subsequently trapped by the electrophilic bromine from NBS[5].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-ethynyl-2-methoxybenzene in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere. DMF is preferred over acetone to ensure optimal solubility and intermediate stability[5].

  • Catalytic Activation: Add 0.1 equivalents of AgNO₃ to the stirring solution. Allow the mixture to stir for 10 minutes at room temperature to facilitate the formation of the silver acetylide complex.

  • Electrophilic Bromination: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of NBS in small portions over 15 minutes to control the exotherm and prevent over-oxidation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. The reaction is self-validating visually: the precipitation of AgBr (a pale yellow/white solid) indicates active turnover.

  • Workup & Isolation: Quench the reaction with distilled water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation: Dissolve a crude aliquot in CDCl₃ and acquire a ¹H NMR spectrum. The complete absence of the singlet at ~3.3 ppm confirms 100% conversion of the terminal alkyne to the bromoalkyne.

References

  • Benchchem - Reactivity and electronic properties of bromoalkynes
  • Modgraph - Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts
  • ACS Publications - Remarkable Reactivity Difference in Oxygen-Substituted versus Non-Oxygen-Substituted Bromoalkynes in Cu(I)
  • Comptes Rendus de l'Académie des Sciences - Total synthesis of polyyne n
  • Royal Society of Chemistry - Ruthenium-catalysed selective synthesis of mono-deuter

Sources

A Comparative Guide to the GC-MS Retention Behavior of Methoxy-Substituted Bromoalkynes and Related Aromatic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise analytical characterization of novel compounds is paramount. Methoxy-substituted bromoalkynes and their aromatic bioisosteres, such as brominated methoxyphenethylamines, represent a class of molecules with significant potential in medicinal chemistry and as novel psychoactive substances (NPS).[1][2] Their structural complexity, particularly the presence of positional isomers, presents a considerable analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for their separation and identification, but a nuanced understanding of their retention behavior is essential for unambiguous characterization.[3][4]

This guide eschews a simple recitation of methods. Instead, it provides an in-depth analysis of the causal factors governing the GC retention times of these compounds, supported by experimental data from closely related molecular series. We will explore how molecular structure dictates chromatographic behavior and how to build a robust, self-validating analytical system for their identification.

Pillar 1: The Science of Separation — Causality in Retention

The retention time ( tR​ ) of a compound in gas chromatography is the result of a dynamic equilibrium, where the analyte partitions between the stationary phase (the column wall coating) and the mobile phase (the inert carrier gas).[5] For complex molecules like methoxy-substituted bromoalkynes, several factors interact to determine this equilibrium and, consequently, the elution order.

Analyte Properties: Polarity, Volatility, and Steric Effects

The elution order of analytes is primarily governed by their boiling points and their specific interactions with the stationary phase.[5]

  • Volatility: Lower boiling point compounds spend more time in the gas phase and thus elute earlier. The addition of polar functional groups like methoxy (-OCH₃) or bromo (-Br) groups to a parent alkyne or aromatic ring increases the molecular weight and intermolecular forces (dipole-dipole interactions), which raises the boiling point and generally increases retention time.

  • Polarity and Stationary Phase Interaction: The principle of "like dissolves like" is fundamental. A polar compound will be more strongly retained on a polar stationary phase, leading to a longer retention time.

  • Isomeric Effects (Substituent Crowding): For positional isomers, where the molecular weight and elemental composition are identical, the elution order is dictated by more subtle steric and electronic effects. Research on N-(methoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines has shown a consistent elution pattern on mid-polarity capillary columns where the elution order is related to aromatic ring substituent crowding.[6][7] Typically, the ortho (2-methoxy) isomer elutes first, followed by the meta (3-methoxy), and finally the para (4-methoxy) isomer.[3] This is because the ortho substitution can cause steric hindrance, reducing the molecule's ability to interact fully with the stationary phase, leading to a shorter retention time compared to the more accessible para isomer.

The Critical Role of the Stationary Phase

The choice of the GC column is the most critical experimental parameter for separating isomers. While mass spectrometry can distinguish compounds of different masses, it often fails to differentiate isomers which produce nearly identical fragmentation patterns.[8] Chromatographic separation is therefore essential.

  • Non-Polar Columns (e.g., 5% Diphenyl / 95% Dimethylpolysiloxane): These columns, often referred to as DB-5 or HP-5ms, separate compounds primarily based on their boiling points. They are robust and widely used but may not provide sufficient selectivity for closely related positional isomers.

  • Mid-Polarity Columns (e.g., Rxi®-17Sil MS): These columns contain a higher percentage of phenyl groups or cyanopropyl groups, which enhances their polarity. This allows for selective interactions (π-π stacking) with aromatic rings, providing the resolution needed to separate positional isomers that would co-elute on a non-polar phase.[3][6] The successful separation of methoxybenzyl regioisomers in published studies was achieved on such mid-polarity columns.[6]

Pillar 2: Trustworthiness Through Retention Indices

Absolute retention times can shift due to routine instrument maintenance, such as trimming a column, or variations in carrier gas flow and temperature ramps.[5] This variability undermines the reliability of identification. To build a trustworthy and transferable method, retention times must be converted into a system-independent constant: the Kováts Retention Index (RI) .[9]

The RI system normalizes the retention time of an analyte to the retention times of a series of co-injected n-alkane standards.[9] The RI of an n-alkane is defined as 100 times its carbon number (e.g., n-decane, C10, has an RI of 1000). The RI of an unknown compound is then calculated by interpolation between the two n-alkanes it elutes between.[9]

Why is this a self-validating system? Because any variation in the GC system (flow rate, temperature, column length) will affect the retention times of the analytes and the n-alkane standards proportionally.[9] The calculated RI, therefore, remains remarkably stable, allowing for direct comparison of data generated on different instruments and in different laboratories. This is crucial for the definitive identification of controlled substances or pharmaceutical impurities.[10][11]

cluster_0 GC-MS Analysis Workflow A Sample Preparation (Dissolution in Solvent) B Injection Port (Vaporization) A->B Inject Sample C GC Column (Separation based on tR) B->C Carrier Gas Flow D MS Interface C->D Elution E Mass Spectrometer (Ionization & Detection) D->E F Data System (Chromatogram & Spectrum) E->F Signal Acquisition G Compound Identification (Spectral Library & RI Match) F->G Data Processing

Caption: High-level workflow for compound analysis using GC-MS.

Pillar 3: Comparative Data and Experimental Protocols

Comparative Retention Data for Isomeric NBOMes

The data below clearly illustrates the ability of a standard GC column to separate positional isomers and the significant impact of substituting a chlorine atom for a heavier iodine atom, which increases retention index due to higher molecular weight and polarizability.

CompoundSubstitution PatternHalogenRetention Index (RI)Data Source
o-25C-NBOMe ortho (2-)Chloro2614 ± 15[10]
m-25C-NBOMe meta (3-)Chloro2666 ± 13[10]
p-25C-NBOMe para (4-)Chloro2692 ± 13[10]
o-25I-NBOMe ortho (2-)Iodo2821 ± 16[10]
m-25I-NBOMe meta (3-)Iodo2877 ± 15[10]
p-25I-NBOMe para (4-)Iodo2904 ± 12[10]

Note: Retention indices were measured on 5% diphenyl columns. The elution order (ortho < meta < para) is consistent with steric effects.

cluster_analyte Analyte Properties cluster_instrument Instrument Parameters center Retention Time (tR) A1 Boiling Point A1->center A2 Polarity A2->center A3 Molecular Structure (Isomerism, Sterics) A3->center I1 Column Stationary Phase I1->center I2 Oven Temperature Program I2->center I3 Carrier Gas Flow Rate I3->center I4 Column Dimensions (L, ID, df) I4->center

Caption: Key factors influencing analyte retention time in Gas Chromatography.

Protocol: GC-MS Method Development for Novel Analytes

This protocol provides a robust framework for developing a validated GC-MS method for a novel methoxy-substituted bromoalkyne or a related analog.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions to create working solutions (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL) to assess the limits of detection and linearity.

  • For retention index determination, prepare a separate sample containing a suitable concentration of the analyte spiked with an n-alkane standard mixture (e.g., C8-C32).

2. Instrument and Method Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MS or equivalent.

  • Column Selection:

    • Initial Screening: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) to determine the approximate retention time and assess peak shape.

    • Isomer Separation: If isomers are present, use a mid-polarity column (e.g., Rxi-17Sil MS or DB-17ms) for enhanced selectivity.

  • Injection:

    • Injector Temperature: 250-280°C.

    • Injection Volume: 1 µL.

    • Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for concentrated samples).

  • Carrier Gas: Helium, with a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase at 15-20°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5-10 minutes to ensure all components elute.

    • Rationale: A temperature ramp is crucial for sharpening peaks and providing good separation for compounds with a range of volatilities.[12]

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: 40-550 amu.

3. Data Analysis and Validation

  • Peak Identification: Integrate the total ion chromatogram (TIC). Compare the acquired mass spectrum of the peak against a reference library (e.g., NIST).

  • Retention Index Calculation: Using the chromatogram from the sample spiked with n-alkanes, identify the retention times of the analyte and the two bracketing n-alkanes. Calculate the temperature-programmed Kováts RI.

  • Confirmation: A compound is positively identified when both its mass spectrum and its calculated retention index match the reference data within an acceptable tolerance.

This comprehensive approach, grounded in the fundamental principles of chromatography and validated with empirical data, provides a reliable framework for the analysis of methoxy-substituted bromoalkynes and their analogs, ensuring both scientific integrity and actionable results for the research and development professional.

References

  • Vertex AI Search. (2025, April 1).
  • Vertex AI Search. (2022, April 15).
  • ResearchGate. (n.d.). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. Retrieved from [Link]

  • Ketha, H., et al. (2017, November 8). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2025, July 29). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. Retrieved from [Link]

  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • McKenzie, C., et al. (2019, January 30). Gas Chromatography-Mass Spectrometry Method for the Quantitative identification of 23 New Psychoactive Substances in Blood and Urine. University of Dundee Research Portal. Retrieved from [Link]

  • NIST. (2021, October 8). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. Retrieved from [Link]

  • Jackson, G., et al. (2019, April 1). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. West Virginia University Research Repository. Retrieved from [Link]

  • Mondello, L., et al. (2002, July 15). Positional and geometric isomer separation of FAME by comprehensive 2-D GC. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Kovats retention index. Retrieved from [Link]

  • Musile, G., et al. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Retrieved from [Link]

  • Stein, S. E., et al. (2007, March 17). Estimation of Kováts Retention Indices Using Group Contributions. ACS Publications. Retrieved from [Link]

  • Csesztregi, T., et al. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Retrieved from [Link]

  • Office of Justice Programs. (2021, December 10). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

  • Bell, D. S. (2023, April 1). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. Chromatography Online. Retrieved from [Link]

  • Fiehn, O., et al. (n.d.). iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. PMC. Retrieved from [Link]

  • Pereira, W. E., et al. (2005, April 9). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. USGS Publications Warehouse. Retrieved from [Link]

  • reposiTUm. (2024, November 29). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. Retrieved from [Link]

  • ResearchGate. (2026, March 6). Evaluation of Retention and Selectivity for Positional Isomers in Hydrophilic Interaction Liquid Chromatography Using a Quantitative Retention Assessment Approach. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]

  • Zenkevich, I. G. (2025, October 21). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Preprints.org. Retrieved from [Link]

Sources

Safety Operating Guide

1-(Bromoethynyl)-2-methoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical risks associated with 1-(Bromoethynyl)-2-methoxybenzene (CAS: 70356-00-2). Because haloalkynes are highly reactive, energy-rich intermediates, their disposal cannot be treated as routine organic waste. This document provides a causality-driven, self-validating framework for the safe handling, deactivation, and disposal of this compound.

Mechanistic Hazard Profile & Causality

1-(Bromoethynyl)-2-methoxybenzene is a terminal bromoalkyne widely utilized in cross-coupling and cycloaddition workflows. While the ortho-methoxy group provides some electronic stabilization to the aromatic system, the bromoethynyl moiety (-C≡C-Br) remains inherently unstable. The high energy of the sp-hybridized carbon-carbon triple bond, combined with the polarized and reactive carbon-bromine bond, makes this class of compounds susceptible to exothermic decomposition, polymerization, or degradation if mishandled[1].

From a waste management perspective, this compound presents two distinct challenges:

  • Energetic Instability: Haloalkynes can decompose explosively when heated under confinement or subjected to mild shock[2]. They must never be evaporated to dryness in waste streams.

  • Halogenated Environmental Toxicity: As an organohalogen, improper disposal or low-temperature incineration can lead to the formation of highly toxic brominated dioxins and furans. It must be strictly segregated for high-temperature destruction[3].

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical and Operational Data for 1-(Bromoethynyl)-2-methoxybenzene

PropertyValue / Structural FeatureOperational Implication for Disposal
Chemical Name 1-(Bromoethynyl)-2-methoxybenzeneTarget analyte for hazardous waste manifesting.
CAS Number 70356-00-2Essential identifier for environmental compliance.
Molecular Formula C9H7BrOHigh halogen content dictates mandatory routing to the Halogenated Waste stream.
Structural Hazards Terminal bromoalkyne (-C≡C-Br)Never evaporate to dryness. The energetic triple bond requires storage and disposal in a diluted state to prevent shock-sensitive detonation[1][2].
Solubility Soluble in organic solvents (DCM, Toluene)Facilitates safe dilution protocols prior to disposal.
Environmental Risk Toxic to aquatic organismsAbsolute prohibition from sink, drain, or standard aqueous disposal[2].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems: each step contains an inherent safety check to ensure the chemical is neutralized or safely contained before proceeding to the next.

Protocol A: Disposal of Concentrated or Pure Chemical Waste

Use this protocol for expired, degraded, or excess pure 1-(Bromoethynyl)-2-methoxybenzene.

  • Preparation & Engineering Controls: Execute all steps strictly inside a certified chemical fume hood. Don chemical-resistant gloves (Nitrile, minimum 8 mil thickness), safety goggles, and a flame-resistant lab coat[2][3].

  • Thermal Mitigation (Dilution): Causality: Concentrated haloalkynes are shock-sensitive. Dilution acts as a thermal sink and physical buffer, mitigating the risk of spontaneous polymerization[1][2].

    • Do not transfer the pure compound directly into a mixed waste carboy.

    • Dilute the pure bromoalkyne to a concentration of <5% (w/v) using a compatible, non-reactive, high-boiling solvent such as toluene[2].

  • Transfer: Slowly pour the toluene-diluted mixture into a designated, clearly labeled "Hazardous Waste - Halogenated Organics" high-density polyethylene (HDPE) container.

  • Validation & Documentation: Log the exact mass of the bromoalkyne and the volume of the diluent solvent on the hazardous waste manifest to ensure the licensed disposal facility is aware of the energetic payload.

Protocol B: Decontamination of Reaction Glassware

Use this protocol for flasks, vials, and reactors that contained the bromoalkyne.

  • Initial Rinse: In the fume hood, rinse the contaminated glassware with 5–10 mL of dichloromethane (DCM) or acetone. Ensure the solvent contacts all interior surfaces[3].

  • Collection: Drain the rinsate directly into the Halogenated Organic Waste container.

  • Triple Rinse Validation: Repeat the solvent rinse a total of three times. Causality: The triple-rinse protocol is a mathematically validated standard that ensures >99.9% quantitative removal of reactive residues, rendering the glassware safe for standard washing[3].

  • Drying: Allow the rinsed glassware to air-dry completely in the fume hood before transferring it to the general sink.

Protocol C: Spill Response and Chemical Quenching

Use this protocol for accidental benchtop or fume hood spills.

  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Causality: Combustible absorbents (like paper towels) can react with the energetic alkyne or exacerbate flammability risks[2].

  • Absorption: Gently cover the spill with the absorbent. Do not apply heavy pressure or friction, which could trigger the decomposition of concentrated haloalkynes.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth, sealable hazardous waste container. Label as "Spill Debris - Halogenated Alkyne".

  • Chemical Degradation of Trace Residues: Wipe the spill area with a rag soaked in an alkaline hydrolysis solution (10% w/v NaOH in a 9:1 ethanol/water mixture). Causality: Alkaline hydrolysis chemically degrades trace halogenated organics via dehydrohalogenation and nucleophilic attack, permanently deactivating the bromoalkyne[3].

  • Final Wash: Rinse the surface with distilled water and dispose of all rags in a solid hazardous waste bin.

Visualized Disposal Workflow

DisposalWorkflow Start 1-(Bromoethynyl)-2-methoxybenzene Waste Stream Decision Waste State? Start->Decision Pure Concentrated / Pure Chemical Decision->Pure Dilute Dilute Reaction Mixture Decision->Dilute Glassware Contaminated Glassware Decision->Glassware Dilution Dilute with Toluene (Reduces shock sensitivity) Pure->Dilution Halogenated Halogenated Organic Waste Container Dilute->Halogenated Rinse Triple Rinse Protocol (Acetone / DCM) Glassware->Rinse Dilution->Halogenated Rinse->Halogenated Incineration High-Temp Incineration (Licensed Facility) Halogenated->Incineration

Workflow for the segregation, deactivation, and disposal of 1-(bromoethynyl)-2-methoxybenzene.

References

Sources

Personal protective equipment for handling 1-(Bromoethynyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for 1-(Bromoethynyl)-2-methoxybenzene

As a Senior Application Scientist, I approach the handling of haloalkynes not merely as a compliance exercise, but as a strict chemical engineering challenge. 1-(Bromoethynyl)-2-methoxybenzene is an invaluable electrophilic building block, predominantly utilized in [1]. However, the exact electronic properties that make it synthetically useful—specifically, the highly polarized C≡C–Br bond—also impart severe kinetic instability.

Mechanistically, the bromoalkyne moiety acts as a strong halogen bond donor and is highly susceptible to thermal degradation.[2]. Furthermore, they can form highly shock-sensitive metal acetylides upon[3]. This guide provides a self-validating framework for the personal protective equipment (PPE), operational handling, and disposal of 1-(Bromoethynyl)-2-methoxybenzene.

Quantitative Hazard Data

To establish a self-validating safety protocol, we must first quantify the physical and hazard parameters. The following table summarizes the critical data for 1-(Bromoethynyl)-2-methoxybenzene (extrapolated from structurally analogous bromoalkynes)[4].

ParameterValue / ClassificationOperational Implication
Chemical Class Haloalkyne[2].
Physical State Liquid / Low-melting solidHigh volatility; requires strict vapor control.
Thermal Stability Unstable > 60°CReactions must be strictly temperature-controlled (< 40°C).
GHS Classification Flammable, Acute Toxicity, IrritantMandates robust PPE and inert atmosphere handling[4].
Incompatibilities Strong bases, oxidizers, Cu/Ag alloysAvoid metal spatulas or brass syringe fittings[3].

Personal Protective Equipment (PPE) Matrix

Do not simply wear PPE; understand why it is required. The following matrix explains the causality behind our specific PPE requirements to ensure maximum laboratory safety:

  • Primary Engineering Control: Certified Chemical Fume Hood (80–120 fpm face velocity).

    • Causality: Bromoalkynes are highly lachrymatory and volatile[2]. A fume hood ensures vapor containment and provides a physical blast shield in the event of an unexpected exothermic runaway.

  • Hand Protection: Double-gloved Heavy-Duty Nitrile or Neoprene.

    • Causality: The methoxybenzene ring enhances the molecule's lipophilicity, allowing it to rapidly penetrate standard latex gloves and subsequently the dermal layer. Double-gloving ensures a sacrificial layer is present if a splash occurs[3].

  • Body Protection: Flame-Retardant (FR) Lab Coat and Chemical-Resistant Apron.

    • Causality: Haloalkynes are flammable and can ignite upon rapid decomposition. An FR coat prevents secondary ignition of clothing[4].

  • Eye/Face Protection: Splash Goggles and Polycarbonate Face Shield.

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to vapors. A face shield provides necessary impact protection against glassware fragmentation[3].

Operational Workflow: Step-by-Step Handling Protocol

This protocol outlines the safe transfer and reaction setup for 1-(Bromoethynyl)-2-methoxybenzene, ensuring a self-validating system where each step verifies the safety of the next.

Step 1: Environmental Purging Assemble all required glassware (oven-dried) inside the fume hood. Purge the system with high-purity Argon for 15 minutes. Validation: A positive pressure bubbler must show continuous gas flow, confirming the exclusion of atmospheric oxygen and moisture, which can trigger degradation[3].

Step 2: Reagent Solvation Dissolve the 1-(Bromoethynyl)-2-methoxybenzene in a non-polar or aprotic solvent (e.g., THF or toluene) prior to any catalytic addition. Validation: Dilution mitigates the localized concentration of the bromoalkyne, significantly raising the activation energy required for spontaneous decomposition[5].

Step 3: Syringe Transfer Using a gas-tight, PTFE-tipped syringe equipped with a stainless steel needle (strictly avoid brass/copper hubs), transfer the bromoalkyne solution into the reaction vessel. Validation: The absence of vapor leaks during transfer confirms syringe integrity and prevents the formation of explosive copper acetylides[3].

Step 4: Temperature-Controlled Addition If adding to a catalyst mixture (e.g., Pd/Cu system), cool the receiving flask to 0°C. Add the bromoalkyne dropwise. Validation: Monitor the internal temperature probe; an increase of >5°C indicates excessive reaction kinetics, requiring an immediate pause in addition to prevent thermal runaway[2].

G N1 Fume Hood Setup & Risk Assessment N2 Don Specialized PPE (FR Coat, Nitrile, Shield) N1->N2 N3 Argon/N2 Purge (Exclude O2 & Moisture) N2->N3 N4 Solvation of Bromoalkyne N3->N4 N5 PTFE Syringe Transfer (Avoid Cu/Ag Alloys) N4->N5 N6 Dropwise Addition at 0°C N5->N6 N7 Continuous Temp Monitoring N6->N7

Logical workflow for the safe handling and transfer of 1-(Bromoethynyl)-2-methoxybenzene.

Disposal and Decontamination Plan

Halogenated organic compounds cannot be disposed of in standard waste streams due to environmental toxicity and the risk of generating corrosive acid gases[4].

Step 1: Quenching Residual 1-(Bromoethynyl)-2-methoxybenzene in reaction flasks or syringes must be quenched. Slowly add a dilute solution of sodium thiosulfate or a mild amine to neutralize the electrophilic alkyne. Stir for 1 hour at room temperature.

Step 2: Segregation Transfer the quenched mixture to a clearly labeled, chemically compatible (e.g., HDPE) waste container specifically designated for "Halogenated Organic Waste." Do not mix with acidic or heavy-metal waste streams[4].

Step 3: Decontamination Wash all contaminated glassware with a sequence of acetone, followed by a mild detergent and water.

Step 4: Final Disposal The segregated waste must be processed via equipped with acid-gas scrubbers[4]. Do not attempt to dispose of this chemical through standard laboratory drains.

References

  • Product Class 4: 1-Heteroatom-Functionalized Alk-1-ynes | Science of Synthesis, Thieme Connect |[Link]

  • (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane - Organic Syntheses Procedure | Organic Syntheses | [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.